3-Methylbut-2-en-1-amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123512. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methylbut-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-5(2)3-4-6;/h3H,4,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGNQLGJDQJQLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949540 | |
| Record name | 3-Methylbut-2-en-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26728-58-5 | |
| Record name | 26728-58-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylbut-2-en-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbut-2-en-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of 3-Methylbut-2-en-1-amine hydrochloride?
An In-Depth Technical Guide to the Chemical Properties of 3-Methylbut-2-en-1-amine hydrochloride
Introduction: A Versatile Building Block in Modern Synthesis
This compound, also known as prenylamine hydrochloride or 3,3-dimethylallylamine hydrochloride, is a primary amine salt that serves as a pivotal intermediate in organic and medicinal chemistry. Its structure combines a reactive primary amine with an allylic double bond, offering dual functionality for constructing complex molecular architectures. As a hydrochloride salt, the compound exhibits enhanced stability and solubility in polar solvents compared to its free base, making it a convenient and reliable reagent for a wide range of chemical transformations.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and practical applications for researchers and drug development professionals. Its most notable application lies in its use as a precursor for synthesizing cytokinin derivatives, which are crucial in various biological assays.[2][3]
Chemical Identity and Molecular Structure
A clear understanding of the compound's identity is fundamental for its effective use and for navigating regulatory and safety protocols.
| Identifier | Value | Source |
| IUPAC Name | 3-methylbut-2-en-1-amine;hydrochloride | PubChem[4] |
| CAS Number | 26728-58-5 | Sigma-Aldrich[5] |
| Molecular Formula | C₅H₁₂ClN | PubChem[4] |
| Molecular Weight | 121.61 g/mol | Sigma-Aldrich[5] |
| Synonyms | 3-Methyl-2-buten-1-amine HCl, Prenylamine HCl, 3,3-Dimethylallylamine HCl | PubChem[4] |
| InChI Key | GBGNQLGJDQJQLJ-UHFFFAOYSA-N | Sigma-Aldrich[5] |
| SMILES | CC(=CCN)C.Cl | PubChem[4] |
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// Positioning N [pos="0,0!"]; C1 [pos="1.5,0!"]; C2 [pos="2.5,0.866!"]; C3 [pos="3.5,0!"]; C4 [pos="4.5,0.866!"]; C5 [pos="4.5,-0.866!"]; Cl [pos="0,-1.5!"];
// Edges for bonds edge [color="#202124"]; N -- C1 [len=1.5]; C1 -- C2 [len=1.5]; C2 -- C3 [len=1.0, style=double]; C3 -- C4 [len=1.5]; C3 -- C5 [len=1.5]; }
Physicochemical Properties
The physical properties of this compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Notes |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 193-194 °C | Indicates high purity and thermal stability as a crystalline salt.[5] |
| Solubility | Soluble in polar solvents (e.g., water, methanol) | The hydrochloride salt form significantly increases polarity and water solubility compared to the free base, facilitating its use in aqueous reaction media.[1] |
| Storage Temperature | 4°C, sealed, away from moisture | Hygroscopic nature requires storage in a desiccated, inert environment to prevent degradation.[5] |
Chemical Reactivity and Synthetic Profile
The compound's utility stems from two primary reactive centers: the nucleophilic primary amine and the electron-rich carbon-carbon double bond. This dual functionality allows for a diverse range of synthetic transformations.
Reactions at the Amine Group
The primary amine (-NH₂) is a potent nucleophile and a weak base. It readily participates in reactions characteristic of primary amines:
-
N-Acylation: Reacts with acyl chlorides or anhydrides to form stable amide derivatives. This is a common strategy for protecting the amine or for synthesizing biologically active amides.
-
N-Alkylation: Undergoes alkylation with alkyl halides to yield secondary and tertiary amines. This pathway is fundamental for building more complex amine-containing structures.
-
Sulfonamide Formation: Reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form sulfonamides. This reaction forms the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.[6]
Reactions at the Alkene Group
The trisubstituted double bond is susceptible to electrophilic addition reactions, although it is somewhat sterically hindered.
-
Halogenation: Addition of halogens (e.g., Br₂) across the double bond would yield a dihalo-derivative.
-
Hydrohalogenation: Addition of H-X would proceed according to Markovnikov's rule, with the proton adding to the less substituted carbon (C2).
-
Oxidation: The double bond can be cleaved by strong oxidizing agents like ozone (ozonolysis) or potassium permanganate.
Safety and Handling
Proper handling is crucial due to the compound's irritant properties. The Globally Harmonized System (GHS) classifications highlight the primary hazards.
-
Hazard Statements:
-
Signal Word: Warning[5]
Laboratory Handling Protocol
-
Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[7]
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety goggles or a face shield.[8]
-
For operations that may generate dust, a NIOSH-approved respirator is recommended.
-
-
Storage: Store in a tightly sealed container in a cool (4°C), dry, and well-ventilated area.[5] Keep away from oxidizing agents and moisture. The use of a desiccator or storage under an inert atmosphere (e.g., argon or nitrogen) is best practice.
-
Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a sealed container for disposal, and ventilate the area.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[9]
Experimental Protocol: N-Acetylation
This protocol details a standard procedure for the N-acetylation of this compound, a representative reaction showcasing its utility.
Materials and Reagents
-
This compound
-
Acetyl chloride (or acetic anhydride)
-
Triethylamine (TEA) or another non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Step-by-Step Procedure
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of this compound in anhydrous DCM.
-
Basification: Add 2.2 equivalents of triethylamine to the solution and stir for 10 minutes at room temperature. This deprotonates the amine hydrochloride to its more reactive free base form.
-
Acylation: Cool the mixture to 0°C using an ice bath. Add a solution of 1.1 equivalents of acetyl chloride in anhydrous DCM dropwise via a dropping funnel over 15-20 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize excess acid and triethylamine hydrochloride.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃, water, and brine.
-
Dry the isolated organic layer over anhydrous MgSO₄.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude amide product via flash column chromatography on silica gel to obtain the pure N-(3-methylbut-2-en-1-yl)acetamide.
-
Conclusion
This compound is a valuable and versatile reagent characterized by its dual functionality, stability, and favorable solubility profile. A thorough understanding of its chemical properties—from its fundamental reactivity at the amine and alkene centers to its safety and handling requirements—is essential for its successful application in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The protocols and data presented in this guide serve as a technical resource for researchers aiming to leverage this compound's full synthetic potential.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Autech Industry Co.,Ltd. (n.d.). High-Purity 3-Methyl-2-buten-1-amine: A Versatile Intermediate for Chemical Synthesis and Pharmaceutical Research. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
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3-Methylbut-2-en-1-amine Hydrochloride: An In-depth Technical Guide for Researchers and Drug Development Professionals
<-3a-4a>
Abstract
This technical guide offers a comprehensive overview of 3-Methylbut-2-en-1-amine hydrochloride (CAS Number: 26728-58-5), a versatile building block in organic synthesis and pharmaceutical research. This document will cover its chemical and physical properties, synthesis and purification methods, and key applications, with a particular focus on its role in drug discovery. This guide is designed to be an essential resource for researchers, chemists, and professionals in the field of drug development, providing both foundational knowledge and practical insights.
Introduction: The Significance of Prenylamine Moieties
3-Methylbut-2-en-1-amine, commonly known as prenylamine, is a primary amine that is a key structural component in numerous natural products and synthetic molecules.[1] The hydrochloride salt form offers enhanced stability and ease of handling, making it a preferred reagent in various synthetic pathways. The dual reactivity of the amine group and the carbon-carbon double bond provides a versatile platform for a multitude of chemical transformations.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its effective application in research and development.
| Property | Value | Reference |
| CAS Number | 26728-58-5 | [2] |
| Molecular Formula | C5H12ClN | [2][3] |
| Molecular Weight | 121.61 g/mol | [2][3] |
| Appearance | Solid | [4] |
| Melting Point | 193-194 °C | [4] |
| InChI Key | GBGNQLGJDQJQLJ-UHFFFAOYSA-N | [2][4] |
Synthesis and Purification
The synthesis of this compound can be achieved through various routes, with one common method involving the treatment of N-(3-Methyl-2-butenyl)phthalimide with hydrazine hydrate, followed by the addition of hydrochloric acid.[3]
Synthetic Workflow
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
N-(3-Methyl-2-butenyl)phthalimide
-
Hydrazine hydrate
-
Ethanol
-
Water
-
Hydrogen chloride
-
Standard laboratory glassware and equipment
Procedure:
-
Phthalimide Cleavage: A mixture of N-(3-Methyl-2-butenyl)phthalimide and hydrazine hydrate in an ethanol/water solvent system is heated to reflux for one hour.[3]
-
Acidification: After the initial reflux, hydrogen chloride is added to the reaction mixture, which is then refluxed for an additional hour to form the hydrochloride salt.[3]
-
Isolation and Purification: The resulting this compound is isolated and purified, typically by recrystallization, to yield the final product.
Self-Validation Note: The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) to ensure the complete consumption of the starting material. The purity of the final product should be confirmed by analytical methods such as NMR spectroscopy and melting point determination.
Applications in Drug Discovery and Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and is a versatile reagent in organic chemistry.[1][]
Synthesis of Cytokinin Derivatives
This compound is utilized in the preparation of N9-substituted N6-[(3-methylbut-2-en-1-yl)amino]purine derivatives, which are investigated for their biological activity in cytokinin bioassays.[6]
General Synthetic Utility
The primary amine functionality allows for a range of chemical transformations, including:
-
Alkylation and Acylation: To introduce the prenyl group into various molecular scaffolds.
-
Reductive Amination: Reaction with aldehydes and ketones to form secondary and tertiary amines.
-
Amide Bond Formation: Coupling with carboxylic acids to produce amides.
Analytical Methods
A variety of analytical techniques are employed to characterize and quantify this compound and related aliphatic amines. These methods often involve a series of steps including extraction, separation, purification, and instrumental analysis.[7]
Chromatographic Techniques
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for the separation and analysis of aliphatic amines.[8] Derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) is often employed to enhance detection by UV or fluorescence detectors.[8]
Capillary Electrophoresis
Capillary electrophoresis (CE) offers advantages such as low sample volume requirements, high resolution, and rapid analysis times for the determination of aliphatic amines.[8]
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the structural elucidation and confirmation of the identity of this compound.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][9]
Precautionary Statements:
-
Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[9][10][11]
-
Response: If on skin, wash with plenty of water. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes.[11]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[9]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[11]
For comprehensive safety information, consult the Safety Data Sheet (SDS).[9][10][11]
References
-
PubChem. This compound. National Center for Biotechnology Information.
-
Sigma-Aldrich. This compound.
-
X-MOL. High-Purity 3-Methyl-2-buten-1-amine: A Versatile Intermediate for Chemical Synthesis and Pharmaceutical Research.
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Sigma-Aldrich. Safety Data Sheet.
-
Enamine. Safety Data Sheet.
-
ChemicalBook. 3-METHYL-2-BUTENE-1-AMINE HCL synthesis.
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ChemicalBook. 3-METHYL-2-BUTENE-1-AMINE HCL - Safety Data Sheet.
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Sigma-Aldrich. This compound.
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ChemicalBook. 3-METHYL-2-BUTENE-1-AMINE HCL.
-
BLD Pharm. This compound.
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Fisher Scientific. Safety Data Sheet.
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PubChem. 3-Methylbut-2-en-1-amine;chloride. National Center for Biotechnology Information.
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Japan International Cooperation Agency. III Analytical Methods.
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FujiFilm Wako. This compound.
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CymitQuimica. N,3-dimethylbutan-1-amine hydrochloride.
-
PubChem. 1-Amino-3-methylbutan-2-one hydrochloride. National Center for Biotechnology Information.
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Sigma-Aldrich. This compound.
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Smolecule. (But-3-en-1-yl)(methyl)amine.
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PubChem. 3-Methyl-3-buten-1-amine. National Center for Biotechnology Information.
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Google Patents. Preparation of 3-methyl-2-buten-1-al.
- Xie, J., et al. (2014). Simultaneous determination of four aliphatic amines in aquatic products by ultrasound-assisted dispersive liquid-liquid microextraction coupled with high performance capillary electrophoresis. Analytical Methods, 6(18), 7304-7310.
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BOC Sciences. Intermediates in Drug Development: Lab to Industry.
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An In-depth Technical Guide to the Molecular Structure of 3-Methylbut-2-en-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 3-Methylbut-2-en-1-amine hydrochloride (CAS No: 26728-58-5). As a primary allylic amine, this compound serves as a valuable building block in organic synthesis and holds potential for applications in medicinal chemistry and drug development. This document delves into the intricacies of its structure, proposes a robust synthetic pathway grounded in established chemical principles, and offers a detailed predictive analysis of its spectroscopic signature. By synthesizing theoretical knowledge with practical insights, this guide aims to equip researchers with the foundational understanding necessary for the effective utilization and further investigation of this versatile molecule.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₅H₁₂ClN, is the hydrochloride salt of 3-methylbut-2-en-1-amine.[1] The presence of the hydrochloride salt enhances the compound's stability and solubility in polar solvents compared to its free base form, a crucial attribute for many pharmaceutical and experimental applications.
The core structure features a four-carbon chain with a double bond at the second position and two methyl groups attached to the third carbon. The primary amine group is located at the terminal carbon, making it a sterically accessible nucleophile. The IUPAC name for this compound is 3-methylbut-2-en-1-amine;hydrochloride.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClN | [1] |
| Molecular Weight | 121.61 g/mol | [1] |
| CAS Number | 26728-58-5 | [1] |
| Melting Point | 193-194 °C | |
| SMILES | CC(=CCN)C.Cl | [1] |
| InChIKey | GBGNQLGJDQJQLJ-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
-
Oxidation to 3-Methyl-2-buten-1-al: The allylic alcohol can be oxidized to the corresponding aldehyde, 3-methyl-2-buten-1-al.
-
Reductive Amination: The resulting aldehyde can then be converted to the primary amine via reductive amination.
-
Hydrochloride Salt Formation: Finally, the free amine is treated with hydrochloric acid to yield the desired hydrochloride salt.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Proposed Synthesis
The following protocol is a representative experimental procedure based on the principles of Swern oxidation and reductive amination.
Step 1: Swern Oxidation of 3-Methyl-2-buten-1-ol to 3-Methyl-2-buten-1-al
-
Rationale: The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. This is particularly important for preserving the sensitive double bond in the substrate.
-
Procedure:
-
To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM.
-
Stir the mixture for 15 minutes.
-
Add a solution of 3-methyl-2-buten-1-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 45 minutes.
-
Quench the reaction by adding triethylamine (5.0 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Add water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield crude 3-methyl-2-buten-1-al, which can be purified by distillation. A patent for the preparation of 3-methyl-2-buten-1-al suggests its utility as a starting material for various chemicals.[2]
-
Step 2: Reductive Amination of 3-Methyl-2-buten-1-al
-
Rationale: Reductive amination is a versatile method for forming amines from carbonyl compounds. The use of sodium cyanoborohydride (NaBH₃CN) is advantageous as it is a mild reducing agent that is selective for the iminium ion intermediate over the starting aldehyde.
-
Procedure:
-
Dissolve 3-methyl-2-buten-1-al (1.0 equivalent) in methanol.
-
Add a solution of ammonia in methanol (excess) to the aldehyde solution.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with aqueous HCl and then basify with aqueous NaOH to a pH > 12.
-
Extract the product with diethyl ether, dry the organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free amine.
-
Step 3: Formation of the Hydrochloride Salt
-
Rationale: The formation of a hydrochloride salt is a standard procedure to convert a basic amine into a stable, crystalline solid that is easier to handle and purify.
-
Procedure:
-
Dissolve the crude 3-methylbut-2-en-1-amine in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Spectroscopic Characterization: A Predictive Analysis
While experimental spectra for this compound are not widely published, a detailed prediction of its spectroscopic features can be made based on its molecular structure and the principles of spectroscopic analysis.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| (CH₃)₂C= | ~1.7 - 1.8 | Singlet | 6H | Two equivalent methyl groups on a double bond. |
| =CH- | ~5.3 - 5.5 | Triplet | 1H | Vinylic proton coupled to the adjacent methylene group. |
| -CH₂-NH₃⁺ | ~3.5 - 3.7 | Doublet | 2H | Methylene group adjacent to the ammonium group, deshielded and coupled to the vinylic proton. |
| -NH₃⁺ | ~7.5 - 8.5 | Broad Singlet | 3H | Protons on the positively charged nitrogen, often broad due to quadrupolar relaxation and exchange. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| (CH₃)₂ C= | ~18, ~26 | Two distinct methyl carbons due to their cis/trans relationship with the rest of the chain. |
| C H₂-NH₃⁺ | ~40 - 45 | Carbon attached to the electron-withdrawing ammonium group. |
| =C H- | ~120 - 125 | Vinylic carbon. |
| (CH₃)₂C = | ~135 - 140 | Quaternary vinylic carbon. |
Mass Spectrometry (Predicted)
The mass spectrum of the free amine (3-methylbut-2-en-1-amine) is expected to show a molecular ion peak and characteristic fragmentation patterns. According to the nitrogen rule, the free amine (C₅H₁₁N) will have an odd molecular weight (85.15 g/mol ).
-
Molecular Ion (M⁺): m/z = 85
-
α-Cleavage: The most likely fragmentation pathway for primary amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in the loss of a C₄H₇ radical and the formation of a resonance-stabilized CH₂=NH₂⁺ ion at m/z = 30 . This is expected to be a prominent peak.
-
Allylic Cleavage: Cleavage of the C-C bond beta to the double bond is also possible, leading to the formation of a stable allylic cation. Loss of an NH₂ radical would give a C₅H₉⁺ fragment at m/z = 69 .
Caption: Predicted major fragmentation pathways for 3-methylbut-2-en-1-amine.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound will be dominated by the absorptions of the ammonium group.
-
N-H Stretch: A very broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹ due to the stretching vibrations of the N-H bonds in the -NH₃⁺ group.
-
C-H Stretch: Aliphatic C-H stretching vibrations will appear as sharper peaks superimposed on the broad N-H band, typically around 2950-2850 cm⁻¹ .
-
N-H Bend: An umbrella bending vibration for the -NH₃⁺ group is expected around 1600-1500 cm⁻¹ .
-
C=C Stretch: A weak to medium absorption around 1670-1640 cm⁻¹ is expected for the C=C double bond.
Reactivity and Applications in Drug Development
As a primary allylic amine, this compound is a versatile building block for the synthesis of more complex molecules. The primary amine can act as a nucleophile in a variety of reactions, including:
-
N-Alkylation and N-Arylation: To introduce the 3-methylbut-2-enyl moiety into other molecules.
-
Amide Formation: Reaction with carboxylic acids or their derivatives to form amides.
-
Formation of Heterocycles: The amine and the double bond can participate in cyclization reactions to form various nitrogen-containing heterocyclic systems, which are common scaffolds in pharmaceuticals.
The allylic nature of the amine also imparts specific reactivity. The double bond can undergo various addition reactions, and the allylic position can be a site for further functionalization. This dual reactivity makes it a valuable synthon for creating molecular diversity in drug discovery programs. For instance, it is used in the preparation of N9-substituted N6-[(3-methylbut-2-en-1-yl)amino]purine derivatives, which have shown biological activity in cytokinin bioassays.[3]
Conclusion
This compound is a molecule of significant interest for synthetic and medicinal chemists. While detailed experimental data on its synthesis and spectroscopic characterization is not extensively documented in publicly accessible literature, this guide provides a robust framework for its preparation and structural elucidation based on established chemical principles. The predictive analysis of its spectroscopic properties offers a valuable reference for researchers working with this compound. The unique combination of a primary amine and an allylic double bond in its structure underscores its potential as a versatile building block for the synthesis of novel bioactive compounds. Further research into the synthesis and applications of this molecule is warranted to fully explore its potential in drug discovery and development.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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LookChem. This compound. [Link]
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Physical and chemical properties of 3-Methylbut-2-en-1-amine hydrochloride
An In-depth Technical Guide to 3-Methylbut-2-en-1-amine hydrochloride
Foreword
In the landscape of modern synthetic chemistry and drug discovery, the utility of a molecule is defined by a comprehensive understanding of its properties. This compound, also known by synonyms such as Prenylamine hydrochloride and 3,3-Dimethylallylamine hydrochloride, is a versatile primary amine salt. Its unique structure, featuring an allylic amine moiety, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and biochemical probes.[1][2] This guide provides an in-depth examination of its core physical and chemical characteristics, analytical protocols, and safety considerations, designed for the practicing researcher and drug development professional.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is registered under CAS Number 26728-58-5.[3] Its molecular formula is C₅H₁₂ClN, corresponding to a molecular weight of approximately 121.61 g/mol .[3]
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents compared to its free base form, which is a significant advantage for its application in aqueous biological assays and solution-phase reactions.[1]
Caption: A plausible primary fragmentation pathway in MS.
Synthesis Protocol: Salt Formation
The hydrochloride salt is typically prepared by treating the free amine with hydrochloric acid. This straightforward acid-base reaction is highly efficient.
Caption: General workflow for the synthesis of the hydrochloride salt.
Experimental Protocol: Preparation of this compound
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylbut-2-en-1-amine (1.0 equivalent) in anhydrous diethyl ether.
-
Acid Addition : Cool the solution to 0°C using an ice bath. Slowly add a solution of hydrochloric acid in diethyl ether (1.0 equivalent) dropwise with vigorous stirring.
-
Precipitation : A white precipitate will form immediately upon addition of the acid. Allow the mixture to stir for an additional 30 minutes at 0°C.
-
Isolation : Collect the solid product by vacuum filtration.
-
Purification : Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Drying : Dry the resulting white solid under vacuum to yield pure this compound.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is crucial to ensure laboratory safety. This compound is classified with several GHS hazard statements.
Hazard Identification:
-
H315 : Causes skin irritation. [3]* H319 : Causes serious eye irritation. [3]* H335 : May cause respiratory irritation. [3] Precautionary Measures:
| Code | Precautionary Statement | Source(s) |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |
| P264 | Wash skin thoroughly after handling. | |
| P280 | Wear protective gloves/eye protection/face protection. | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | [4] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [4] |
| P405 | Store locked up. | [4] |
First Aid Measures:
-
Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen. [4]* Skin Contact : Immediately wash off with soap and plenty of water. [4]* Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor. [4]* Ingestion : Rinse mouth with water. Do not induce vomiting. Call a doctor immediately. [4] The compound should be stored at 4°C in a tightly sealed container, protected from moisture to maintain its integrity. [5]
Conclusion
This compound is a foundational building block for chemical synthesis. Its well-defined physical properties, predictable chemical reactivity, and clear safety protocols make it a reliable reagent for researchers. A thorough understanding of its characteristics, from its spectroscopic signature to its handling requirements, is essential for its effective and safe utilization in the laboratory, empowering innovation in drug discovery and materials science.
References
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This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
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This compound. (n.d.). LookChem. Retrieved January 5, 2026, from [Link]
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3-Methylbut-2-en-1-amine;chloride. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
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Prenylamine. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
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High-Purity 3-Methyl-2-buten-1-amine: A Versatile Intermediate for Chemical Synthesis and Pharmaceutical Research. (n.d.). Retrieved January 5, 2026, from [Link]
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3,3-Dimethylbutan-2-amine hydrochloride. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
Prenylamine. (2022, August 23). Chiralpedia. Retrieved January 5, 2026, from [Link]
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3-Methylbut-2-en-1-amine hydrochloride molecular weight and formula
An In-Depth Technical Guide to 3-Methylbut-2-en-1-amine Hydrochloride
Prepared by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It delves into the essential chemical and physical properties, a validated synthesis protocol, and its applications, providing the foundational knowledge necessary for its effective utilization in a laboratory setting.
Core Compound Identity and Properties
This compound, also commonly known as prenylamine hydrochloride or 3,3-dimethylallylamine hydrochloride, is a key building block in organic synthesis. Its structure, featuring a reactive primary amine and a dimethylallyl group, makes it a versatile precursor for the synthesis of various biologically active molecules.
Molecular Structure and Chemical Data
The fundamental identity of this compound is defined by its molecular formula and weight. These values are critical for stoichiometric calculations in reaction planning and for the interpretation of analytical data.
-
IUPAC Name: 3-methylbut-2-en-1-amine;hydrochloride[1]
-
Synonyms: 3-methyl-2-butenylamine hydrochloride, 3,3-Dimethylallylamine hydrochloride[1]
Physicochemical Data Summary
The physicochemical properties of a compound dictate its handling, storage, and behavior in different solvent systems. The hydrochloride salt form confers distinct solubility and stability characteristics compared to the free base.
| Property | Value | Source(s) |
| Molecular Weight | 121.61 g/mol | [1][2][3] |
| Monoisotopic Mass | 121.0658271 Da | [1] |
| Physical Form | Solid | [3][4] |
| Melting Point | 193-194 °C | [3] |
| Storage Temperature | 4°C, sealed, away from moisture | [3] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is commonly achieved through a robust, two-stage process starting from N-(3-Methyl-2-butenyl)phthalimide. This method, known as the Gabriel synthesis, is a trusted technique for preparing primary amines from alkyl halides, effectively preventing over-alkylation. The subsequent hydrochloride salt formation enhances the compound's stability and ease of handling.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, from the protected amine precursor to the final hydrochloride salt.
Caption: A two-stage synthesis workflow for this compound.
Detailed Synthesis Protocol
This protocol is based on a reported synthesis method and provides a step-by-step guide for laboratory execution[2]. The causality behind each step is explained to ensure both reproducibility and a thorough understanding of the reaction mechanism.
Materials:
-
N-(3-Methyl-2-butenyl)phthalimide
-
Hydrazine hydrate
-
Ethanol
-
Deionized Water
-
Concentrated Hydrogen Chloride
Stage 1: Gabriel Amine Synthesis (Deprotection)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-(3-Methyl-2-butenyl)phthalimide in a solvent mixture of ethanol and water. The use of a co-solvent system ensures the solubility of both the organic starting material and the polar hydrazine hydrate.
-
Reagent Addition: Add hydrazine hydrate to the solution. Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide group, which is a crucial step for liberating the primary amine.
-
Reflux: Heat the reaction mixture to reflux for 1 hour. The elevated temperature accelerates the rate of the nucleophilic acyl substitution, driving the reaction to completion and forming the stable phthalhydrazide byproduct.
-
Work-up (Intermediate Isolation): Upon completion, the reaction mixture will contain the desired 3-methylbut-2-en-1-amine and the precipitated phthalhydrazide. This intermediate amine is typically carried forward to the next stage without extensive purification.
Stage 2: Hydrochloride Salt Formation
-
Acidification: To the crude reaction mixture from Stage 1, carefully add hydrogen chloride (either as a gas or an aqueous solution in ethanol/water). This step protonates the basic nitrogen atom of the newly formed amine.
-
Reflux: Heat the acidified mixture to reflux for an additional hour. This ensures complete conversion to the hydrochloride salt and aids in the precipitation of the final product upon cooling.
-
Isolation and Purification: Cool the reaction mixture. The this compound will precipitate out of the solution. Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any residual impurities.
-
Drying: Dry the purified product under a vacuum to yield the final, stable hydrochloride salt. A reported yield for this process is approximately 78%[2].
Applications in Research and Development
3-Methylbut-2-en-1-amine and its hydrochloride salt are valuable intermediates in the synthesis of various target molecules.
-
Agrochemicals and Pharmaceuticals: The prenyl (3-methyl-2-butenyl) moiety is a common structural motif in natural products and pharmacologically active compounds. This amine serves as a precursor for introducing this group. It is a known starting material for dyes, pesticides, and drugs[5].
-
Cytokinin Derivatives: It is specifically used in the preparation of N9-substituted N6-[(3-methylbut-2-en-1-yl)amino]purine derivatives. These compounds are investigated for their biological activity in various cytokinin bioassays, which are relevant to plant science and agricultural research[6].
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount. This compound is classified with specific hazards that require appropriate handling measures.
-
Hazard Statements:
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18326564, this compound. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12717520, (But-3-en-1-yl)(methyl)amine hydrochloride. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20227970, 3-Methylbut-2-en-1-amine;chloride. Available from: [Link]
- Google Patents (1980). US4192820A - Preparation of 3-methyl-2-buten-1-al.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12462027, 3-Methyl-3-buten-1-amine. Available from: [Link]
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- 3. This compound | 26728-58-5 [sigmaaldrich.com]
- 4. N-Methylbut-3-en-1-amine hydrochloride | CymitQuimica [cymitquimica.com]
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- 6. 3-METHYL-2-BUTENE-1-AMINE HCL | 26728-58-5 [chemicalbook.com]
An In-Depth Technical Guide to 3-Methylbut-2-en-1-amine Hydrochloride and Its Role as a Synthetic Precursor
Introduction: Decoding a Versatile Building Block
In the landscape of drug discovery and biochemical research, the strategic selection of synthetic intermediates is paramount. These molecular scaffolds are the foundational elements upon which complex, biologically active molecules are constructed. 3-Methylbut-2-en-1-amine hydrochloride, a seemingly simple yet highly versatile primary amine, serves as a critical building block, particularly in the synthesis of N6-substituted purine derivatives. This guide provides an in-depth technical overview of this compound, moving beyond a simple catalog of its properties to explore its synonyms, chemical rationale, and practical applications for researchers, scientists, and drug development professionals. We will delve into the causality of its use in targeted synthesis, present validated experimental frameworks, and offer a comprehensive look at its characterization.
PART 1: Chemical Identity and Nomenclature
A significant challenge in chemical sourcing and literature review is navigating the varied nomenclature for a single compound. A clear understanding of its synonyms is the first step toward efficient research and development. This compound is known by several alternative names, each with its own prevalence in different databases and publications.
Accepted Synonyms and Identifiers
Precise identification is crucial for regulatory compliance, procurement, and accurate scientific communication. The following table summarizes the key identifiers for this compound.
| Identifier Type | Value | Source |
| IUPAC Name | 3-methylbut-2-en-1-amine;hydrochloride | PubChem[1][2] |
| CAS Number | 26728-58-5 | PubChem[1][2] |
| Molecular Formula | C₅H₁₂ClN | PubChem[1][2] |
| Molecular Weight | 121.61 g/mol | PubChem[1] |
| InChI Key | GBGNQLGJDQJQLJ-UHFFFAOYSA-N | PubChem[1][2] |
| Common Synonyms | 3-METHYL-2-BUTENE-1-AMINE HCL[2][3], 3-Methyl-2-butenylamine hydrochloride[2], 3,3-Dimethylallylamine hydrochloride[2], (3-methyl-2-butenyl)amine hydrochloride[2], 2-Isopentenylamine Hydrochloride[3] | Various |
Point of Clarification: Distinguishing from "Prenylamine"
It is critical to distinguish this compound from the similarly named drug, Prenylamine (CAS 390-64-7)[4]. Prenylamine is a significantly more complex molecule, formerly used as a calcium channel blocker for angina pectoris. It was withdrawn from the global market in 1988 due to severe cardiac side effects, including QT interval prolongation[4]. The structural and pharmacological differences are immense, and any conflation of these two compounds could lead to significant errors in research and material sourcing.
PART 2: The Isoprenoid Advantage: Rationale for Use in Synthesis
The utility of this compound lies in its "prenyl" (or isopentenyl) moiety. This five-carbon branched chain is a fundamental building block in nature, forming the basis of a vast class of molecules known as isoprenoids or terpenes. Its incorporation into synthetic targets is often a strategic choice to impart specific biological activities.
The Role of the Prenyl Group in Biological Activity
The prenyl group is not merely a passive linker; it actively contributes to the pharmacological or biological profile of a molecule. Its primary roles include:
-
Enhanced Receptor Binding: The lipophilic nature and specific stereochemistry of the prenyl group can significantly enhance the binding affinity of a molecule to its target protein or receptor. This is often due to favorable hydrophobic interactions within the receptor's binding pocket.
-
Modulation of Bioavailability: By increasing lipophilicity, the prenyl group can influence a compound's ability to cross cell membranes, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Mimicking Natural Ligands: Many endogenous signaling molecules are prenylated. Using 3-Methylbut-2-en-1-amine as a building block allows for the synthesis of analogs that mimic these natural ligands, making them effective modulators of biological pathways.
A prime example is its central role in the synthesis of cytokinins , a class of plant hormones that regulate cell division and growth[3]. Natural cytokinins like isopentenyladenine (iP) feature this exact N6-prenyl substitution on an adenine core. The biosynthesis of these molecules involves the enzymatic transfer of a prenyl group to an adenine nucleotide, highlighting the biological significance of this structural motif[3]. Research has shown that the N6-isoprenoid side chain is critical for their function in promoting shoot growth and increasing seed yield[3].
Beyond plant biology, studies on phytoestrogens have demonstrated that the addition of a prenyl group to a flavonoid backbone (e.g., creating 8-prenylnaringenin from naringenin) significantly enhances its bone-protective activities by more potently improving osteoblast differentiation and inhibiting bone resorption[5]. This provides a clear causal link: the choice to use a prenyl-containing building block is a deliberate strategy to amplify a desired biological effect.
Logical Flow of a Typical Synthetic Application
The following diagram illustrates the strategic role of this compound as a key intermediate in the synthesis of a biologically active N6-substituted purine derivative.
Caption: Workflow for synthesizing N6-prenyl purines.
PART 3: Experimental Protocols and Methodologies
A trustworthy protocol is a self-validating system. It includes not only the steps for execution but also integrated checkpoints for quality control and verification. This section provides detailed methodologies for the synthesis and analysis relevant to this compound.
Synthesis Protocol: Preparation of the Amine Hydrochloride
This protocol describes a common laboratory-scale synthesis of this compound from N-prenylphthalimide. The phthalimide group serves as a protecting group for the primary amine, which is then cleaved to yield the desired product.
Objective: To synthesize this compound.
Materials:
-
N-(3-Methyl-2-butenyl)phthalimide
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Deprotection Step: a. In a round-bottom flask equipped with a reflux condenser, dissolve N-(3-Methyl-2-butenyl)phthalimide in a solution of ethanol and water. b. Add hydrazine hydrate to the mixture. The hydrazine will act as the nucleophile to cleave the phthalimide group. c. Heat the reaction mixture to reflux for 1 hour. A precipitate of phthalhydrazide will form. d. Monitor the reaction completion using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Isolation of the Free Amine: a. After cooling, filter the reaction mixture to remove the phthalhydrazide precipitate. b. Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the ethanol. c. The remaining aqueous solution contains the free 3-Methylbut-2-en-1-amine.
-
Formation of the Hydrochloride Salt: a. To the aqueous solution of the free amine, add concentrated hydrochloric acid dropwise while cooling in an ice bath until the solution is acidic (pH ~1-2). b. The hydrochloride salt is highly soluble in water. To isolate it, concentrate the solution under reduced pressure to remove the water. This will yield the crude this compound as a solid. c. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/ether) to obtain the purified product.
Self-Validation and QC:
-
Purity Assessment: The purity of the final product should be assessed by melting point determination and confirmed by analytical techniques such as NMR or HPLC.
-
Identity Confirmation: The structure of the final product must be confirmed using spectroscopic methods, primarily ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application Protocol: Synthesis of an N6-Substituted Purine
This protocol outlines the use of the synthesized amine hydrochloride in a nucleophilic aromatic substitution (SNAr) reaction with 6-chloropurine to generate a model cytokinin, isopentenyladenine.
Objective: To synthesize N6-(3-methylbut-2-enyl)adenine.
Materials:
-
This compound
-
6-Chloropurine
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
n-Butanol or another high-boiling point solvent
Procedure:
-
Reaction Setup: a. To a reaction vessel, add 6-chloropurine and n-butanol. b. Add this compound. c. Add triethylamine to the mixture. Causality: The starting amine is a hydrochloride salt. The base (TEA) is essential to neutralize the HCl and liberate the free amine, which is the active nucleophile required for the reaction. d. Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours).
-
Work-up and Isolation: a. Monitor the reaction by TLC or LC-MS to confirm the consumption of 6-chloropurine. b. Once complete, cool the reaction mixture and remove the solvent under reduced pressure. c. The resulting crude solid can be purified by column chromatography or recrystallization to yield the pure N6-substituted purine product.
Analytical Protocol: HPLC-UV Method for Purine Analysis
This protocol provides a robust, validated method for the analysis and purification of substituted purine compounds, adaptable for both analytical and preparative scales.
Objective: To develop a Reverse-Phase HPLC (RP-HPLC) method for the purity assessment of a synthesized N6-prenyl purine derivative.
Caption: HPLC method development and validation workflow.
Detailed HPLC Parameters (Optimized Method Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acidic modifier ensures that amine functionalities are protonated, leading to sharper peaks and improved chromatographic performance.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% to 75% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 260 nm. Causality: Purine rings have a strong chromophore and exhibit maximum absorbance near this wavelength, providing high sensitivity.
-
Injection Volume: 10 µL.
Validation Parameters:
-
Linearity: Prepare a calibration curve with at least five concentrations. The correlation coefficient (R²) should be >0.999.
-
Limit of Detection (LOD) and Quantification (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ). This establishes the sensitivity of the method.
-
Precision: Assessed by repeatedly injecting the same sample (n=6). The relative standard deviation (%RSD) of the peak area should be <2%.
By following this structured approach, the resulting analytical method is inherently validated, ensuring that the purity data generated is reliable and trustworthy.
PART 4: Spectroscopic Characterization
Structural elucidation via spectroscopic methods is the final and definitive step in confirming the identity of a synthesized compound. For this compound, the key techniques are Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the prenyl group:
-
Two singlets (or a single 6H singlet) in the upfield region (~1.7-1.8 ppm) corresponding to the two equivalent methyl groups (CH₃).
-
A triplet in the olefinic region (~5.3 ppm) for the vinyl proton (=CH-).
-
A doublet in the aliphatic region (~3.5 ppm) for the methylene group adjacent to the amine (-CH₂-NH₃⁺). The coupling to the vinyl proton will cause splitting. The downfield shift is due to the deshielding effect of the adjacent positively charged nitrogen.
-
-
¹³C NMR: The carbon NMR will corroborate the structure with signals for the two methyl carbons, the two sp² hybridized carbons of the double bond, and the methylene carbon adjacent to the amine.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the free amine (after in-source neutralization or analysis of the free base) would be expected to show a prominent ion for the protonated molecule [M+H]⁺.
-
Fragmentation: Tandem MS (MS/MS) would likely show characteristic losses. A common fragmentation pathway for prenylated compounds involves cleavage of the prenyl group, which can help in identifying the location of the substitution on a larger molecule like a purine.
Conclusion
This compound is more than just a chemical with a CAS number; it is a strategic tool for chemical synthesis. Its value is derived from the biological significance of its isoprenoid structure, which chemists and drug developers leverage to create novel molecules with enhanced or specific biological activities. By understanding its nomenclature, the causal reasons for its synthetic utility, and the robust, self-validating protocols for its use and analysis, researchers can more effectively integrate this versatile building block into their development pipelines. This guide has aimed to provide that comprehensive, field-proven perspective, bridging the gap between raw data and actionable scientific insight.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344. Available at: [Link]
-
Wikipedia. (n.d.). Prenylamine. Retrieved from [Link]
-
Liu, Z., et al. (2013). The prenyl group contributes to activities of phytoestrogen 8-prenynaringenin in enhancing bone formation and inhibiting bone resorption in vitro. Endocrinology, 154(3), 1202-14. Available at: [Link]
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Spectroscopic Characterization of 3-Methylbut-2-en-1-amine Hydrochloride: A Technical Guide
Molecular Structure and its Spectroscopic Implications
3-Methylbut-2-en-1-amine hydrochloride possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The key structural features include:
-
A primary amine group, which upon protonation with hydrochloric acid, exists as a primary ammonium cation (-NH3+).
-
A trisubstituted alkene (C=C) double bond.
-
Two magnetically equivalent methyl groups attached to the double bond.
-
A methylene group adjacent to both the double bond and the ammonium group.
Understanding the interplay of these features is paramount to accurately interpreting the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to exhibit four distinct signals. The chemical shifts are influenced by the electron-withdrawing effect of the ammonium group and the electronic environment of the double bond.
Table 1: Predicted ¹H NMR Data for this compound (in D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.8 | Singlet | 6H | (CH₃)₂C= | The two methyl groups are chemically equivalent and attached to a quaternary vinylic carbon, hence they appear as a singlet. |
| ~3.6 | Doublet | 2H | =CH-CH₂ -NH₃⁺ | The methylene protons are adjacent to the electron-withdrawing ammonium group, shifting them downfield. They are coupled to the vinylic proton, resulting in a doublet. |
| ~5.4 | Triplet | 1H | =CH -CH₂-NH₃⁺ | This vinylic proton is coupled to the adjacent methylene protons, leading to a triplet. |
| ~7.5-8.5 | Broad Singlet | 3H | -NH₃ ⁺ | The ammonium protons are acidic and exchange with the deuterium in D₂O, often resulting in a broad signal that may be diminished or absent. In a non-deuterated solvent, this signal would be present and broad. |
Causality in Experimental Choices: The choice of a deuterated solvent like D₂O is crucial for observing the carbon-bound protons without interference from a large solvent peak.[1] Furthermore, the exchange of the acidic N-H protons with deuterium can be used as a diagnostic tool to identify these signals; they will disappear from the spectrum upon addition of D₂O.[2]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show four signals, corresponding to the four unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~18, ~25 | (CH₃)₂C= | The two methyl carbons, while magnetically equivalent in ¹H NMR, may show slight differences in the ¹³C spectrum or appear as a single, more intense peak. |
| ~40 | =CH-C H₂-NH₃⁺ | This carbon is attached to the electron-withdrawing ammonium group, shifting it to the observed range. |
| ~120 | =C H-CH₂-NH₃⁺ | This is a typical chemical shift for a protonated sp² carbon in an alkene. |
| ~140 | (CH₃)₂C = | The quaternary sp² carbon of the double bond will be the most downfield signal due to its substitution pattern. |
Methodology for NMR Data Acquisition: A standard protocol for acquiring NMR spectra would involve dissolving a ~5-10 mg sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in an NMR tube. A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire both ¹H and ¹³C spectra.
Caption: Key fragmentation pathways.
Conclusion
The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. While experimental data is not widely published, a thorough understanding of spectroscopic principles allows for accurate prediction of the key spectral features. This guide provides researchers with a solid foundation for the identification and structural verification of this compound, emphasizing the causal relationships between molecular structure and spectroscopic output. The provided protocols and predicted data serve as a valuable reference for drug development professionals and scientists in the field of organic chemistry.
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An In-depth Technical Guide to the Potential Biological Activity of 3-Methylbut-2-en-1-amine Hydrochloride
Abstract
3-Methylbut-2-en-1-amine hydrochloride, a primary amine salt, is a versatile chemical intermediate with significant, yet largely unexplored, potential in the realm of biological applications. While direct research on this specific compound is nascent, its structural motif, the isoprenoid chain, is a well-established pharmacophore present in a variety of biologically active molecules, most notably in the cytokinin class of phytohormones and their derivatives which have demonstrated compelling activities in mammalian systems. This technical guide synthesizes the current understanding of structurally related compounds to postulate and provide a framework for investigating the potential anti-cancer, anti-inflammatory, and antimicrobial activities of this compound. Detailed experimental protocols are provided to empower researchers to systematically evaluate these potential biological functions.
Introduction: The Isoprenylamine Moiety as a Privileged Scaffold
This compound, with the chemical formula C₅H₁₂ClN, possesses a simple yet intriguing structure centered around a five-carbon isoprenoid unit. This structural element is a fundamental building block in nature, forming the basis for a vast array of natural products with diverse biological functions. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to biological testing.[1][2]
The primary amine group offers a reactive handle for chemical modifications, allowing for its incorporation into more complex molecular architectures. Indeed, it is a known precursor in the synthesis of N⁹-substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives, which exhibit cytokinin activity.[3] Cytokinins, such as N⁶-(Δ²-isopentenyl)adenosine (i⁶A), are not only pivotal in plant growth but have also demonstrated significant anti-tumor, anti-inflammatory, and immunomodulatory effects in mammalian cells.[4][5][6] This established activity of its derivatives provides a strong rationale for investigating the intrinsic biological potential of the parent amine.
Postulated Biological Activities and Mechanistic Insights
Based on the established bioactivities of N⁶-isopentenyladenosine and other isoprenylamine derivatives, we can hypothesize several key areas of potential biological relevance for this compound.
Potential Anticancer Activity
N⁶-isopentenyladenosine has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4][7] The mechanism is thought to involve the modulation of key signaling pathways that regulate cell cycle and survival. It is plausible that this compound, either directly or through metabolic conversion, could exert cytotoxic or cytostatic effects on cancer cells.
Hypothesized Mechanism of Action:
-
Induction of Apoptosis: The compound could potentially trigger programmed cell death by activating caspase cascades or by disrupting mitochondrial function.
-
Cell Cycle Arrest: It may interfere with the progression of the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G1 or G2/M).
dot
Caption: Postulated anticancer mechanism of this compound.
Potential Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. N⁶-isopentenyladenosine has been reported to possess anti-inflammatory properties.[5][6] This suggests that this compound could modulate inflammatory responses.
Hypothesized Mechanism of Action:
-
Inhibition of Pro-inflammatory Mediators: The compound may suppress the production of key inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in activated immune cells like macrophages.
-
Modulation of Inflammatory Signaling Pathways: It could potentially interfere with signaling cascades such as the NF-κB pathway, which plays a central role in regulating the expression of inflammatory genes.
dot
Caption: Hypothesized anti-inflammatory action via NF-κB pathway inhibition.
Potential Antimicrobial Activity
Primary amines and their derivatives are known to exhibit antimicrobial properties.[8][9][10] The lipophilic nature of the isopentenyl group could facilitate interaction with and disruption of microbial cell membranes.
Hypothesized Mechanism of Action:
-
Membrane Disruption: The compound may insert into the lipid bilayer of bacterial or fungal cell membranes, leading to increased permeability and cell death.
-
Inhibition of Essential Enzymes: It could potentially inhibit enzymes crucial for microbial survival and replication.
Experimental Protocols for Biological Evaluation
To empirically validate the hypothesized biological activities, a systematic series of in vitro assays is recommended. The following protocols are provided as a starting point and can be optimized based on specific research objectives.
Assessment of Cytotoxicity (Anticancer Potential)
A fundamental first step is to determine the cytotoxic effect of this compound on various cancer cell lines.
3.1.1. MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4]
3.1.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
Cancer cell lines and culture reagents as in the MTT assay.
Protocol:
-
Follow the cell seeding and treatment steps as described for the MTT assay (steps 1-4).
-
After the incubation period, collect the cell culture supernatant.
-
Perform the LDH assay on the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).[11]
dot
Caption: Workflow for assessing the cytotoxicity of the compound.
Evaluation of Anti-inflammatory Activity
The potential of this compound to modulate inflammatory responses can be assessed using macrophage cell lines.
3.2.1. Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent (commercially available or prepared as a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
Collect the cell culture supernatant.
-
Perform the Griess assay on the supernatant by adding the Griess reagent and incubating in the dark.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.[12]
Antimicrobial Susceptibility Testing
The antimicrobial potential can be evaluated against a panel of pathogenic bacteria and fungi.
3.3.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
96-well microplates
Protocol:
-
Prepare a twofold serial dilution of this compound in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.[8]
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | MTT | 48 | 75.2 |
| MCF-7 | MTT | 48 | 112.5 |
| A549 | MTT | 48 | 98.6 |
| HeLa | LDH | 48 | 82.1 |
Table 2: Hypothetical Anti-inflammatory Activity Data
| Treatment | NO Production (% of LPS control) |
| Control | < 1 |
| LPS (1 µg/mL) | 100 |
| LPS + Compound (10 µM) | 85.3 |
| LPS + Compound (50 µM) | 52.1 |
| LPS + Compound (100 µM) | 28.7 |
Table 3: Hypothetical Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Candida albicans | >256 |
Conclusion and Future Directions
While direct evidence for the biological activity of this compound is currently limited, its structural relationship to potent bioactive molecules, such as N⁶-isopentenyladenosine, provides a compelling rationale for its investigation as a potential therapeutic agent. The experimental framework outlined in this guide offers a systematic approach to exploring its anticancer, anti-inflammatory, and antimicrobial properties.
Future research should focus on elucidating the precise molecular mechanisms underlying any observed biological effects. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, could further optimize its potency and selectivity. In vivo studies in appropriate animal models will be crucial to validate the in vitro findings and assess the compound's pharmacokinetic and toxicological profile. The exploration of this compound and its derivatives holds promise for the discovery of novel therapeutic leads.
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The Strategic Synthesis and Application of 3-Methylbut-2-en-1-amine Hydrochloride: A Technical Guide for Drug Development Professionals
Introduction: The Unseen Workhorse of Bioactive Scaffolds
In the intricate landscape of pharmaceutical development, the value of a chemical intermediate is measured by its versatility, reliability in synthesis, and the biological potential it unlocks. 3-Methylbut-2-en-1-amine hydrochloride (CAS: 26728-58-5), a seemingly simple aliphatic amine, embodies these qualities.[1] It serves as a critical building block, providing the essential prenyl (or isoprenyl) moiety—a five-carbon unit ubiquitous in natural products and a key pharmacophore in numerous synthetic drug candidates.
This in-depth guide moves beyond a mere recitation of properties. It is designed for the discerning researcher, scientist, and drug development professional, offering a cohesive narrative that explains the "why" behind the "how." We will delve into the robust synthetic pathways, explore its pivotal role in the creation of biologically active molecules, and provide practical, field-tested insights into its characterization and safe handling. The overarching goal is to equip you with the technical understanding and strategic foresight necessary to effectively leverage this versatile intermediate in your research and development endeavors.
Physicochemical Properties and Safety Profile
A thorough understanding of the fundamental properties of a starting material is the bedrock of successful and safe chemical synthesis. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 26728-58-5 | PubChem[1] |
| Molecular Formula | C₅H₁₂ClN | PubChem[1] |
| Molecular Weight | 121.61 g/mol | PubChem[1] |
| Appearance | White to pale yellow solid | Inferred from typical amine hydrochlorides |
| Melting Point | 193-194 °C | Sigma-Aldrich |
| Solubility | Soluble in water | Inferred from hydrochloride salt nature |
Safety and Handling:
This compound is classified as an irritant.[1] Adherence to standard laboratory safety protocols is imperative.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[2]
The Gabriel Synthesis: A Controlled Pathway to a Primary Amine
The synthesis of this compound is most reliably achieved via a modified Gabriel synthesis. This classical method is favored for its ability to produce primary amines with high purity, avoiding the over-alkylation often problematic in direct amination reactions with alkyl halides. The overall synthetic strategy involves two key stages: the formation of N-(3-methyl-2-butenyl)phthalimide, followed by its deprotection to yield the free amine, which is then converted to the stable hydrochloride salt.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative procedure synthesized from established methods for the Gabriel synthesis and subsequent amine salt formation.
Stage 1: Synthesis of N-(3-Methyl-2-butenyl)phthalimide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend potassium phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkyl Halide: To the stirred suspension, add 1-bromo-3-methyl-2-butene (prenyl bromide) (1.05 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The solid precipitate of N-(3-methyl-2-butenyl)phthalimide is collected by vacuum filtration.
-
Purification: Wash the crude product with water and then recrystallize from ethanol to yield the pure intermediate.
Stage 2: Synthesis of this compound
-
Hydrazinolysis (Deprotection): Suspend the purified N-(3-methyl-2-butenyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask.[3] Add hydrazine hydrate (1.2 eq) to the suspension.[3][4]
-
Reaction: Reflux the mixture for 2-4 hours. A thick precipitate of phthalhydrazide will form.
-
Isolation of the Free Amine: Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate any remaining phthalhydrazide. Filter off the solid. Make the filtrate strongly basic with an aqueous solution of sodium hydroxide.
-
Extraction: Extract the liberated free amine into a suitable organic solvent, such as diethyl ether or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Formation of the Hydrochloride Salt: Cool the ethereal solution of the free amine in an ice bath.[3] Slowly add a solution of anhydrous HCl in diethyl ether dropwise with stirring until precipitation is complete.[3]
-
Final Product Isolation: Collect the white precipitate of this compound by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[3]
Characterization and Quality Control: Analytical Methodologies
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate, a non-negotiable aspect of drug development.
Spectroscopic Analysis
While a publicly available, verified NMR spectrum for this compound is not readily accessible, the expected spectral data can be predicted based on its structure and known chemical shift values.
Predicted ¹H NMR Spectrum (in D₂O):
-
δ ~1.7 ppm (singlet, 3H): Methyl protons (CH₃) cis to the CH₂ group.
-
δ ~1.8 ppm (singlet, 3H): Methyl protons (CH₃) trans to the CH₂ group.
-
δ ~3.6 ppm (doublet, 2H): Methylene protons (-CH₂-NH₃⁺) adjacent to the amine.
-
δ ~5.4 ppm (triplet of septets, 1H): Vinylic proton (-CH=).
Predicted ¹³C NMR Spectrum (in D₂O):
-
δ ~18 ppm: Methyl carbon (cis).
-
δ ~25 ppm: Methyl carbon (trans).
-
δ ~40 ppm: Methylene carbon (-CH₂-NH₃⁺).
-
δ ~118 ppm: Vinylic carbon (-CH=).
-
δ ~140 ppm: Quaternary vinylic carbon (>C=).
Chromatographic Methods
Due to the polar and volatile nature of aliphatic amines, chromatographic analysis often requires specific conditions or derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for purity assessment and identification of volatile impurities. To improve peak shape and prevent tailing, which is common with primary amines, a base-deactivated column is recommended.[5] Derivatization with reagents like benzenesulfonyl chloride can also be employed to create less polar derivatives suitable for GC analysis.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be challenging due to the compound's polarity. Hydrophilic Interaction Chromatography (HILIC) is an effective alternative for retaining and separating polar compounds like this compound. For UV detection, pre-column derivatization with a UV-active agent would be necessary as the compound lacks a strong chromophore.
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a precursor to molecules with significant biological activity.
Synthesis of Cytokinin Derivatives with Anticancer Potential
Cytokinins are a class of plant hormones known to regulate cell growth and differentiation.[5] Synthetic N⁶-substituted adenine derivatives, which often incorporate a prenyl group from intermediates like 3-Methylbut-2-en-1-amine, have shown promising cytotoxic activity against various human cancer cell lines.[6] These compounds can induce apoptosis and represent a novel class of potential anticancer agents.[6] The prenyl side-chain is crucial for their biological activity, highlighting the importance of this compound in this area of research. While many of these compounds are in preclinical development, they represent an active and promising frontier in oncology.[7]
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- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Sourcing and Qualifying 3-Methylbut-2-en-1-amine hydrochloride for Pharmaceutical R&D
Introduction: The Strategic Importance of a Niche Reagent
In the landscape of pharmaceutical synthesis and drug discovery, the success of a project often hinges on the quality and reliability of its foundational chemical building blocks. 3-Methylbut-2-en-1-amine hydrochloride (also known as Prenylamine hydrochloride), with CAS Number 26728-58-5, is a key primary amine intermediate.[1] Its unique prenyl moiety makes it a valuable precursor in the synthesis of complex organic molecules, particularly in the development of novel drug candidates. One notable application is in the preparation of N9-substituted N6-[(3-methylbut-2-en-1-yl)amino]purine derivatives, which are explored for their biological activity as cytokinin analogues.[2]
This guide provides an in-depth technical framework for researchers, chemists, and drug development professionals on the critical aspects of sourcing, vetting, and performing incoming quality control (QC) on this essential reagent. Moving beyond a simple list of vendors, we will explore the causality behind qualification protocols and establish a self-validating system to ensure the integrity of your research from the very first step.
Part 1: Vetting and Selection of Commercial Suppliers
The procurement of a chemical reagent is the first critical control point in any experimental workflow. A seemingly minor impurity or batch-to-batch variability from a supplier can lead to failed reactions, misleading biological data, and significant project delays. Therefore, a systematic approach to supplier qualification is not just recommended; it is imperative.
The Supplier Landscape
A number of chemical suppliers list this compound. Major distributors like MilliporeSigma (Sigma-Aldrich) often serve as aggregators, providing access to products from various specialized manufacturers.[3][4][5] Other notable suppliers include ChemicalBook, which lists several manufacturers, and CymitQuimica.[2][6] The key is to look beyond mere availability and scrutinize the data provided.
The following diagram illustrates a robust workflow for qualifying a new supplier for a critical reagent like this compound.
Caption: Workflow for qualifying chemical suppliers.
Comparative Data from Commercial Suppliers
The table below summarizes typical specifications for this compound from various sources. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) for the most accurate data.
| Supplier/Partner | CAS Number | Molecular Weight | Purity Specification | Physical Form | Melting Point (°C) |
| ChemScene LLC[3] | 26728-58-5 | 121.61 | ≥97% | Solid | 193-194 |
| Ambeed, Inc.[4] | 26728-58-5 | 121.61 | Typically ≥95% | Solid | N/A |
| CymitQuimica[6] | 26728-58-5 | 121.61 | ≥97% | Solid | N/A |
| LookChem Aggregator[7] | 26728-58-5 | 121.61 | ≥97% | Solid | 193-194 |
Expert Insight: The stated purity (e.g., 97%) is a critical parameter, but understanding how it was determined is more important. A purity value from quantitative NMR (qNMR) is often more reliable than one from HPLC-UV without a certified reference standard. Always demand clarity on the analytical methodology.
Part 2: In-House Quality Control & Verification Protocol
Trust, but verify. Relying solely on a supplier's CoA introduces unacceptable risk into a research program. An incoming QC protocol is a self-validating system that ensures the material meets the standards required for your specific application. This process confirms both the identity and purity of the reagent.
The following diagram outlines the logical flow of a comprehensive incoming QC analysis.
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- 7. This compound|lookchem [lookchem.com]
An In-depth Technical Guide to the Safe Handling of 3-Methylbut-2-en-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbut-2-en-1-amine hydrochloride, also known as prenylamine hydrochloride, is a chemical compound with the molecular formula C₅H₁₂ClN.[1] It belongs to the family of amine hydrochlorides and finds utility in various research and development applications, including as a building block in the synthesis of more complex molecules.[2] Its safe handling and use are of paramount importance in a laboratory setting. This guide provides a comprehensive overview of the safety, hazards, and GHS information for this compound, designed to equip researchers and scientists with the knowledge to manage this chemical responsibly.
Section 1: GHS Classification and Hazard Identification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. For this compound, the GHS classification indicates that it poses several health hazards.
GHS Pictogram:
GHS Hazard Statements:
-
H315: Causes skin irritation. [1][3][4] This indicates that direct contact with the skin can lead to inflammation and irritation.
-
H319: Causes serious eye irritation. [1][3][4] Contact with the eyes can result in significant irritation and potential damage.
-
H335: May cause respiratory irritation. [1][3][4] Inhalation of the dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.
Precautionary Statements:
A comprehensive set of precautionary statements is associated with this compound, guiding users on its safe handling, storage, and emergency response. These are categorized into Prevention, Response, Storage, and Disposal.[3][4]
| Category | Precautionary Statements |
| Prevention | P261, P264, P271, P280 |
| Response | P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362 |
| Storage | P403+P233, P405 |
| Disposal | P501 |
A detailed breakdown of these precautionary statements can be found in the compound's Safety Data Sheet (SDS).
Section 2: Toxicological Profile
-
Inhalation: May cause irritation to the respiratory system.[1][3][4]
-
Ingestion: While not explicitly classified for acute oral toxicity, ingestion of any chemical should be avoided. General first aid measures for ingestion include rinsing the mouth and seeking medical attention.[5]
It is crucial for researchers to treat this compound with a high degree of caution, assuming a higher level of toxicity in the absence of definitive data.
Section 3: Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is essential for its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClN | [1] |
| Molecular Weight | 121.61 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 193-194 °C | |
| Storage Temperature | Inert atmosphere, Room Temperature |
Section 4: Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and, if handling large quantities, additional protective clothing may be necessary.
-
Respiratory Protection: In case of inadequate ventilation or when handling large quantities, a NIOSH-approved respirator is recommended.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Eyewash stations and safety showers must be readily accessible in the immediate work area.[6]
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[5][7]
-
Keep in an inert atmosphere at room temperature.
Section 5: Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First-Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.1. Avoid breathing dust and contact with the substance.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
Section 6: Disposal Considerations
Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations.
-
Product: Dispose of this chemical as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.
-
Contaminated Packaging: Dispose of as unused product.
Section 7: Reactivity and Stability
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Information on specific incompatibilities is limited; however, as a general precaution for amine hydrochlorides, contact with strong oxidizing agents should be avoided.
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.
Diagrams
GHS Hazard Communication Workflow
Caption: GHS Hazard Communication and Response Workflow.
Emergency Response Protocol for Accidental Exposure
Caption: Protocol for responding to accidental exposure.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. [Link]
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PubChem. 1-Amino-3-methylbutan-2-one hydrochloride. [Link]
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LookChem. This compound. [Link]
-
Safe Work Australia. GHS Hazardous Chemical Information List. [Link]
-
OECD SIDS. 3-Methyl-2-butenal. [Link]
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- 7. fhi.no [fhi.no]
Methodological & Application
Introduction: The Significance of 3-Methylbut-2-en-1-amine Hydrochloride
An In-Depth Guide to the Synthesis of 3-Methylbut-2-en-1-amine Hydrochloride for Research and Development
3-Methylbut-2-en-1-amine, also known as prenylamine or 3,3-dimethylallylamine, is a valuable primary amine that serves as a crucial building block in advanced chemical synthesis.[1][2] Its structure, featuring a reactive amine group and an isoprene unit, makes it a versatile intermediate for introducing the prenyl moiety into larger molecules. This is particularly relevant in pharmaceutical research and drug development, where the prenyl group is a common feature in many biologically active natural products and synthetic compounds. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it suitable for laboratory use.[3]
This application note provides detailed, field-proven protocols for the synthesis of this compound. We will explore two robust and widely applicable synthetic strategies: Reductive Amination and the Gabriel Synthesis . Each protocol is presented with an emphasis on the underlying chemical principles, causality behind experimental choices, and critical safety considerations to ensure reproducibility and safe laboratory practice.
Protocol 1: Reductive Amination of 3-Methyl-2-butenal
Reductive amination is a highly efficient and common method for forming amines from carbonyl compounds.[4] This one-pot reaction proceeds by first forming an intermediate imine from the reaction of an aldehyde or ketone with an amine source, which is then reduced in situ to the desired amine.[5] This method avoids the harsh conditions and over-alkylation problems associated with direct alkylation of ammonia.
Principle of the Method
The synthesis begins with the reaction of 3-methyl-2-butenal (prenal) with an ammonia source to form an unstable imine intermediate. A mild reducing agent, sodium borohydride (NaBH₄), is introduced to selectively reduce the C=N double bond of the imine to the corresponding primary amine without significantly reducing the starting aldehyde.[5][6] The resulting free amine is then isolated and converted to its stable hydrochloride salt.
Visualizing the Reductive Amination Workflow
Caption: High-level workflow for the reductive amination synthesis.
Experimental Protocol
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| 3-Methyl-2-butenal | 84.12[7] | 8.41 g (100 mmol) | 1.0 | Flammable, toxic, corrosive[8] |
| Ammonium Chloride (NH₄Cl) | 53.49 | 8.02 g (150 mmol) | 1.5 | Ammonia source |
| Methanol (MeOH) | 32.04 | 200 mL | - | Solvent |
| Sodium Borohydride (NaBH₄) | 37.83 | 4.54 g (120 mmol) | 1.2 | Water-reactive, handle with care[9] |
| Sodium Hydroxide (NaOH) | 40.00 | ~10 g | - | For basification |
| Diethyl Ether (Et₂O) | 74.12 | 300 mL | - | For extraction & salt formation |
| HCl in Diethyl Ether | - | As needed | - | 2.0 M solution |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | Drying agent |
Step-by-Step Procedure
-
Imine Formation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-2-butenal (1.0 eq) and ammonium chloride (1.5 eq) in 200 mL of methanol. Stir the mixture at room temperature for 1-2 hours. The reaction is typically performed under a nitrogen or argon atmosphere to prevent side reactions.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.2 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C. Causality Note: Slow, portion-wise addition is critical to control the exothermic reaction and prevent runaway conditions. NaBH₄ is a less selective reducing agent than alternatives like NaBH₃CN, so maintaining a low temperature favors the reduction of the pre-formed imine over the starting aldehyde.[5]
-
Reaction Completion & Quenching: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Workup and Isolation:
-
Carefully quench the reaction by slowly adding 50 mL of 1 M HCl at 0°C to neutralize excess NaBH₄ and hydrolyze borate complexes. Caution: Hydrogen gas is evolved.[9] Ensure adequate ventilation in a fume hood.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add 100 mL of water to the residue and basify the aqueous solution to pH >12 by slowly adding solid NaOH or a concentrated NaOH solution while cooling in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate carefully under reduced pressure to yield the crude 3-methylbut-2-en-1-amine as a liquid. Note: The free amine is volatile (Boiling Point: ~114°C)[]; avoid excessive heating during solvent removal.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.
-
Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate as a white solid.[11]
-
Continue adding the HCl solution until no further precipitation is observed.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.
-
Protocol 2: Gabriel Synthesis of Primary Amines
The Gabriel synthesis, named after Siegmund Gabriel, is a classic and reliable method for preparing primary amines from primary alkyl halides.[12][13] Its primary advantage is the prevention of over-alkylation, a common side reaction when using ammonia, which often leads to mixtures of primary, secondary, and tertiary amines.[14] The method uses the phthalimide anion as a protected form of ammonia.
Principle of the Method
This two-step process begins with the Sₙ2 reaction of potassium phthalimide with a primary alkyl halide (in this case, 1-bromo-3-methyl-2-butene) to form an N-alkylphthalimide intermediate.[15] In the second step, this intermediate is cleaved, typically using hydrazine hydrate (the Ing-Manske procedure), to liberate the desired primary amine and a phthalhydrazide byproduct, which can be easily removed by filtration.[12][15]
Visualizing the Gabriel Synthesis Mechanism
Sources
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- 2. Buy (But-3-en-1-yl)(methyl)amine | 38369-88-9 [smolecule.com]
- 3. This compound | C5H12ClN | CID 18326564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
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- 6. researchgate.net [researchgate.net]
- 7. 3-Methyl-2-butenal | C5H8O | CID 61020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Sodium Borohydride - ESPI Metals [espimetals.com]
- 11. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 12. Gabriel synthesis - Wikipedia [en.wikipedia.org]
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- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
Synthesis of 3-Methylbut-2-en-1-amine HCl from N-(3-Methyl-2-butenyl)phthalimide: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the synthesis of 3-Methylbut-2-en-1-amine hydrochloride (also known as prenylamine hydrochloride) from its phthalimide-protected precursor, N-(3-Methyl-2-butenyl)phthalimide. The protocol detailed herein utilizes the Ing-Manske procedure, a mild and efficient method for the deprotection of phthalimides using hydrazine hydrate. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for product characterization.
Introduction
Primary amines are fundamental building blocks in medicinal chemistry and materials science. The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation often encountered with direct alkylation of ammonia.[1] This synthesis involves the N-alkylation of a phthalimide salt, followed by the cleavage of the phthaloyl group to release the desired primary amine.[2]
This guide focuses on the critical final step: the deprotection of N-(3-Methyl-2-butenyl)phthalimide. While acidic or basic hydrolysis can achieve this transformation, these methods often require harsh conditions that may be incompatible with sensitive functional groups.[1] The Ing-Manske procedure, which employs hydrazinolysis, offers a milder and often more efficient alternative.[3] In this process, hydrazine hydrate reacts with the N-alkylphthalimide to form a stable phthalhydrazide precipitate, allowing for straightforward separation and isolation of the free amine.[2][4] Subsequent treatment with hydrochloric acid yields the stable and readily handled hydrochloride salt of the target amine.
Reaction Mechanism and Workflow
The overall synthesis is a two-step process starting from the N-alkylated phthalimide. The first step is the cleavage of the phthalimide group by nucleophilic attack of hydrazine, followed by an intramolecular rearrangement to form the stable phthalhydrazide ring and liberate the free primary amine. The second step is an acid-base reaction to form the hydrochloride salt.
Chemical Reaction Pathway
Caption: Overall reaction pathway for the synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-(3-Methyl-2-butenyl)phthalimide | ≥97% | Sigma-Aldrich | Starting material. |
| Hydrazine Hydrate (50-60% solution) | Reagent Grade | Acros Organics | Caution: Toxic and corrosive. |
| Ethanol (200 proof) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Hydrochloric Acid (37%, concentrated) | ACS Reagent Grade | VWR Chemicals | Used for acidification and workup. |
| Sodium Hydroxide | Pellets, ≥97% | EMD Millipore | Used for basification. |
| Dichloromethane (DCM) | ACS Grade | Macron Fine Chemicals | Extraction solvent. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Alfa Aesar | Drying agent. |
| Diethyl Ether | Anhydrous | J.T. Baker | Solvent for salt formation. |
| HCl in Diethyl Ether (2.0 M solution) | - | Sigma-Aldrich | For hydrochloride salt formation. |
Safety Precautions
-
Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[5] Always handle hydrazine hydrate in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a minimum), and splash-proof goggles or a face shield.[4]
-
Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns.[6] Handle with appropriate PPE in a fume hood. When diluting, always add acid to water, never the other way around.[6]
-
General: All steps of this procedure should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Protocol 1: Deprotection of N-(3-Methyl-2-butenyl)phthalimide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-(3-Methyl-2-butenyl)phthalimide (1.0 equiv) in ethanol (approx. 15 mL per gram of phthalimide).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.5 equiv).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup - Precipitation of Phthalhydrazide: Cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide will form.[2] To ensure complete precipitation, some protocols suggest acidifying the mixture with aqueous HCl at this stage.[1]
-
Filtration: Filter the mixture through a Büchner funnel to remove the solid phthalhydrazide. Wash the precipitate with a small amount of cold ethanol.
-
Isolation of the Free Amine:
-
Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure to remove most of the ethanol.
-
Add water to the residue, followed by a concentrated aqueous solution of sodium hydroxide (e.g., 2 M NaOH) until the solution is strongly basic (pH > 12).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Methylbut-2-en-1-amine as an oil. Note: The free amine can be volatile, so care should be taken during solvent removal.
-
Protocol 2: Formation of this compound
-
Dissolution: Dissolve the crude 3-Methylbut-2-en-1-amine obtained from the previous step in a minimal amount of anhydrous diethyl ether.
-
Precipitation: Cool the solution in an ice bath. Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring.[5] The hydrochloride salt will precipitate as a white solid.
-
Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield pure 3-Methylbut-2-en-1-amine HCl.
Characterization and Expected Results
The final product, 3-Methylbut-2-en-1-amine HCl, is expected to be a white to off-white solid. The structure and purity can be confirmed using standard analytical techniques, primarily NMR spectroscopy.
Predicted NMR Spectroscopy Data
Note: Experimental spectra for this specific compound are not widely available. The following are predicted chemical shifts based on the structure and data from analogous compounds. The actual shifts may vary depending on the solvent and concentration.
1H NMR (400 MHz, D₂O):
-
δ ~5.35 ppm (t, 1H): Vinylic proton (-CH=).
-
δ ~3.60 ppm (d, 2H): Methylene protons adjacent to the ammonium group (-CH₂-NH₃⁺).
-
δ ~1.75 ppm (s, 3H): Methyl protons (cis to the methylene group).
-
δ ~1.70 ppm (s, 3H): Methyl protons (trans to the methylene group).
-
The NH₃⁺ protons will likely exchange with D₂O and may not be visible or may appear as a broad singlet.
13C NMR (100 MHz, D₂O):
-
δ ~140 ppm: Quaternary vinylic carbon (>C=).
-
δ ~118 ppm: Tertiary vinylic carbon (-CH=).
-
δ ~40 ppm: Methylene carbon (-CH₂-).
-
δ ~25 ppm: Methyl carbon.
-
δ ~17 ppm: Methyl carbon.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Amine | Incomplete reaction. | Ensure sufficient reflux time; monitor by TLC. Use a slight excess of hydrazine hydrate. |
| Loss of volatile amine during workup. | Avoid excessive heating during solvent removal. Convert to the non-volatile hydrochloride salt as soon as possible. | |
| Product Contaminated with Phthalhydrazide | Incomplete precipitation or filtration. | Ensure the reaction mixture is sufficiently cooled before filtration. Acidifying with HCl before filtering can aid precipitation. Wash the filter cake thoroughly. |
| Amine Hydrochloride Fails to Precipitate | Product is too soluble in the chosen solvent. Water is present. | Use a more non-polar solvent for precipitation. Ensure all glassware and solvents are scrupulously dry. HCl gas can be used instead of a solution.[7] |
Conclusion
The hydrazinolysis of N-(3-Methyl-2-butenyl)phthalimide provides an effective and mild route to 3-Methylbut-2-en-1-amine. The subsequent conversion to its hydrochloride salt facilitates purification and improves the stability and handling of the final product. This protocol, grounded in the well-established Gabriel synthesis and Ing-Manske procedure, offers a reliable method for researchers requiring this valuable primary amine building block. Adherence to the detailed safety precautions is paramount for the successful and safe execution of this synthesis.
References
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? [Online discussion]. Available at: [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Available at: [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Available at: [Link]
-
Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Available at: [Link]
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Available at: [Link]
-
ResearchGate. (2014). Can anyone help me with a Gabriel synthesis for making primary amine? [Online discussion]. Available at: [Link]
-
ResearchGate. (2011). Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. Available at: [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Available at: [Link]
-
Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage? [Online forum]. Available at: [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
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Application Notes and Protocols: Laboratory Scale Synthesis of 3-Methylbut-2-en-1-amine hydrochloride
Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 3-Methylbut-2-en-1-amine hydrochloride, a valuable primary amine building block in organic synthesis. The protocol details a robust and reproducible method starting from N-(3-Methyl-2-butenyl)phthalimide. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural instructions, mechanistic insights, safety protocols, and characterization data.
Introduction and Scientific Background
3-Methylbut-2-en-1-amine, also known as prenylamine or 3,3-dimethylallylamine, is a primary amine that serves as a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its hydrochloride salt is often preferred due to its increased stability and ease of handling as a crystalline solid.[1] The synthesis route described herein involves the hydrazinolysis of N-(3-Methyl-2-butenyl)phthalimide, a common and effective method for the deprotection of phthalimide-protected amines, followed by conversion to the hydrochloride salt.[2]
Mechanistic Rationale: The core of this synthesis is the Gabriel synthesis, a well-established method for preparing primary amines from primary alkyl halides. The initial step, the formation of N-(3-Methyl-2-butenyl)phthalimide (not detailed here but a prerequisite), introduces the nitrogen atom protected by the phthalimide group. The subsequent hydrazinolysis proceeds via nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable six-membered ring intermediate, which then collapses to release the desired primary amine and the phthalhydrazide byproduct. The final step involves the protonation of the amine with hydrochloric acid to yield the stable hydrochloride salt.
Safety and Handling
General Precautions: This procedure must be conducted in a well-ventilated fume hood by personnel trained in experimental organic chemistry.[3] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[4] An emergency eyewash station and safety shower should be readily accessible.[5]
Chemical-Specific Hazards:
-
Hydrazine hydrate: Toxic and corrosive. Avoid inhalation and skin contact.[2]
-
Ethanol: Flammable liquid. Keep away from open flames and other ignition sources.[6]
-
Hydrochloric acid: Corrosive. Handle with care to avoid skin and eye contact.[7]
-
N-(3-Methyl-2-butenyl)phthalimide: The hazards are not fully characterized. Handle with caution.
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| N-(3-Methyl-2-butenyl)phthalimide | ≥98% | Commercially Available | 26728-58-5 |
| Hydrazine hydrate | 64-65% solution | Commercially Available | 7803-57-8 |
| Ethanol | 200 proof | Commercially Available | 64-17-5 |
| Hydrochloric acid | Concentrated (37%) | Commercially Available | 7647-01-0 |
| Water | Deionized | - | 7732-18-5 |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Procedure
Stage 1: Hydrazinolysis of N-(3-Methyl-2-butenyl)phthalimide [2]
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(3-Methyl-2-butenyl)phthalimide (10.0 g, 46.4 mmol).
-
Add ethanol (100 mL) and water (10 mL) to the flask and stir to dissolve the starting material.
-
Carefully add hydrazine hydrate (2.8 mL, 58.0 mmol, 1.25 eq.) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 1 hour. A white precipitate of phthalhydrazide will form.
Stage 2: Formation of the Hydrochloride Salt [2]
-
After 1 hour of reflux, cautiously add concentrated hydrochloric acid (5.0 mL, 60 mmol, 1.3 eq.) to the reaction mixture through the condenser.
-
Continue to reflux the mixture for an additional hour to ensure complete protonation of the amine.
Purification
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a Büchner funnel to remove the precipitated phthalhydrazide. Wash the solid with a small amount of cold ethanol.
-
Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Recrystallize the crude product from a minimal amount of hot ethanol, followed by the addition of diethyl ether until turbidity persists.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate complete crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.
Characterization Data
| Property | Value |
| Chemical Formula | C₅H₁₂ClN |
| Molecular Weight | 121.61 g/mol [1] |
| Appearance | White crystalline solid |
| Melting Point | 193-194 °C |
| Expected Yield | 70-80% |
¹H NMR (400 MHz, D₂O) δ (ppm): 5.30 (t, J=7.2 Hz, 1H), 3.65 (d, J=7.2 Hz, 2H), 1.75 (s, 3H), 1.70 (s, 3H).
¹³C NMR (100 MHz, D₂O) δ (ppm): 141.2, 118.5, 40.8, 25.4, 17.8.
Interpretation of Spectroscopic Data: The ¹H NMR spectrum should show a triplet for the vinyl proton, a doublet for the methylene group adjacent to the nitrogen, and two singlets for the two methyl groups. The integration of these peaks should correspond to a 1:2:3:3 ratio. The ¹³C NMR will show signals corresponding to the quaternary and vinyl carbons of the double bond, the methylene carbon, and the two methyl carbons.
Troubleshooting and Key Considerations
-
Incomplete reaction: If the starting material is still present after the initial reflux, the reaction time with hydrazine hydrate can be extended.
-
Low yield: Ensure complete removal of the phthalhydrazide precipitate. Inefficient filtration can lead to co-precipitation of the product. The recrystallization step is crucial for obtaining a pure product and should be performed carefully to avoid significant loss of material.
-
Purity issues: The primary impurity is often residual phthalhydrazide. A second recrystallization may be necessary if the initial product is not of sufficient purity. The purity of the final product can be assessed by its melting point and NMR spectroscopy.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound. By following the outlined procedures and safety precautions, researchers can confidently prepare this valuable building block for their synthetic endeavors. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product.
References
-
Airgas. (2016, September 19). Safety Data Sheet: 2-Methyl-2-Butene. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
RSC Publishing. (n.d.). Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane. Reaction Chemistry & Engineering. Retrieved from [Link]
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Application Notes and Protocols for the Purification of 3-Methylbut-2-en-1-amine Hydrochloride
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of 3-Methylbut-2-en-1-amine hydrochloride (Prenylamine hydrochloride), a key intermediate in pharmaceutical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound. The protocols herein cover fundamental techniques including recrystallization, acid-base extraction, and column chromatography, tailored specifically for the unique properties of this aliphatic amine salt. Furthermore, this guide details essential analytical methods for purity assessment, such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles to empower the user to troubleshoot and adapt the methods as needed.
Introduction: The Importance of Purity for this compound
3-Methylbut-2-en-1-amine, also known as prenylamine, is a primary aliphatic amine with an unsaturated backbone. In its hydrochloride salt form, it presents as a stable, water-soluble solid, making it amenable to various handling and reaction conditions. The purity of this compound is of paramount importance, particularly in the context of drug development and synthesis, where even trace impurities can lead to undesirable side effects, reduced efficacy of the final active pharmaceutical ingredient (API), or complications in subsequent synthetic steps.
Common impurities may arise from the synthetic route employed in its preparation. These can include unreacted starting materials, byproducts from side reactions, or isomers. This guide provides robust methods to remove such impurities, ensuring the high quality required for demanding applications.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 26728-58-5 | |
| Molecular Formula | C₅H₁₂ClN | [2] |
| Molecular Weight | 121.61 g/mol | [2] |
| Melting Point | 193-194 °C | |
| Appearance | White to off-white solid | |
| Predicted pKa (of the free amine) | 10.09 ± 0.40 | [3][4] |
Purification Strategies: A Multi-faceted Approach
The purification of this compound can be approached through several effective techniques. The choice of method will depend on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.
Recrystallization: The Workhorse of Solid Purification
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[5] The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but readily at its boiling point. For amine hydrochlorides, which are polar salts, polar protic solvents or solvent mixtures are often effective.
Rationale for Solvent Selection
Amine hydrochlorides are ionic and thus generally soluble in polar solvents. A common and effective strategy for their recrystallization is the use of a solvent pair: one solvent in which the compound is soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[6] A mixture of ethanol and diethyl ether is a classic choice for amine hydrochlorides.[7] Ethanol, a polar protic solvent, will dissolve the amine salt, while the less polar diethyl ether will reduce the solubility, inducing crystallization upon cooling. Alternatively, for moderately polar amine salts, a single solvent system like ethyl acetate at low temperatures can be effective.
Protocol 1: Recrystallization from Ethanol/Diethyl Ether
This protocol is suitable for removing non-polar impurities and achieving high crystalline purity.
Step-by-Step Methodology:
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate with stirring to facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization and trapping of impurities.
-
Inducing Crystallization: While the ethanolic solution is still warm, slowly add diethyl ether dropwise until the solution becomes faintly turbid. The turbidity indicates the saturation point has been reached.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove residual solvents. The final product should be a free-flowing white crystalline solid.
Acid-Base Extraction: Exploiting Chemical Reactivity
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[8] This method is particularly effective for separating amines from neutral or acidic impurities. The principle relies on the conversion of the water-insoluble free amine into a water-soluble salt by treatment with acid, and its subsequent regeneration by the addition of a base.[9][10]
The Underlying Chemistry
The amine hydrochloride salt is already in its water-soluble form. To perform an acid-base extraction for purification, it is often advantageous to first convert it back to the free amine.
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Purification via Acid-Base Extraction
This protocol is highly effective for removing non-basic impurities.
Step-by-Step Methodology:
-
Basification: Dissolve the crude this compound in water. Slowly add a solution of sodium hydroxide (e.g., 2 M) with stirring until the pH of the solution is greater than 11. This will convert the amine hydrochloride to its free amine form, which may separate as an oil or a solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the free amine into an organic solvent such as dichloromethane (DCM) or diethyl ether. Perform the extraction three times to ensure complete recovery of the amine.
-
Combine and Wash: Combine the organic extracts and wash them with brine (saturated aqueous NaCl solution) to remove any residual water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
-
Filtration: Filter off the drying agent.
-
Salt Formation: To the dried organic solution, slowly add a solution of HCl in diethyl ether or isopropanol with stirring. The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Column Chromatography: For Challenging Separations
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase.[11] For polar compounds like amines, standard silica gel chromatography can be challenging due to strong interactions between the basic amine and the acidic silica surface, leading to peak tailing and poor separation.[12]
Mitigating Challenges in Amine Chromatography
Two primary strategies can be employed to overcome the challenges of purifying amines on silica gel:
-
Use of a Basic Modifier: Adding a small amount of a volatile base, such as triethylamine (Et₃N), to the mobile phase neutralizes the acidic sites on the silica gel, reducing the strong adsorption of the amine and improving peak shape.[13][14]
-
Amine-Functionalized Silica: Using a stationary phase where the silica surface is functionalized with amino groups provides a basic environment, which is more compatible with the purification of basic compounds.[15]
Caption: Decision tree for selecting a column chromatography strategy.
Protocol 3: Flash Column Chromatography on Silica Gel with Triethylamine
This protocol is suitable for purifying the free amine form of the compound.
Step-by-Step Methodology:
-
Preparation of the Free Amine: Convert the crude hydrochloride salt to the free amine as described in the acid-base extraction protocol (steps 1-5).
-
TLC Analysis: Develop a suitable mobile phase for the separation using Thin-Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 1-2% triethylamine to the mobile phase to prevent streaking. The ideal mobile phase should give the desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude free amine in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Conversion to Hydrochloride Salt: Convert the purified free amine back to the hydrochloride salt as described in the acid-base extraction protocol (steps 6-7).
Purity Assessment: Validating the Purification
Assessing the purity of the final product is a critical step. A combination of analytical techniques should be used to confirm the identity and purity of the this compound.
Thin-Layer Chromatography (TLC)
TLC is a quick and inexpensive method to assess the purity of a sample and to monitor the progress of a purification.[16]
Typical TLC Conditions:
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Dichloromethane:Methanol:Triethylamine (90:9:1 v/v/v) |
| Visualization | UV light (if applicable), Ninhydrin stain (for primary amines), or Iodine vapor |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantitative analysis of purity. Due to the lack of a strong chromophore in 3-Methylbut-2-en-1-amine, direct UV detection can be challenging. Derivatization with a UV-active or fluorescent tag is a common strategy.[17][18] Alternatively, a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be used for detection without derivatization. For the hydrochloride salt, ion chromatography can also be a suitable method.
Proposed HPLC Method (with derivatization):
| Parameter | Recommended Conditions |
| Derivatizing Agent | o-Phthalaldehyde (OPA) for fluorescence detection |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and a phosphate buffer |
| Detection | Fluorescence detector |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile compounds. The free amine is amenable to GC-MS analysis. It is important to use a column designed for amine analysis to prevent peak tailing.[19]
Proposed GC-MS Conditions:
| Parameter | Recommended Conditions |
| Column | A low-bleed, amine-specific capillary column (e.g., DB-5ms or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | Start at 50 °C, ramp to 250 °C at 10 °C/min |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (scanning from m/z 35-300) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Features (in D₂O):
-
Singlets for the two methyl groups.
-
A triplet for the vinyl proton.
-
A doublet for the methylene group adjacent to the double bond.
-
A triplet for the methylene group adjacent to the amino group.
Expected ¹³C NMR Features (in D₂O):
-
Signals for the two equivalent methyl carbons.
-
Signals for the two sp² hybridized carbons of the double bond.
-
A signal for the methylene carbon adjacent to the double bond.
-
A signal for the methylene carbon adjacent to the amino group.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. | Use a lower boiling solvent. / Add a small amount of additional hot solvent. |
| Poor recovery from recrystallization | Too much solvent was used. / The compound is highly soluble in the cold solvent. | Concentrate the mother liquor and attempt a second crystallization. / Use a different solvent or solvent system. |
| Emulsion formation during extraction | Vigorous shaking. | Add brine to the separatory funnel. / Gently swirl instead of shaking. |
| Streaking on TLC plate | The compound is too polar for the mobile phase. / The compound is interacting strongly with the acidic silica. | Increase the polarity of the mobile phase. / Add a basic modifier (e.g., triethylamine) to the mobile phase. |
Conclusion
The purification of this compound to a high degree of purity is readily achievable through the systematic application of the protocols outlined in this guide. A thorough understanding of the compound's chemical properties, coupled with the appropriate selection of purification and analytical techniques, will ensure a final product that meets the stringent quality requirements for research, development, and manufacturing in the pharmaceutical industry.
References
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
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GC-MS analysis of amines. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Retrieved from [Link]
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ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]
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Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
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Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Nottingham. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2020, September 25). Acid-Base Extractions. Retrieved from [Link]
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Shimadzu. (n.d.). Analysis of underivatized amines and basic compounds. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved from [Link]
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University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
YouTube. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Retrieved from [Link]
-
Shodex. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent. Retrieved from [Link]
-
Wellesley College. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]
-
Scribd. (n.d.). Lab 2 - Extraction and Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Org Prep Daily. (2006, October 5). Purifying amines on silica. Retrieved from [Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ResearchGate. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]
-
SlideShare. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. Retrieved from [Link]
-
ChemBK. (2024, April 9). 3-methylbutan-1-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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Application Note & Protocol: High-Purity Recrystallization of 3-Methylbut-2-en-1-amine hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction
3-Methylbut-2-en-1-amine hydrochloride, a member of the allylic amine salt family, is a valuable building block in organic synthesis and pharmaceutical development. Its purity is paramount for the successful outcome of subsequent reactions and for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[1][2][3] This application note provides a detailed guide to the recrystallization of this compound, offering both a theoretical framework and a practical, step-by-step protocol.
The core principle of recrystallization lies in dissolving the impure solid in a hot solvent and then allowing it to cool. As the solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice. Ideally, impurities remain in the solution, or "mother liquor," and are subsequently removed by filtration.[1][3] The choice of solvent is critical and is determined by the solubility profile of the compound ; the ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[4] For amine hydrochlorides, which are polar salts, polar protic solvents or specific mixed solvent systems are often effective.[4][5][6]
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is essential for developing a robust recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClN | [7] |
| Molecular Weight | 121.61 g/mol | [7] |
| Appearance | Solid | |
| Melting Point | 193-194 °C | [8] |
| Purity (Typical) | ≥97% |
Core Principles of Recrystallization
The success of recrystallization hinges on several key factors, each of which must be carefully controlled to maximize both yield and purity.
Solvent Selection: The Critical First Step
The ideal recrystallization solvent for this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: To ensure complete dissolution of the compound.
-
Low solubility at low temperatures: To maximize the recovery of the purified crystals upon cooling.
-
Inertness: The solvent should not react with the compound.[9]
-
Volatility: The solvent should be easily removable from the purified crystals.[9]
-
Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
For amine hydrochlorides, suitable solvents often include lower alcohols (e.g., ethanol, isopropanol) or mixed solvent systems.[5][10] A common strategy for amine salts is to use a polar solvent in which the salt is soluble when hot, and then add a less polar "anti-solvent" to induce crystallization upon cooling.[5]
The Recrystallization Workflow: A Step-by-Step Overview
The general workflow for recrystallization can be visualized as a cyclical process of dissolution, purification, and isolation.
Caption: Step-by-step protocol for the recrystallization of this compound.
Troubleshooting and Key Considerations
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. To remedy this, reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
-
Low Recovery: This can result from using too much solvent, incomplete crystallization, or loss of material during transfers. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled.
-
Crystal Purity: The purity of the final product should be assessed using appropriate analytical techniques such as melting point determination, NMR spectroscopy, or HPLC. A sharp melting point close to the literature value is a good indicator of high purity.
Conclusion
This application note provides a comprehensive and practical guide for the recrystallization of this compound. By following the detailed protocol and understanding the underlying principles, researchers can effectively purify this important chemical intermediate, ensuring the quality and reliability of their subsequent research and development activities. The key to successful recrystallization lies in careful solvent selection, controlled cooling, and meticulous experimental technique.
References
-
Organic Chemistry at CU Boulder. (n.d.). Crystallization. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 3: Crystallization. Retrieved from [Link]
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Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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The Prenyl Moiety's Gateway: Applications of 3-Methylbut-2-en-1-amine Hydrochloride in Modern Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Versatile Building Block
In the landscape of organic synthesis, the strategic introduction of specific structural motifs is paramount to accessing molecules with desired functions. 3-Methylbut-2-en-1-amine hydrochloride, the salt of the naturally occurring prenylamine, is a cornerstone reagent for incorporating the isoprenoid C5 unit, a ubiquitous building block in countless natural products and biologically active molecules. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and expert insights for researchers, medicinal chemists, and professionals in drug development. Beyond a mere recitation of procedures, we delve into the chemical principles that underpin its reactivity, empowering the reader to harness its full potential in their synthetic endeavors.
The inherent nucleophilicity of the primary amine, combined with the lipophilic character of the isopentenyl chain, makes 3-methylbut-2-en-1-amine a valuable synthon. Its hydrochloride salt form offers enhanced stability and ease of handling compared to the volatile free amine. A critical aspect of its application, as will be detailed in the subsequent protocols, is the in-situ neutralization of the hydrochloride to unmask the reactive free amine. This is typically achieved with a non-nucleophilic organic base, such as triethylamine or diisopropylethylamine.
Core Application: Synthesis of Cytokinins - Regulators of Plant Growth
One of the most significant applications of this compound is in the synthesis of cytokinins, a class of plant hormones that promote cell division and differentiation. N6-isopentenyladenine, a naturally occurring cytokinin, can be efficiently synthesized via the nucleophilic aromatic substitution of a halogenated purine derivative. This transformation serves as an excellent case study to illustrate the practical application of our title compound.
The Chemistry at Play: Nucleophilic Aromatic Substitution
The synthesis of N6-isopentenyladenine from 6-chloropurine and this compound hinges on a nucleophilic aromatic substitution (SNAr) reaction. The purine ring, being electron-deficient, is susceptible to attack by nucleophiles, particularly at the C6 position, which is further activated by the chloro leaving group. The primary amine of 3-methylbut-2-en-1-amine acts as the nucleophile.
A crucial consideration in the alkylation of purines is regioselectivity, as reactions can potentially occur at different nitrogen atoms within the purine scaffold (e.g., N7 or N9). However, in this specific synthesis, the reaction conditions favor substitution at the exocyclic amino group position. The use of a suitable base is paramount, not only to liberate the free amine from its hydrochloride salt but also to scavenge the hydrogen chloride generated during the substitution reaction, driving the equilibrium towards product formation.
Detailed Protocol: Synthesis of N6-Isopentenyladenine
This protocol provides a step-by-step procedure for the synthesis of N6-isopentenyladenine from 6-chloropurine and this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| 6-Chloropurine | 87-42-3 | 154.55 | 1.0 | 1.0 |
| This compound | 26728-58-5 | 121.61 | 1.2 | 1.2 |
| Triethylamine | 121-44-8 | 101.19 | 2.5 | 2.5 |
| n-Butanol | 71-36-3 | 74.12 | - | - |
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 6-chloropurine (1.0 eq) in n-butanol.
-
Addition of Reagents: To the suspension, add this compound (1.2 eq) followed by triethylamine (2.5 eq). The triethylamine is added to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (6-chloropurine) is consumed (typically 3-6 hours).
-
Work-up: a. Allow the reaction mixture to cool to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. To the resulting residue, add water and extract with ethyl acetate (3 x volume of the aqueous layer). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: a. Filter the drying agent and concentrate the organic phase under reduced pressure. b. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane and methanol) to afford pure N6-isopentenyladenine.
Expert Insights and Causality
-
Choice of Solvent: n-Butanol is a suitable solvent due to its high boiling point, which allows the reaction to be conducted at an elevated temperature, thereby increasing the reaction rate. It also effectively dissolves the reactants.
-
Role of Triethylamine: Triethylamine serves a dual purpose. Firstly, it deprotonates the ammonium salt of 3-methylbut-2-en-1-amine, generating the free, nucleophilic amine. Secondly, it acts as an acid scavenger, neutralizing the hydrochloric acid formed as a byproduct of the substitution reaction. An excess is used to ensure complete reaction.
-
Reaction Monitoring: TLC is a crucial technique to monitor the disappearance of the starting material and the appearance of the product, preventing unnecessary heating and potential side reactions.
-
Purification Strategy: Column chromatography is a standard and effective method for purifying the product from any unreacted starting materials, byproducts, and residual triethylamine hydrochloride.
Visualizing the Workflow
Caption: Workflow for the synthesis of N6-Isopentenyladenine.
Broader Applications in Organic Synthesis
The utility of this compound extends beyond cytokinin synthesis. It is a valuable precursor for introducing the prenyl group in various synthetic contexts:
-
Pharmaceutical Synthesis: The prenyl moiety is a common feature in many biologically active compounds, including some anticancer agents and channel blockers. This amine serves as a key building block for the synthesis of such complex molecules.
-
Agrochemical Development: The unique structural and electronic properties of the prenyl group can be leveraged in the design of novel pesticides and herbicides.
-
Multicomponent Reactions: As a primary amine, it can participate in various multicomponent reactions, such as the Ugi and Mannich reactions, providing rapid access to diverse and complex molecular scaffolds.[1]
-
Synthesis of Prenylated Natural Products: Many natural products, particularly those derived from the shikimate and mevalonate pathways, contain prenyl groups. This compound offers a direct route for the introduction of this motif in the total synthesis of such compounds.
General Reaction Scheme: N-Alkylation
A common transformation involving 3-methylbut-2-en-1-amine is N-alkylation to form secondary or tertiary amines. This can be achieved through direct alkylation with an alkyl halide or via reductive amination with a carbonyl compound.
Caption: General pathways for N-alkylation using 3-Methylbut-2-en-1-amine.
Conclusion
This compound is a versatile and valuable reagent in the arsenal of the modern synthetic chemist. Its ability to serve as a convenient precursor for the introduction of the essential prenyl group makes it indispensable in the synthesis of a wide array of biologically active molecules, from plant growth regulators to potential therapeutic agents. Understanding the principles of its reactivity, particularly the necessity of in-situ neutralization, and mastering the associated synthetic protocols will undoubtedly facilitate innovation in drug discovery and the synthesis of complex natural products.
References
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Shadid, B., van der Plas, H. C., Boesten, W. H. J., Kamphuis, J., Meijer, E. M., & Schoemaker, H. E. (1990). A convenient one-pot synthesis of N6-substituted adenines. Tetrahedron, 46(3), 913-920. [Link]
- Letham, D. S., Shannon, J. S., & McDonald, I. R. (1964). The structure of zeatin, a factor inducing cell division. Proceedings of the Chemical Society, (7), 230-231.
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PubChem. (n.d.). Isopentenyladenine. Retrieved from [Link]
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
- Kobayashi, S., & Mori, Y. (1997). A Novel and Efficient Method for the Synthesis of α-Amino Acid Amides by a Four-Component Condensation Reaction. The Journal of Organic Chemistry, 62(18), 6424-6425.
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Application Notes & Protocols: 3-Methylbut-2-en-1-amine Hydrochloride as a Versatile Pharmaceutical Intermediate
Introduction: The Strategic Importance of the Prenyl Moiety
3-Methylbut-2-en-1-amine hydrochloride (CAS: 26728-58-5), also known as prenylamine hydrochloride or 3,3-dimethylallylamine hydrochloride, is a pivotal primary amine that serves as a high-value intermediate in pharmaceutical synthesis.[1][2] Its strategic importance lies in the introduction of the "prenyl" group—a five-carbon isoprenoid unit—into target molecules. This functional group is a recurring motif in numerous natural products and biologically active compounds, often contributing to enhanced membrane permeability, specific receptor interactions, and modulated metabolic stability.
Amines are fundamental building blocks in drug development, with their basicity and nucleophilicity enabling the synthesis of a vast array of active pharmaceutical ingredients (APIs).[3] 3-Methylbut-2-en-1-amine, as a primary amine, is particularly versatile, allowing for straightforward derivatization through N-alkylation, acylation, and reductive amination to forge critical carbon-nitrogen bonds.[1][4] Historically, this intermediate was instrumental in the development of drugs like Prenylamine, a calcium channel blocker formerly used to treat angina pectoris.[5][6] While Prenylamine itself was withdrawn due to cardiac side effects, the synthetic principles and the utility of its prenyl-containing building block remain highly relevant for the development of new chemical entities.[7]
This guide provides a comprehensive overview, detailed protocols, and expert insights for leveraging this compound in modern drug discovery and development workflows.
Compound Profile: Physicochemical and Safety Data
A thorough understanding of the starting material's properties and handling requirements is paramount for successful and safe experimentation. The hydrochloride salt form enhances the compound's stability and shelf-life compared to the more volatile free base.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 26728-58-5 | [2][9] |
| Molecular Formula | C₅H₁₂ClN | [2] |
| Molecular Weight | 121.61 g/mol | [2] |
| Appearance | White to off-white solid/powder | [1][9] |
| Melting Point | 193-194 °C | [9] |
| Purity | Typically ≥97% | [9] |
| Storage | Store at 4°C, sealed, away from moisture. | [9] |
| Solubility | Soluble in polar solvents like water and methanol. | [8] |
Table 2: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Signal Word | Warning | [9][10] |
| Pictogram | [9] | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][10] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11] |
Core Application: Synthesis of N-Substituted Prenylamine Derivatives via N-Alkylation
The primary amine functionality of 3-Methylbut-2-en-1-amine is a potent nucleophile, making it an ideal substrate for N-alkylation reactions. This reaction class is a cornerstone of medicinal chemistry for building molecular complexity and exploring structure-activity relationships (SAR).
Causality of Experimental Design: The protocol begins with the in-situ generation of the free amine from its hydrochloride salt. A mild, inorganic base like potassium carbonate is chosen to neutralize the HCl without interfering with the subsequent alkylation. The choice of a polar aprotic solvent like acetonitrile (ACN) is critical; it readily dissolves the reactants while promoting the SN2 reaction pathway and minimizing side reactions. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is a key precautionary measure to prevent potential oxidation of the amine or other sensitive reagents.
Caption: General workflow for the N-alkylation of 3-Methylbut-2-en-1-amine.
Detailed Protocol: Representative Synthesis of N-Benzyl-3-methylbut-2-en-1-amine
This protocol details a representative N-alkylation reaction to demonstrate the practical use of the title intermediate.
4.1 Materials and Reagents
-
This compound (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)
-
Anhydrous Acetonitrile (ACN), synthesis grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Brine (saturated aq. NaCl solution)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
4.2 Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.22 g, 10.0 mmol) and anhydrous potassium carbonate (3.46 g, 25.0 mmol).
-
Rationale: A flame-dried flask ensures anhydrous conditions, preventing water from competing as a nucleophile. Finely powdered K₂CO₃ provides a large surface area for efficient deprotonation of the amine salt.[12][13] An excess of the base ensures the reaction goes to completion.
-
-
Solvent Addition and Inert Atmosphere:
-
Add anhydrous acetonitrile (40 mL) to the flask.
-
Seal the flask with a septum, and purge with nitrogen or argon for 10 minutes while stirring. Maintain a positive pressure of inert gas throughout the reaction.
-
Rationale: Acetonitrile is an ideal polar aprotic solvent for this SN2 reaction. An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture.
-
-
Reagent Addition:
-
Using a syringe, add benzyl bromide (1.25 mL, 10.5 mmol) dropwise to the stirring suspension over 5 minutes.
-
Rationale: Dropwise addition helps to control any potential exotherm and ensures a homogenous reaction mixture. A slight excess of the electrophile (benzyl bromide) helps drive the reaction to completion.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 20% Ethyl Acetate in Hexane. Visualize spots under UV light (254 nm) and by staining with potassium permanganate. The reaction is complete when the starting amine spot has been consumed.
-
Rationale: Heating accelerates the rate of reaction. TLC is a rapid and effective technique to qualitatively assess the consumption of starting materials and the formation of the product.[14]
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate (2 x 15 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Redissolve the resulting crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
-
Rationale: The filtration removes insoluble K₂CO₃ and the KBr byproduct. The aqueous washes remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.[15]
-
-
Drying and Purification:
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexane.
-
Combine the pure fractions (as determined by TLC) and concentrate to afford N-benzyl-3-methylbut-2-en-1-amine as a pure oil.
-
Rationale: Drying with Na₂SO₄ removes residual water. Column chromatography is a standard and effective method for purifying organic compounds based on their polarity.[14]
-
Quality Control and Analytical Characterization
Rigorous quality control (QC) is essential to validate the identity, purity, and quality of the synthesized intermediate before its use in subsequent pharmaceutical manufacturing steps.
5.1 In-Process Control (IPC): TLC
-
Mobile Phase: 20% EtOAc/Hexane.
-
Visualization: UV (254 nm) and KMnO₄ stain.
-
Procedure: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on a TLC plate. Develop the plate and visualize. The disappearance of the starting amine and the appearance of a new, less polar product spot indicates reaction progression.
5.2 Final Product QC: Purity and Identity
-
Purity (HPLC): A reverse-phase HPLC method can be developed using a C18 column with a mobile phase gradient of water (containing 0.1% TFA) and acetonitrile (containing 0.1% TFA). Purity should typically be ≥95%.
-
Identity (NMR & MS):
-
¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure.
-
Mass Spectrometry (e.g., ESI-MS) is used to confirm the molecular weight of the product ([M+H]⁺).[16]
-
Caption: A comprehensive Quality Control (QC) workflow for synthesized intermediates.
Broader Applications and Future Directions
While N-alkylation is a primary application, the versatility of this compound extends to other critical transformations:
-
Amide Coupling: Reaction with activated carboxylic acids or acyl chlorides to form N-prenyl amides, which are common scaffolds in drug candidates.
-
Reductive Amination: Condensation with aldehydes or ketones to form an imine, followed by reduction (e.g., with NaBH₃CN or H₂/Pd-C) to yield more complex secondary amines.[14]
-
Cytokinin Synthesis: Used in the preparation of N-substituted purine derivatives, which exhibit cytokinin activity and have applications in agrochemicals and potentially as anticancer agents.[17]
The strategic use of this intermediate allows for the rapid generation of compound libraries, enabling efficient exploration of chemical space in the early phases of drug discovery.[18] Its ability to introduce a lipophilic, biologically relevant prenyl group makes it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.
References
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- This compound | C5H12ClN | CID 18326564.PubChem.
- SAFETY DATA SHEET - 3-Methyl-2-buten-1-amine.Sigma-Aldrich.
- SAFETY DATA SHEET - methyl(2-methylbut-3-yn-2-yl)amine hydrochloride.Enamine.
- 3-METHYL-2-BUTENE-1-AMINE HCL - Safety D
- Differences between prenylamine and fendiline due to basic actions of the isomers.PubMed.
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- Analytical Methods.Japan Environmental Governing Authority.
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- SYNTHESIS OF N-SUBSTITUTED CARBONYLAMINO-1,2,3,6-TETRAHYDROPYRIDINES AS POTENTIAL ANTI-INFLAMM
- 3-Methylbut-2-en-1-amine;chloride.PubChem.
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- Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library.MDPI.
- Simultaneous determination of four aliphatic amines in aquatic products by ultrasound-assisted dispersive liquid-liquid microextraction coupled with high performance capillary electrophoresis.Royal Society of Chemistry.
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- Synthetic applications of biologically important Mannich bases: An updated review.GSC Biological and Pharmaceutical Sciences.
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Harnessing 3-Methylbut-2-en-1-amine Hydrochloride for the Synthesis of Biologically Active Cytokinin Derivatives
An Application Guide for Researchers
This guide provides a comprehensive overview and detailed protocols for utilizing 3-Methylbut-2-en-1-amine hydrochloride as a pivotal building block in the synthesis of N6-substituted purine derivatives, a class of compounds with significant cytokinin activity. This document is intended for researchers in synthetic chemistry, plant biology, and drug development, offering insights into the synthesis, characterization, and biological evaluation of these potent molecules.
Introduction: The Significance of the N6-Isopentenyl Group
Cytokinins are a class of phytohormones renowned for their role in promoting cell division and differentiation in plants.[1] Their biological activity is largely dictated by the nature of the substituent at the N6 position of the adenine purine ring.[2] The isopentenyl group, a five-carbon chain derived from 3-methylbut-2-en-1-amine, is the characteristic feature of naturally occurring cytokinins like N6-(Δ2-Isopentenyl)adenine (iP) and its hydroxylated form, zeatin.[3] These molecules are not only central to plant growth but have also garnered interest for their potential therapeutic applications, including anti-tumor activities.[4]
This compound serves as a stable, readily available source of the critical isopentenyl side chain.[5][6] Its use in nucleophilic substitution reactions with halogenated purines is a cornerstone for the laboratory-scale and industrial synthesis of a vast array of biologically active cytokinin analogues.[6][7] This guide will elucidate the chemical principles and provide practical, field-proven protocols for this synthetic strategy.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution
The primary method for coupling the isopentenyl side chain to the purine scaffold is the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a purine derivative, typically 6-chloropurine, with 3-methylbut-2-en-1-amine.
Causality of Experimental Choices:
-
The Nucleophile: 3-Methylbut-2-en-1-amine is the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electron-deficient carbon at the C6 position of the purine ring. The hydrochloride salt form enhances the compound's stability and shelf-life; however, the amine must be deprotonated in situ to act as an effective nucleophile.
-
The Electrophile: 6-Chloropurine is an excellent electrophile. The chlorine atom is a good leaving group, and its electron-withdrawing nature, combined with that of the nitrogen atoms in the purine ring, makes the C6 carbon susceptible to nucleophilic attack.
-
The Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential. Its primary role is twofold: first, to neutralize the hydrochloride salt, freeing the amine to act as a nucleophile, and second, to scavenge the hydrochloric acid (HCl) that is generated as a byproduct of the substitution reaction. This prevents the protonation of the product and other reactants, driving the reaction to completion.[8]
Protocol 1: Synthesis of N6-(3-methylbut-2-en-1-yl)-9H-purine (Isopentenyladenine, iP)
This protocol details the synthesis of isopentenyladenine from 6-chloropurine and this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Note |
| 6-Chloropurine | 87-42-3 | C₅H₃ClN₄ | 154.56 | Purity ≥98% |
| This compound | 26728-58-5 | C₅H₁₂ClN | 121.61 | Purity ≥98%[5] |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Anhydrous, ≥99.5% |
| n-Butanol | 71-36-3 | C₄H₁₀O | 74.12 | Anhydrous |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh for column chromatography |
Step-by-Step Methodology
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropurine (1.0 g, 6.47 mmol).
-
Add n-butanol (40 mL) to the flask to suspend the 6-chloropurine.
-
Add this compound (0.95 g, 7.80 mmol, 1.2 equivalents).
-
Add triethylamine (2.7 mL, 19.4 mmol, 3.0 equivalents) to the suspension. The addition of TEA is crucial to deprotonate the amine salt and neutralize the HCl byproduct.[9]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 117°C for n-butanol) and maintain for 4-6 hours. The mixture should become a clear, homogeneous solution as the reaction progresses.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The product, isopentenyladenine, is more polar than 6-chloropurine. Visualize spots under UV light (254 nm). The reaction is complete upon the disappearance of the 6-chloropurine spot.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent (n-butanol) under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in a minimal amount of dichloromethane or ethyl acetate.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Prepare the column with a slurry of silica gel in hexane.
-
Load the dissolved crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 70%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield N6-(3-methylbut-2-en-1-yl)-9H-purine as a white to off-white crystalline solid.[3]
-
-
Characterization:
-
Yield: Calculate the percentage yield based on the initial amount of 6-chloropurine.
-
Melting Point: Determine the melting point and compare it with the literature value (214-216 °C).
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular ion [M+H]⁺ for C₁₀H₁₃N₅ is m/z 204.12.[10]
-
Visualizing the Synthetic Workflow
Caption: Simplified cytokinin signal transduction pathway.
Protocol 2: Wheat Leaf Senescence Bioassay
This protocol provides a method to validate the biological activity of the synthesized cytokinin derivatives by measuring their ability to delay chlorophyll degradation in wheat leaves.
Methodology
-
Plant Material:
-
Grow wheat (Triticum aestivum) seedlings in vermiculite for 8-10 days.
-
Excise 4 cm segments from the first leaf of healthy, uniform seedlings.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of the synthesized isopentenyladenine in DMSO (e.g., 10 mM).
-
Create a series of dilutions in distilled water to achieve final concentrations of 0.1, 1, 10, and 100 µM. Ensure the final DMSO concentration is ≤0.1% in all solutions, including the control.
-
Prepare a negative control (distilled water with 0.1% DMSO) and a positive control using a known cytokinin like kinetin or N6-benzyladenine (BA). [11]3. Assay Procedure:
-
Float ten leaf segments in a petri dish containing 10 mL of each test solution.
-
Incubate the petri dishes in complete darkness at room temperature for 4-5 days to induce senescence.
-
-
Chlorophyll Extraction and Quantification:
-
After the incubation period, blot the leaf segments dry and record their fresh weight.
-
Cut the segments into small pieces and place them in a vial with 5 mL of 80% ethanol.
-
Incubate in the dark at room temperature for 24 hours or at 80°C for 15 minutes to extract the chlorophyll.
-
Measure the absorbance of the chlorophyll extract at 663 nm and 645 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the total chlorophyll concentration using Arnon's equation: Total Chlorophyll (mg/L) = (20.2 × A₆₄₅) + (8.02 × A₆₆₃)
-
Express the results as µg of chlorophyll per gram of fresh weight.
-
Compare the chlorophyll content in samples treated with synthesized compounds to the negative and positive controls. A significantly higher chlorophyll content indicates anti-senescence (cytokinin) activity. [11]
-
Troubleshooting and Key Considerations
-
Synthesis: Low yields can result from incomplete reactions or degradation. Ensure anhydrous conditions and effective stirring. The choice of base and solvent can be optimized; for instance, using DIPEA can sometimes be advantageous over TEA. Overheating can lead to side reactions.
-
Purification: The product may co-elute with impurities. Fine-tuning the solvent gradient during column chromatography is essential. Recrystallization can be an alternative final purification step.
-
Bioassay: Variability in biological response is common. Use leaf segments of uniform age and size. Ensure complete darkness during incubation to promote senescence in control groups. Bacterial or fungal contamination can interfere with results; work under clean conditions.
Conclusion
This compound is an indispensable reagent for the construction of N6-isopentenyladenine and its analogues. The straightforward nucleophilic substitution reaction provides a reliable and scalable route to these biologically vital molecules. By coupling robust chemical synthesis with validated biological assays, researchers can effectively synthesize, purify, and confirm the activity of novel cytokinin derivatives, paving the way for new applications in agriculture and medicine.
References
-
Schmitz, R. Y., Skoog, F., Hecht, S. M., & Leonard, N. J. (1972). Cytokinins: Synthesis and Biological Activity of Geometric and Position Isomers of Zeatin. Plant Physiology. Available at: [Link]
-
Spíchal, L., et al. (2012). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. MDPI. Available at: [Link]
-
Nisler, J., et al. (2018). Targeting Cytokinin Homeostasis in Rapid Cycling Brassica rapa with Plant Growth Regulators INCYDE and TD-K. ResearchGate. Available at: [Link]
-
Mok, M. C., Mok, D. W. S., Armstrong, D. J., et al. (1987). Biological and Biochemical Effects of Cytokinin-active Phenylurea Derivatives in Tissue Culture Systems. ASHS Journals. Available at: [Link]
-
Werner, T., & Schmülling, T. (2021). On the biological activity of cytokinin free bases and their ribosides. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Gimalov, F., et al. (2011). N6-ISOPENTENYL ADENOSINE, A PROMISING ANTICANCER AGENT: SYNTHESIS OF NOVEL ANALOGUES, EVALUATION OF ANTIPROLIFERATIVE ACTIVITY. AIR Unimi. Available at: [Link]
-
Lomin, S. N., et al. (2022). In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities. National Institutes of Health. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methylbut-2-en-1-amine;chloride. PubChem Compound Database. Available at: [Link]
-
Décout, J. L., & Maurel, M. C. (1993). N6-substituted adenine derivatives and RNA primitive catalysts. PubMed. Available at: [Link]
-
Vassilev, G. N., & Yonova, P. A. (2009). Synthesis and cytokinin activity of some new ecologically safe 3-alkyl-4-oxo-2-thion-1,2,3,4-tetrahydroquinazolines, alkylthioureidobenzoic acids and their alkyl esters. ResearchGate. Available at: [Link]
-
Kolyachkina, S. V., et al. (2011). Synthesis of N6-substituted adenosines. ResearchGate. Available at: [Link]
-
Borrmann, T., et al. (2010). Synthesis and pharmacological characterization of N6-and 8-substituted adenine derivatives as ligands for the recently discovered adenine receptors. ResearchGate. Available at: [Link]
-
Doležal, K., et al. (2007). Hydrolytic cleavage of N6-substituted adenine derivatives by eukaryotic adenine and adenosine deaminases. ResearchGate. Available at: [Link]
-
Bokar, J. A., et al. (1994). Characterization and partial purification of mRNA N6-adenosine methyltransferase from HeLa cell nuclei. ResearchGate. Available at: [Link]
-
Gümüş, M. K., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Institutes of Health. Available at: [Link]
-
Reddy, T. S., et al. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
BioGRID. (n.d.). n-(3-methylbut-2-en-1-yl)-9h-purin-6-amine. BioGRID. Available at: [Link]
-
Tosh, D. K., et al. (2016). Purine (N)-Methanocarba Nucleoside Derivatives Lacking an Exocyclic Amine as Selective A3 Adenosine Receptor Agonists. PubMed. Available at: [Link]
-
Salazar-Gutiérrez, M. R., et al. (2022). Auxins and Cytokinins elicit a differentiated response in the formation of shoots and roots in Cattleya maxima Lindl and Phalaenopsis amabilis (L) Blume. ResearchGate. Available at: [Link]
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- 3. caymanchem.com [caymanchem.com]
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- 6. 3-METHYL-2-BUTENE-1-AMINE HCL | 26728-58-5 [chemicalbook.com]
- 7. Buy N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine (EVT-315363) | 2365-40-4 [evitachem.com]
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- 10. N-(3-METHYLBUT-2-EN-1-YL)-9H-PURIN-6-AMINE Result Summary | BioGRID [thebiogrid.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Methylbut-2-en-1-amine hydrochloride
Introduction: 3-Methylbut-2-en-1-amine hydrochloride (CAS: 26728-58-5), also known as prenylamine hydrochloride or 3,3-dimethylallylamine hydrochloride, is a primary amine salt that serves as a highly versatile and valuable building block in modern organic synthesis.[1] Its structure, featuring a reactive primary amine and an isoprene unit, makes it a key intermediate in the synthesis of a diverse range of biologically active molecules. This guide provides an in-depth exploration of its properties, key applications, and detailed experimental protocols tailored for researchers, scientists, and drug development professionals. The focus is not merely on procedural steps but on the underlying chemical principles and strategic considerations that ensure successful and reproducible outcomes.
Section 1: Compound Profile and Safety
A thorough understanding of the physicochemical properties and safety hazards is paramount before any experimental work. This compound is a stable, solid hydrochloride salt, which enhances its shelf-life and handling characteristics compared to the free base.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 26728-58-5 | [1][2] |
| Molecular Formula | C₅H₁₂ClN | [1] |
| Molecular Weight | 121.61 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 193-194 °C |
| Storage Temperature | 4°C, sealed, away from moisture | |
Table 2: GHS Hazard and Precautionary Statements
| Hazard Class | GHS Statement | Precautionary Measures (Selected) | Source |
|---|---|---|---|
| Skin Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. | [1] |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |[1] |
Section 2: Core Applications & Mechanistic Insights
The utility of this compound stems from its role as a nucleophilic building block. Its primary applications are in the construction of complex nitrogen-containing molecules, particularly in the pharmaceutical and agrochemical sectors.
A Precursor in Pharmaceutical Synthesis: The Case of Prenylamine
Historically, 3-Methylbut-2-en-1-amine was a key starting material for the synthesis of Prenylamine, an antianginal drug introduced in the 1960s.[3][4] Prenylamine functioned as a calcium channel blocker and calmodulin antagonist.[3][5] However, it was withdrawn from the global market in 1988 due to significant cardiac side effects, specifically QT interval prolongation, which was linked to the (S)-(+)-enantiomer of the racemic mixture.[3][4] This history serves as a critical lesson in drug development regarding stereoisomer-specific activity and toxicity.
Caption: Simplified synthetic relationship for Prenylamine.
Synthesis of Bioactive Cytokinin Derivatives
In plant biology and agrochemical research, 3-Methylbut-2-en-1-amine is used to prepare N6-substituted purine derivatives that mimic the activity of cytokinins.[2][6] Cytokinins are a class of plant growth hormones that promote cell division and differentiation. By reacting the amine with a suitable purine scaffold (e.g., 6-chloropurine), researchers can synthesize novel analogs to study plant physiology or develop new growth regulators.
Caption: General scheme for cytokinin analog synthesis.
Section 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for key experimental choices. Always perform a thorough risk assessment before starting any new procedure.
Protocol 1: General Procedure for N-Acylation
This protocol describes the formation of an amide bond, a fundamental transformation in organic chemistry, by reacting the amine with an acid chloride.
References
- 1. This compound | C5H12ClN | CID 18326564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-METHYL-2-BUTENE-1-AMINE HCL | 26728-58-5 [chemicalbook.com]
- 3. Prenylamine - Wikipedia [en.wikipedia.org]
- 4. Prenylamine – Chiralpedia [chiralpedia.com]
- 5. Basic mechanisms underlying prenylamine-induced 'torsade de pointes': differences between prenylamine and fendiline due to basic actions of the isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Proper handling and storage conditions for 3-Methylbut-2-en-1-amine hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction
3-Methylbut-2-en-1-amine hydrochloride, also known as prenylamine hydrochloride, is a primary amine hydrochloride salt that serves as a valuable building block in organic synthesis. Its characteristic isoprenoid structural motif makes it a key precursor for the synthesis of a variety of biologically active molecules, particularly in the field of drug discovery and development. This document provides a comprehensive guide to the proper handling, storage, and application of this compound, with a focus on its use in the synthesis of N6-substituted purine derivatives, a class of compounds with significant therapeutic potential, including cytokinin activity and potential as anti-proliferative agents.
Compound Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe and effective use in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClN | |
| Molecular Weight | 121.61 g/mol | |
| Appearance | Off-white to white solid/powder | [1] |
| Melting Point | 193-194 °C | Sigma-Aldrich |
| Solubility | Soluble in water. | [2] |
| Hygroscopicity | Hygroscopic | [1] |
Safety, Handling, and Storage
As a primary amine hydrochloride, this compound requires careful handling to mitigate potential hazards. The hydrochloride salt form generally offers improved stability and ease of handling compared to the free amine.[2]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary hazards include:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]
The following personal protective equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Safety glasses with side-shields or chemical goggles.[4]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).[4]
-
Skin and Body Protection: A lab coat and, if handling large quantities, additional protective clothing.[4]
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator is recommended.[4]
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Prevent dust formation during handling.[5]
-
Wash hands thoroughly after handling.[4]
-
Ensure eyewash stations and safety showers are readily accessible.[6]
Storage Conditions
Proper storage is crucial to maintain the integrity and stability of this compound.
-
Temperature: Store in a cool, dry place.[3] Recommended storage temperatures are generally below 30°C (86°F).[7]
-
Atmosphere: Due to its hygroscopic nature, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent moisture absorption.[5][7]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides.[3]
Application Notes: Synthesis of N6-Substituted Purine Derivatives
A primary application of this compound is in the synthesis of N6-substituted purine derivatives. These compounds are of significant interest in drug discovery due to their diverse biological activities, including cytokinin and anticancer properties. The N6-(3-methylbut-2-en-1-yl) moiety, also known as an isopentenyl or prenyl group, is a common feature in naturally occurring cytokinins like N6-(Δ2-isopentenyl)adenosine (i6A).[8]
Rationale for N6-Substitution
The N6-position of the purine ring is a critical site for modification to modulate biological activity. The introduction of lipophilic side chains, such as the prenyl group from 3-Methylbut-2-en-1-amine, can enhance membrane permeability and interaction with target proteins.
General Synthetic Workflow
The synthesis of N6-prenylated purine derivatives typically involves the nucleophilic substitution of a leaving group at the C6 position of a purine precursor with 3-Methylbut-2-en-1-amine. A common and effective precursor is 6-chloropurine or its riboside derivatives.
Caption: General workflow for synthesizing N6-substituted purine derivatives.
Detailed Experimental Protocol: Synthesis of N6-(3-methylbut-2-en-1-yl)adenosine
This protocol details the synthesis of N6-(3-methylbut-2-en-1-yl)adenosine, a naturally occurring cytokinin, from 6-chloropurine riboside and this compound.
Materials and Reagents
-
6-Chloropurine riboside
-
This compound
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Ethanol (EtOH) or n-Butanol (n-BuOH)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Step-by-Step Procedure
-
Preparation of the Amine Free Base (in situ):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.2 equivalents) in anhydrous ethanol.
-
Add triethylamine (1.5 equivalents) to the solution to neutralize the hydrochloride and generate the free amine in situ. Stir for 10-15 minutes at room temperature. The formation of triethylamine hydrochloride precipitate may be observed.
-
-
Nucleophilic Substitution Reaction:
-
To the stirred solution containing the free amine, add 6-chloropurine riboside (1.0 equivalent).
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 6-chloropurine riboside spot and the appearance of a new, more polar product spot.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a minimal amount of the chromatography eluent (e.g., a mixture of dichloromethane and methanol).
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 100% CH₂Cl₂ and gradually increasing to 10% MeOH in CH₂Cl₂).
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield N6-(3-methylbut-2-en-1-yl)adenosine as a white solid.
-
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete neutralization of the amine hydrochloride. | Ensure a sufficient excess of base is used. Consider using a stronger, non-nucleophilic base like DBU. |
| Low reaction temperature or short reaction time. | Ensure the reaction is refluxing properly and extend the reaction time, monitoring by TLC. | |
| Formation of multiple byproducts | Side reactions due to high temperatures or prolonged reaction times. | Optimize reaction time and temperature. Consider using a lower boiling point solvent. |
| Impure starting materials. | Ensure the purity of 6-chloropurine riboside and the amine. | |
| Difficulty in purification | Co-elution of product with starting materials or byproducts. | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., reversed-phase silica). |
Conclusion
This compound is a versatile and important reagent in synthetic organic chemistry, particularly for the development of novel therapeutics. Adherence to the safety and handling guidelines outlined in this document is paramount for its safe utilization. The provided protocol for the synthesis of N6-(3-methylbut-2-en-1-yl)adenosine serves as a practical example of its application, offering a foundation for researchers to explore the synthesis of a wide array of N6-substituted purine derivatives.
References
- Enamine. (2021). Safety Data Sheet: methyl(2-methylbut-3-yn-2-yl)amine hydrochloride.
- Sigma-Aldrich.
- TCI America. (2024). Safety Data Sheet: 3-Butyn-1-amine Hydrochloride.
- BenchChem. (2025). Best practices for the storage of Bis(2-chloroethyl)
- Kolyachkina, S. V., et al. (2011). Synthesis of N6-substituted adenosines. Collection Symposium Series, 12, 406.
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
- Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
- Kumar, A., et al. (2010). Synthesis of N6,N6-Dialkyl Adenine Nucleosides With In Situ Formed Hexaalkylphosphorus Triamides. Nucleosides, Nucleotides and Nucleic Acids, 29(4-6), 333-340.
- Yoshikawa, M., et al. (2019). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. Chemical and Pharmaceutical Bulletin, 67(1), 31-37.
- Mikhailov, S. N., et al. (2011).
- Robins, M. J., et al. (2006). Structure and Synthesis of 6-(Substituted-imidazol-1-yl)purines: Versatile Substrates for Regiospecific Alkylation and Glycosylation at N9. The Journal of Organic Chemistry, 71(8), 3077-3081.
- Zhidkova, A. M., et al. (2021). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
- Chapman University. Guidelines for Chemical Storage.
- Golebska, A., et al. (2003). The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers. Nucleic Acids Research, 31(13), 3467-3473.
- Lavrik, O. I., et al. (2018). The Lipophilic Purine Nucleoside—Tdp1 Inhibitor—Enhances DNA Damage Induced by Topotecan In Vitro and Potentiates the Antitumor Effect of Topotecan In Vivo. International Journal of Molecular Sciences, 19(11), 3373.
- Reddit. (2022). What are amine hydrochlorides? I've been "googleing" all week long and I just can't find the definition. r/OrganicChemistry.
- Murti, Y., et al. (2011). Synthesis, Characterisation and Biological Evaluation of Some New Aryl Substituted Purine Derivatives. International Journal of Pharmaceutical Sciences and Research, 2(11), 2959-2964.
- Lippert, B., et al. (2002). Reactions of Pd(II) with Chelate-Tethered 2,6-Diaminopurine Derivatives: N3-Coordination and Reaction of the Purine System. Inorganic Chemistry, 41(10), 2706-2714.
- Legraverend, M., et al. (2001). Synthesis & Activity of 6-Phenylpurines. Bioorganic & Medicinal Chemistry, 9(10), 2683-2691.
- El-Sayed, M. A., et al. (2007). Synthesis, biological evaluation and molecular modeling studies of N6-benzyladenosine analogues as potential anti-toxoplasma agents. Bioorganic & Medicinal Chemistry, 15(4), 1876-1886.
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- 8. orgsyn.org [orgsyn.org]
Application Note: Determination of the Solubility Profile of 3-Methylbut-2-en-1-amine hydrochloride
Abstract
This technical guide provides a comprehensive framework for determining the solubility of 3-Methylbut-2-en-1-amine hydrochloride across a range of laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps. It delves into the underlying chemical principles governing solubility and presents a detailed, self-validating protocol for accurate and reproducible measurements. The methodologies outlined herein are grounded in established practices for solubility testing, ensuring scientific integrity and reliable data generation.
Introduction: The Critical Role of Solubility
This compound is an organic salt with potential applications in pharmaceutical synthesis and as a building block in medicinal chemistry. The solubility of this compound is a critical physicochemical parameter that influences its behavior in various experimental and physiological systems. Poor solubility can impede biological assays, complicate formulation development, and lead to inaccurate toxicological assessments.[1][2] Therefore, a thorough understanding of the solubility profile of this compound is paramount for its effective utilization in research and development.
This application note will provide a detailed protocol for determining the thermodynamic (equilibrium) solubility of this compound using the widely accepted shake-flask method.[3][4] Additionally, we will discuss the key factors influencing the solubility of this amine salt and provide a framework for interpreting the experimental results.
Scientific Principles: Understanding the Solubility of Amine Hydrochlorides
The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. As an amine hydrochloride, it is an ionic compound that can dissociate in solution. The fundamental principle of "like dissolves like" is a useful starting point for predicting solubility.[5]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds, allowing them to act as both hydrogen bond donors and acceptors. Water, with its high dielectric constant, is particularly effective at solvating ions. The hydrochloride salt of an amine, being ionic, is generally expected to be soluble in water.[6][7] The dissolution process involves the dissociation of the salt into the protonated amine cation and the chloride anion, both of which are stabilized by the polar solvent molecules.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds. While they can accept hydrogen bonds, they cannot donate them. Their ability to dissolve ionic compounds is generally lower than that of protic solvents but can still be significant, especially for salts with larger organic components.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and lack significant dipole moments. They are generally poor solvents for ionic compounds like amine hydrochlorides. The energy required to break the ionic lattice of the salt is not sufficiently compensated by the weak van der Waals interactions with the nonpolar solvent molecules.
The pH of the solvent, particularly in aqueous systems, will also have a profound effect on the solubility of an amine salt.[8]
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
This protocol details the steps for determining the equilibrium solubility of this compound. This method ensures that the solution has reached a state of saturation, providing a true measure of the compound's solubility in a given solvent at a specific temperature.[3][4]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., deionized water, methanol, ethanol, isopropanol, acetonitrile, DMSO, hexane)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
Step-by-Step Methodology
-
Preparation of the Test System:
-
Accurately weigh an excess amount of this compound into a vial. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 4, 8, 16, 24, 48 hours) to confirm that the concentration is no longer changing.[9]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve. This concentration represents the equilibrium solubility.
-
Self-Validating System
-
Visual Confirmation: Before and after equilibration, visually inspect the vials to ensure that excess solid is present, confirming that saturation has been achieved.
-
Replicate Analysis: Perform the experiment in at least triplicate for each solvent to assess the reproducibility of the results.
-
Mass Balance (Optional but Recommended): After determining the solubility, the remaining solid can be collected, dried, and weighed to confirm the amount that dissolved.
Visualization of Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Expected Solubility Trends and Data Presentation
While specific experimental data for this compound is not widely published, we can predict general trends based on its chemical structure and the principles outlined in Section 2. The experimentally determined solubility data should be presented in a clear and concise table.
Table 1: Predicted and Experimental Solubility of this compound at 25 °C
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |
| Polar Protic | Water | High | To be determined |
| Methanol | High | To be determined | |
| Ethanol | Moderate to High | To be determined | |
| Polar Aprotic | DMSO | Moderate | To be determined |
| Acetonitrile | Low to Moderate | To be determined | |
| Nonpolar | Hexane | Very Low | To be determined |
| Toluene | Very Low | To be determined |
Discussion and Interpretation of Results
The experimental results should be analyzed in the context of the chemical principles of solubility.
-
High Solubility in Polar Protic Solvents: A high solubility in water and alcohols would be expected due to the ionic nature of the hydrochloride salt and the ability of these solvents to solvate the resulting ions through hydrogen bonding and dipole-dipole interactions.
-
Moderate Solubility in Polar Aprotic Solvents: Solvents like DMSO can effectively solvate the cation through ion-dipole interactions, but the solvation of the chloride anion is less efficient compared to protic solvents. This would likely result in moderate solubility.
-
Low Solubility in Nonpolar Solvents: The lack of favorable interactions between the ionic solute and nonpolar solvent molecules should result in very low solubility.
Any deviations from these expected trends should be investigated. For instance, a higher-than-expected solubility in a less polar solvent might suggest the formation of ion pairs or other complex species in solution.
Molecular Interactions Influencing Solubility
The following diagram illustrates the key molecular interactions that govern the dissolution of this compound in a polar protic solvent like water.
Sources
- 1. enamine.net [enamine.net]
- 2. pharmatutor.org [pharmatutor.org]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. who.int [who.int]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. quora.com [quora.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Note & Protocol: Preparation of 3-Methylbut-2-en-1-amine hydrochloride Solutions for Research Applications
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of solutions containing 3-Methylbut-2-en-1-amine hydrochloride (also known as 3,3-Dimethylallylamine hydrochloride). This compound serves as a critical building block in synthetic chemistry, particularly in the development of biologically active purine derivatives with cytokinin activity.[1] The integrity of experimental outcomes relies heavily on the precise and consistent preparation of starting materials. This note details the essential physicochemical properties, safety and handling protocols, solvent selection strategies, and step-by-step procedures for preparing, storing, and validating solutions of this compound to ensure reproducibility and safety in a laboratory setting.
Compound Profile & Physicochemical Properties
This compound is the salt form of a primary aliphatic amine. As a hydrochloride salt, it is typically a crystalline solid that exhibits enhanced stability and solubility in polar solvents compared to its free-base form.[2] Understanding its fundamental properties is the first step toward effective solution preparation.
| Property | Value | Source |
| IUPAC Name | 3-methylbut-2-en-1-amine;hydrochloride | PubChem[3] |
| CAS Number | 26728-58-5 | Sigma-Aldrich |
| Molecular Formula | C₅H₁₂ClN | PubChem[3] |
| Molecular Weight | 121.61 g/mol | PubChem[3], Sigma-Aldrich |
| Appearance | White to light yellow solid, powder, or crystal | Sigma-Aldrich |
| Melting Point | 193-194 °C | Sigma-Aldrich |
| Storage | Store at 4°C, sealed, away from moisture | Sigma-Aldrich |
Critical Safety & Handling Protocols
This compound is classified as an irritant. Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.
2.1. GHS Hazard Identification The compound is associated with the following GHS hazard statements:
2.2. Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Always handle the solid compound and its solutions inside a certified chemical fume hood to mitigate inhalation risks.[5][6]
-
Eye Protection: Wear chemical safety goggles or a face shield.[5][6]
-
Hand Protection: Use nitrile or other chemically resistant gloves. Wash hands thoroughly after handling.[5]
-
Body Protection: Wear a standard laboratory coat.
2.3. Safety Workflow Diagram The following workflow must be observed when handling the compound.
Caption: Mandatory safety workflow for handling this compound.
Principles of Solvent Selection
The choice of solvent is dictated by the downstream application. As a hydrochloride salt, the compound is polar and will readily dissolve in polar solvents.
-
Aqueous Buffers (e.g., Water, PBS): The most common choice for biological applications (e.g., cell culture, enzyme assays). Deionized, purified water (Type I) or a physiologically relevant buffer like Phosphate-Buffered Saline (PBS) should be used. A solution in water will be acidic due to the hydrochloride salt of a weak base.
-
Polar Organic Solvents (e.g., Ethanol, Methanol): Suitable for organic synthesis or when a non-aqueous solution is required. Amine hydrochlorides generally show good solubility in alcohols.[7]
-
Aprotic Polar Solvents (e.g., DMSO, DMF): Useful for creating highly concentrated stock solutions that can be diluted into aqueous media for biological experiments. However, one must verify that the final concentration of the organic solvent is not toxic to the experimental system.
Causality Behind Selection: For biological assays, an aqueous buffer is preferred to maintain physiological pH and osmolarity. For chemical reactions, an organic solvent might be required to dissolve other non-polar reactants. DMSO is often a universal solvent for creating high-concentration stocks, minimizing the volume of solvent added to a final assay.
Recommendation: If solubility in a specific solvent is unknown, perform a small-scale solubility test before preparing a large batch.
Protocol: Preparation of a 100 mM Aqueous Stock Solution
This protocol details the preparation of 10 mL of a 100 mM aqueous stock solution. Adjust volumes and mass as required.
4.1. Required Materials & Equipment
-
This compound (MW: 121.61 g/mol )
-
Nuclease-free or ultrapure water
-
15 mL polypropylene conical tube
-
Calibrated analytical balance
-
Spatula and weighing paper/boat
-
Vortex mixer and/or sonicator
-
Pipettors and sterile tips
-
0.22 µm sterile syringe filter and syringe (for sterile applications)
-
Cryogenic vials for aliquoting
4.2. Calculations The fundamental equation for calculating the required mass is: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Desired Concentration: 100 mM = 0.1 mol/L
-
Volume: 10 mL = 0.01 L
-
Molecular Weight: 121.61 g/mol
Mass (g) = 0.1 mol/L × 0.01 L × 121.61 g/mol = 0.12161 g = 121.6 mg
4.3. Step-by-Step Dissolution Protocol
-
Preparation: Put on all required PPE and perform all subsequent steps in a chemical fume hood.
-
Weighing: Tare a weighing boat on the analytical balance. Carefully weigh out 121.6 mg of this compound.
-
Transfer: Carefully transfer the weighed solid into the 15 mL conical tube.
-
Solubilization: Add approximately 8 mL of ultrapure water to the tube.
-
Dissolution: Cap the tube securely and vortex at high speed for 1-2 minutes. If solids persist, place the tube in a bath sonicator for 5-10 minute intervals until all solid is dissolved. A clear, colorless solution should be obtained.
-
Volume Adjustment: Once fully dissolved, add ultrapure water to bring the final volume to exactly 10.0 mL.
-
Final Mixing: Invert the tube several times to ensure the solution is homogeneous.
4.4. pH Considerations & Adjustment (Optional) The resulting solution will be acidic. For many chemical applications, this is acceptable. For biological assays sensitive to pH, the solution may need to be adjusted.
-
Measure the pH using a calibrated pH meter.
-
Adjust slowly by adding small volumes of a base solution (e.g., 1 M NaOH) dropwise until the desired pH is reached. Be aware that adding a significant volume of base will alter the final concentration of the target compound.
4.5. Sterilization for Biological Applications If the solution is for use in cell culture or other sterile applications, it must be filter-sterilized.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe tip.
-
Dispense the solution through the filter into a sterile container.
4.6. Aliquoting, Storage, and Stability To maintain the integrity of the stock solution and avoid repeated freeze-thaw cycles:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 100 µL or 1 mL) in sterile cryogenic vials.
-
Label each vial clearly with the compound name, concentration, and date of preparation.
-
Store aliquots at -20°C or -80°C for long-term stability. Based on general handling for amine hydrochlorides, proper storage away from moisture is critical.
Experimental Workflow & Validation
The following diagram illustrates the complete process from calculation to storage and validation.
Caption: Complete workflow for preparing and validating a stock solution.
5.1. Quality Control (QC) For standard research use, the following QC checks are recommended:
-
Visual Inspection: The final solution should be clear, with no visible particulates.
-
pH Measurement: Record the final pH of the stock solution for consistency across batches.
For applications under Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP), more rigorous validation may be required, such as concentration verification via High-Performance Liquid Chromatography (HPLC) or quantitative Nuclear Magnetic Resonance (qNMR).
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Amino-3-methylbutan-2-one hydrochloride. National Center for Biotechnology Information. [Link]
- Google Patents.Method for preparing an amine hydrochloride suspension.
-
Organic Syntheses. Methylamine Hydrochloride. Organic Syntheses. [Link]
-
Unacademy. Methods of Preparation of Amines. Unacademy. [Link]
-
Chemistry LibreTexts. Preparation of Amines. Chemistry LibreTexts. [Link]
Sources
- 1. 3-METHYL-2-BUTENE-1-AMINE HCL | 26728-58-5 [chemicalbook.com]
- 2. CAS 2419-59-2: N,3-dimethylbutan-1-amine hydrochloride [cymitquimica.com]
- 3. This compound | C5H12ClN | CID 18326564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-methylbut-3-en-1-amine hydrochloride | 2408974-78-5 [sigmaaldrich.cn]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: 3-Methylbut-2-en-1-amine Hydrochloride Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 3-Methylbut-2-en-1-amine hydrochloride. As a Senior Application Scientist, this guide is structured to provide in-depth technical insights, moving from common to more complex issues to facilitate a smooth experimental workflow.
I. Overview of Synthetic Routes & Potential Impurity Hotspots
The synthesis of 3-Methylbut-2-en-1-amine, the free base of the target hydrochloride salt, is most commonly achieved through two primary routes: the reductive amination of 3-methyl-2-butenal (prenal) and the Gabriel synthesis using prenyl bromide. Each pathway presents a unique impurity profile that must be carefully managed.
Technical Support Center: Synthesis of 3-Methylbut-2-en-1-amine Hydrochloride
Welcome to the technical support center for the synthesis of 3-Methylbut-2-en-1-amine hydrochloride (Prenylamine hydrochloride), a key intermediate in pharmaceutical and chemical research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory.
Introduction to the Synthesis
3-Methylbut-2-en-1-amine is a valuable primary amine. Its hydrochloride salt is often preferred due to its increased stability and ease of handling as a solid. The most common and industrially scalable synthetic route is the reductive amination of 3-methyl-2-butenal (prenal) with ammonia. This method, while direct, presents several challenges that can impact the final yield and purity of the desired product.
This guide provides a structured approach to identifying and resolving these challenges through a series of troubleshooting questions and detailed, experience-based answers.
Core Reaction Pathway: Reductive Amination
The primary synthesis route involves the reaction of 3-methyl-2-butenal with an ammonia source to form an intermediate imine, which is then reduced to the target primary amine. The final step involves the formation of the hydrochloride salt.
// Reactants Prenal [label="3-Methyl-2-butenal"]; Ammonia [label="Ammonia (NH3)"];
// Intermediates Imine [label="Intermediate Imine"]; Amine_Free [label="3-Methylbut-2-en-1-amine\n(Free Base)"];
// Reagents Reducing_Agent [label="Reducing Agent\n(e.g., NaBH3CN, H2/Catalyst)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HCl [label="Hydrochloric Acid (HCl)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Product Product [label="3-Methylbut-2-en-1-amine HCl", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Prenal -> Imine [label="+ NH3\n- H2O"]; Ammonia -> Imine; Imine -> Amine_Free [label="Reduction"]; Reducing_Agent -> Imine [style=dashed]; Amine_Free -> Product [label="Salt Formation"]; HCl -> Amine_Free [style=dashed]; }
Figure 1. General workflow for the reductive amination synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis. Each issue is presented in a question-and-answer format to provide direct and actionable advice.
Question 1: My overall yield is consistently low. What are the most likely causes and how can I address them?
Answer:
Low yields in this synthesis often stem from three primary areas: incomplete imine formation, inefficient reduction, or losses during workup and isolation.
A. Inefficient Imine Formation:
The equilibrium between the aldehyde/ammonia and the imine/water can be unfavorable.
-
Causality: Water is a byproduct of imine formation. According to Le Châtelier's principle, its presence can shift the equilibrium back towards the starting materials.
-
Solution:
-
Water Removal: If your reaction setup allows, use a Dean-Stark apparatus to physically remove water as it forms, driving the reaction forward.
-
Drying Agents: For smaller scale reactions, adding a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can sequester water.
-
Ammonia Concentration: Use a high concentration of ammonia. Anhydrous ammonia in an appropriate solvent (like methanol or ethanol) is often more effective than aqueous ammonium hydroxide.
-
B. Incomplete Reduction:
The choice and handling of the reducing agent are critical.
-
Causality: Imines are less reactive than their corresponding aldehydes. A reducing agent that is too harsh might reduce the starting aldehyde, while one that is too mild may not reduce the imine effectively.[1] Sodium cyanoborohydride (NaBH₃CN) is a preferred reagent because it is selective for the imine at slightly acidic pH, where imine formation is also favored.[1][2]
-
Solution:
-
pH Control: Maintain the reaction pH between 6 and 7. This protonates the imine, making it more susceptible to hydride attack, without significantly deactivating the amine nucleophile.
-
Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.5 equivalents) of the reducing agent to drive the reaction to completion.
-
Alternative Reducing Agents: While NaBH₃CN is common, sodium triacetoxyborohydride (NaBH(OAc)₃) is a non-toxic alternative that is also highly effective.[1] For larger scales, catalytic hydrogenation (H₂ over Pd/C or PtO₂) is a viable, atom-economical option.
-
C. Workup and Isolation Losses:
The free amine is a relatively low-boiling liquid and can be lost during solvent removal. The hydrochloride salt, while solid, has some solubility in organic solvents.
-
Causality: 3-Methylbut-2-en-1-amine is volatile and has some water solubility. During extraction and solvent evaporation, significant product loss can occur.
-
Solution:
-
Careful Solvent Removal: Use a rotary evaporator at low temperature and moderate vacuum. Do not evaporate to complete dryness before the salting-out step.
-
Efficient Extraction: After quenching the reaction, perform extractions with a low-boiling-point, immiscible organic solvent like diethyl ether or dichloromethane. Ensure the aqueous layer is saturated with NaCl to decrease the amine's solubility.
-
Precipitation of the Salt: When forming the hydrochloride salt, use a solvent system in which the salt is poorly soluble. Adding ethereal HCl or bubbling HCl gas through a solution of the free amine in a non-polar solvent (like diethyl ether or hexane) often yields a precipitate that can be easily filtered.
-
Question 2: I am observing a significant amount of a side product with a similar mass to my starting material. What could it be?
Answer:
A common side product is the corresponding alcohol, 3-methyl-2-buten-1-ol, formed from the reduction of the starting aldehyde.
-
Causality: This occurs when the reducing agent is not selective and attacks the aldehyde carbonyl group before it can form the imine. This is particularly problematic with strong reducing agents like sodium borohydride (NaBH₄) at neutral or basic pH.[1]
-
Troubleshooting Steps:
-
Confirm the Side Product: Use GC-MS or ¹H NMR to confirm the presence of the alcohol.
-
Change Reducing Agent: Switch to a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[3] These reagents are less reactive towards aldehydes and ketones at the optimal pH for imine formation.[1]
-
Control Reaction Conditions: Ensure the aldehyde, ammonia source, and any pH-adjusting acid are mixed thoroughly to allow for imine formation before adding the reducing agent. Some protocols call for a pre-reaction time of 30-60 minutes before the reductant is introduced.
-
Question 3: My final product is an oil or a sticky solid, not the expected crystalline hydrochloride salt. How can I improve its physical form?
Answer:
This issue typically points to impurities or residual solvent in your final product.
-
Causality: The presence of the free base amine, residual solvents (especially water), or organic byproducts can prevent the hydrochloride salt from crystallizing properly. The hydrochloride salt itself is hygroscopic and can absorb atmospheric moisture.
-
Solution & Purification Protocol:
-
Ensure Complete Protonation: Use a slight excess of HCl during the salt formation step. You can test the pH of the solution with moist litmus paper to ensure it is acidic.
-
Recrystallization: This is the most effective method for purification.
-
Solvent Selection: A common solvent system for recrystallizing amine hydrochlorides is a polar protic solvent mixed with a non-polar solvent (e.g., ethanol/diethyl ether, isopropanol/hexane).
-
Procedure: Dissolve the crude product in a minimum amount of the hot polar solvent (e.g., ethanol). Slowly add the non-polar co-solvent (e.g., diethyl ether) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
-
Drying: Dry the purified crystals thoroughly under high vacuum over a desiccant like phosphorus pentoxide (P₂O₅) to remove all traces of water and solvent.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal pH for the reductive amination step?
-
A: The optimal pH is generally between 6 and 7. This is a crucial compromise: a slightly acidic medium is required to catalyze imine formation and activate the formed imine for reduction, but a pH that is too low will protonate the ammonia/amine, rendering it non-nucleophilic.
-
-
Q2: Can I use aqueous ammonium hydroxide as the ammonia source?
-
A: Yes, but it is not ideal. The presence of a large amount of water can hinder imine formation.[1] A solution of ammonia in methanol or ethanol is generally preferred as it minimizes water content and the solvent is compatible with the reaction.
-
-
Q3: How should I monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are effective. For TLC, you can monitor the disappearance of the UV-active 3-methyl-2-butenal spot. A stain like ninhydrin can be used to visualize the amine product, which will appear as a new spot. GC-MS is more quantitative and can simultaneously track the consumption of the aldehyde and the appearance of the amine product.
-
-
Q4: Are there any stability concerns with the free base, 3-Methylbut-2-en-1-amine?
-
A: Yes, the free base is a volatile and potentially air-sensitive liquid. It is best to convert it to the more stable hydrochloride salt immediately after isolation and before long-term storage. Store the salt in a cool, dry place away from moisture.
-
Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
3-Methyl-2-butenal (95%+)
-
Ammonia (7N solution in Methanol)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (Anhydrous)
-
Hydrochloric acid (2M solution in Diethyl Ether)
-
Diethyl Ether (Anhydrous)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Argon), dissolve 3-methyl-2-butenal (1.0 eq) in anhydrous methanol. Cool the solution to 0 °C in an ice bath.
-
Slowly add the 7N solution of ammonia in methanol (2.0-3.0 eq). Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Reduction: Re-cool the mixture to 0 °C. In a separate flask, dissolve sodium cyanoborohydride (1.2 eq) in a minimal amount of anhydrous methanol. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Workup:
-
Carefully quench the reaction by slowly adding water.
-
Reduce the volume of methanol using a rotary evaporator at low temperature (<30 °C).
-
Add saturated sodium bicarbonate solution to basify the mixture (pH > 9).
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully on a rotary evaporator to obtain the crude free amine.
-
-
Salt Formation and Isolation:
-
Dissolve the crude amine in a minimum amount of anhydrous diethyl ether.
-
Cool the solution to 0 °C. Slowly add 2M ethereal HCl dropwise with vigorous stirring. A white precipitate should form.
-
Continue adding HCl until no further precipitation is observed.
-
Filter the white solid using a Büchner funnel, wash with a small amount of cold, anhydrous diethyl ether, and dry under high vacuum.
-
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 1.0 eq Aldehyde : 2.0-3.0 eq Ammonia | Excess ammonia drives imine formation equilibrium. |
| Reducing Agent | 1.2 eq NaBH₃CN | Ensures complete reduction of the imine. |
| Reaction Temp. | 0 °C to Room Temp. | Controls exothermicity of hydride addition. |
| Reaction pH | ~6-7 (self-moderated by reagents) | Optimal for selective imine reduction.[1] |
| Workup pH | >9 | Ensures the amine is in its free base form for extraction. |
// Start Start [label="Problem: Low Yield or Impure Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Analysis Nodes Check_SM [label="Analyze Starting Material (SM)\nand Reaction Mixture by TLC/GC-MS"]; Check_Product [label="Analyze Final Product\nby NMR/Melting Point"];
// Decision Nodes SM_Present [label="Is Starting Aldehyde\nPresent Post-Reaction?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alcohol_Present [label="Is Alcohol Side Product\n(3-methyl-2-buten-1-ol) Present?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product_Impure [label="Is Product Oily/Sticky\nwith Broad Melting Point?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solution Nodes Solution_Imine [label="Solution:\n- Increase Ammonia eq.\n- Use Anhydrous Conditions\n- Allow more time for imine formation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Reduction [label="Solution:\n- Check pH (6-7)\n- Use selective reductant (NaBH3CN)\n- Pre-form imine before adding reductant", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Purification [label="Solution:\n- Recrystallize (e.g., EtOH/Ether)\n- Ensure complete protonation with HCl\n- Dry thoroughly under vacuum", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Check_SM; Check_SM -> SM_Present; SM_Present -> Solution_Imine [label="Yes"]; SM_Present -> Alcohol_Present [label="No"]; Alcohol_Present -> Solution_Reduction [label="Yes"]; Alcohol_Present -> Check_Product [label="No"]; Check_Product -> Product_Impure; Product_Impure -> Solution_Purification [label="Yes"]; }
Figure 2. A decision-making workflow for troubleshooting common synthesis issues.
References
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Wikipedia. Substituted amphetamine. Available from: [Link]
-
Solubility of Things. 3-Methylbutan-2-amine. Available from: [Link]
-
MDPI. 3-Methyl-2-((methylthio)methyl)but-2-enal. Available from: [Link]
-
Chiralpedia. Prenylamine. Available from: [Link]
-
YouTube. 22.4e Synthesis of Amines Reductive Amination. (2018). Available from: [Link]
- Google Patents. US4192820A - Preparation of 3-methyl-2-buten-1-al.
-
MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Available from: [Link]
-
National Institutes of Health. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). Available from: [Link]
-
Organic Syntheses. Methylamine Hydrochloride. Available from: [Link]
-
Royal Society of Chemistry. Highly efficient synthesis of 3-amino-/alkylthio-cyclobut-2-en-1-ones based on the cyclization of acyl ketene dithioacetals. Available from: [Link]
-
PubChem. 2-Buten-1-amine, 3-methyl-. Available from: [Link]
- Google Patents. US3337630A - Process for the purification of amines.
-
PubMed. differences between prenylamine and fendiline due to basic actions of the isomers. Available from: [Link]
-
YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.. (2022). Available from: [Link]
-
LookChem. New Prenylamine analogues: synthesis and Ca2+-entry blocking activity. Available from: [Link]
-
ResearchGate. Common side reactions in peptide synthesis occurring on resin (a and b).... Available from: [Link]
Sources
Identifying and minimizing side reactions in 3-Methylbut-2-en-1-amine hydrochloride synthesis
Technical Support Center: Synthesis of 3-Methylbut-2-en-1-amine Hydrochloride
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of this compound (Prenylamine hydrochloride). This molecule is a valuable building block in pharmaceutical development, notably as a precursor to the antianginal agent Prenylamine.[1][2][3] Achieving high purity and yield, however, is often complicated by a variety of potential side reactions that are highly dependent on the chosen synthetic route.
This guide is designed to provide researchers and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. We move beyond simple protocols to explain the underlying chemical principles, helping you anticipate, identify, and minimize the formation of unwanted byproducts, thereby streamlining your synthesis and purification efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and what are their key trade-offs?
There are several established methods for synthesizing this target molecule, each with distinct advantages and disadvantages related to starting materials, reaction conditions, and potential side reactions. The choice of route often depends on precursor availability, scale, and the desired purity profile.
| Synthetic Route | Starting Materials | Key Advantages | Common Side Reactions & Disadvantages |
| Reductive Amination | 3-Methyl-2-butenal (Prenal) & Ammonia Source | One-pot procedures are common; high atom economy.[4] | Over-alkylation to secondary/tertiary amines; reduction of starting aldehyde to alcohol; potential for aldol condensation.[5][6] |
| Gabriel Synthesis | Prenyl Halide & Potassium Phthalimide | Excellent for producing primary amines exclusively, avoiding over-alkylation.[7][8] | Harsh conditions for phthalimide cleavage (acid hydrolysis); difficult separation of phthalhydrazide byproduct in the Ing-Manske procedure.[7] |
| Delépine Reaction | Prenyl Halide & Hexamethylenetetramine | Good selectivity for primary amines with relatively mild conditions and short reaction times.[9][10] | Poor atom economy; formation of formaldehyde and ammonium chloride byproducts; potential for Sommelet reaction to yield an aldehyde.[9][11] |
| Ritter Reaction | Prenyl Alcohol or Isobutylene & Nitrile (e.g., HCN, Acetonitrile) | Utilizes readily available starting materials. | Requires strong acids; highly prone to carbocation rearrangements, leading to isomeric amide/amine byproducts.[12][13][14] |
Q2: For general laboratory-scale synthesis, which route offers the best balance of control and yield?
For controlled synthesis of the primary amine, the Gabriel Synthesis is often preferred because it mechanistically prevents the over-alkylation that plagues methods like reductive amination.[8][15] The N-H proton of phthalimide is acidic, allowing for the formation of an anion that acts as an ammonia surrogate (H₂N⁻).[7] Once the phthalimide nitrogen is alkylated by the prenyl halide, it has no remaining N-H protons and cannot be further alkylated, thus ensuring the selective formation of the primary amine upon deprotection.
However, if starting from the aldehyde is more convenient, a well-optimized Reductive Amination protocol using a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) can provide excellent results. These reagents selectively reduce the protonated imine intermediate much faster than the starting aldehyde, minimizing the formation of prenyl alcohol.[5][6]
Q3: How can I reliably confirm the identity and purity of my this compound product?
A combination of analytical techniques is essential for unambiguous characterization:
-
¹H NMR Spectroscopy: This is the most powerful tool. Look for the characteristic signals: two singlets for the diastereotopic methyl groups on the double bond, a triplet for the vinyl proton, a doublet for the methylene group adjacent to the double bond, and a broad singlet for the -NH₃⁺ protons.
-
¹³C NMR Spectroscopy: Confirms the carbon framework, including the quaternary and methine carbons of the double bond and the methylene carbon attached to the nitrogen.
-
Mass Spectrometry (GC-MS or LC-MS): After neutralization, GC-MS can confirm the molecular weight of the free amine (85.15 g/mol ) and help identify volatile impurities.
-
Melting Point: The hydrochloride salt has a reported melting point of 193-194 °C.[16] A broad or depressed melting range indicates the presence of impurities.
Troubleshooting Guide: Side Reaction Minimization
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My yield is significantly lower than expected, and my crude NMR shows a complex mixture of products.
This common issue often points to the formation of isomeric byproducts, especially when using methods that involve carbocation intermediates.
Question: I used a Ritter reaction starting from prenyl alcohol and observed multiple amide products after workup. What happened?
Root Cause Analysis: The Ritter reaction proceeds via a carbocation intermediate formed by the protonation of the alcohol and loss of water.[13][14] The initially formed primary allylic carbocation is unstable and will rapidly rearrange via a hydride shift to the much more stable tertiary carbocation. Both of these carbocations can be trapped by the nitrile, leading to a mixture of isomeric amides, which then hydrolyze to the corresponding amines.
Visualization of Ritter Reaction Side Products
Caption: Carbocation rearrangement in the Ritter reaction.
Troubleshooting Protocol: Avoiding Rearrangements
-
Change Synthetic Route: The most effective solution is to switch to a route that does not involve carbocation intermediates. The Gabriel or Delépine syntheses, which proceed via an Sₙ2 mechanism on prenyl halide, are excellent alternatives that will not produce this rearranged isomer.[17][18]
-
Reaction Conditions (If Ritter is Unavoidable): While difficult to prevent entirely, using highly concentrated nitrile as the solvent can sometimes favor trapping the initial carbocation before it has time to rearrange, but this is often not sufficient for clean conversion.
Problem 2: My reductive amination is messy, producing multiple higher molecular weight impurities.
This is the classic issue of over-alkylation, where the desired primary amine product is more nucleophilic than the ammonia used as a starting material.
Question: How can I prevent the formation of di- and tri-prenylated amines in my reductive amination reaction?
Root Cause Analysis: The product, 3-methylbut-2-en-1-amine, can itself react with another molecule of 3-methyl-2-butenal to form a new imine, which is then reduced to the secondary amine. This secondary amine can react yet again to form the tertiary amine. This cascade is difficult to stop once it begins.
Visualization of Reductive Amination Side Reactions
Caption: Over-alkylation pathway in reductive amination.
Troubleshooting Protocol: Controlled One-Pot Reductive Amination This protocol maximizes the formation of the primary amine by using a large excess of the ammonia source and a pH-sensitive reducing agent.[5][19]
-
Reagent Preparation: In a round-bottom flask, dissolve ammonium chloride (NH₄Cl, 5-10 equivalents) in methanol.
-
pH Adjustment: Cool the solution in an ice bath. If necessary, adjust the pH to ~7-8 by the careful addition of a base like triethylamine or by using ammonium acetate instead of ammonium chloride. The slightly acidic condition is crucial for activating the carbonyl for nucleophilic attack and promoting imine formation without being so acidic that it protonates all the ammonia.
-
Aldehyde Addition: Slowly add 3-methyl-2-butenal (1 equivalent) to the stirred solution at 0 °C. Let the mixture stir for 30-60 minutes to allow for the formation of the imine intermediate in equilibrium.
-
Selective Reduction: Add sodium cyanoborohydride (NaBH₃CN, ~1.5 equivalents) portion-wise to the reaction mixture, keeping the temperature below 10 °C. NaBH₃CN is stable at neutral pH but will selectively reduce the protonated iminium ion as it forms, driving the reaction forward.[5][6]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the disappearance of the aldehyde by TLC or GC-MS.
-
Workup: Quench the reaction by carefully adding dilute HCl. Evaporate the methanol, then perform a standard acid-base extraction to isolate the amine product before converting it to the hydrochloride salt. The large excess of ammonia statistically favors the formation of the primary amine over subsequent alkylations.
Problem 3: I observe a significant amount of prenyl alcohol in my crude product after reductive amination.
Question: I used sodium borohydride (NaBH₄) for my reductive amination and got a lot of 3-methyl-2-buten-1-ol. Why did this happen?
Root Cause Analysis: Sodium borohydride (NaBH₄) is a potent reducing agent that can readily reduce both aldehydes and imines.[6] In the reaction mixture, there is an equilibrium between the starting aldehyde/ammonia and the imine intermediate. Because NaBH₄ is not selective, it will reduce whichever species it encounters, often reducing a significant portion of the starting aldehyde directly to the corresponding alcohol, thus lowering the overall yield of the desired amine.
Troubleshooting Workflow
Caption: Troubleshooting alcohol byproduct formation.
Corrective Action:
-
Switch Reducing Agent: As detailed in the protocol for Problem 2, replace NaBH₄ with NaBH₃CN or NaBH(OAc)₃.[5] These reagents are sterically and electronically hindered, making them less reactive towards neutral carbonyls but highly effective at reducing the more electrophilic protonated iminium ion. This selectivity is the key to a clean and high-yielding reductive amination.
References
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Delépine reaction. In: Wikipedia. Accessed January 5, 2026. [Link]
-
Delépine Reaction. In: Organic Chemistry Portal. Accessed January 5, 2026. [Link]
-
Delépine Amine Synthesis. In: Scribd. Accessed January 5, 2026. [Link]
-
Delépine amine synthesis. In: Semantic Scholar. Accessed January 5, 2026. [Link]
-
Outline the steps involved in the Gabriel synthesis of 3-amino-2methylpentane. In: Homework.Study.com. Accessed January 5, 2026. [Link]
-
Gabriel synthesis. In: Wikipedia. Accessed January 5, 2026. [Link]
- US Patent 4192820A, Preparation of 3-methyl-2-buten-1-al.
-
Gabriel Synthesis: Mechanism & Examples. In: NROChemistry. Accessed January 5, 2026. [Link]
-
Reductive Amination. In: Chemistry Steps. Accessed January 5, 2026. [Link]
- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61 (11), 3849–3862. (This is a foundational paper on the topic, represented by the general search results).
-
The Gabriel Synthesis. In: Chemistry Steps. Accessed January 5, 2026. [Link]
-
Reductive amination. In: Wikipedia. Accessed January 5, 2026. [Link]
-
Ritter reaction. In: Wikipedia. Accessed January 5, 2026. [Link]
-
Reductive Amination | Synthesis of Amines. In: YouTube. Accessed January 5, 2026. [Link]
-
Reductive Amination, and How It Works. In: Master Organic Chemistry. Accessed January 5, 2026. [Link]
-
Ritter Reaction. In: NROChemistry. Accessed January 5, 2026. [Link]
-
Ritter Reaction. In: Organic Chemistry Portal. Accessed January 5, 2026. [Link]
-
Ritter Reaction. In: organic-chemistry.org. Accessed January 5, 2026. [Link]
-
This compound. In: PubChem. Accessed January 5, 2026. [Link]
-
3-Methyl-2-butenal. In: PubChem. Accessed January 5, 2026. [Link]
-
3-methyl-2-butenal, 107-86-8. In: The Good Scents Company. Accessed January 5, 2026. [Link]
-
3-Methylbut-2-en-1-amine;chloride. In: PubChem. Accessed January 5, 2026. [Link]
-
Differences between prenylamine and fendiline due to basic actions of the isomers. In: PubMed. Accessed January 5, 2026. [Link]
-
Prenylamine. In: Chiralpedia. Accessed January 5, 2026. [Link]
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Technical Support Center: 3-Methylbut-2-en-1-amine Hydrochloride
Welcome to the technical support center for 3-Methylbut-2-en-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and resolve challenges in your research.
Introduction to the Stability of this compound
This compound, an unsaturated aliphatic amine salt, possesses structural features—namely a primary amine and an allylic double bond—that make it susceptible to specific degradation pathways. Understanding these potential liabilities is critical for ensuring the integrity of experimental results, developing stable formulations, and meeting regulatory requirements for stability-indicating methods. This guide will delve into the primary degradation mechanisms: oxidation, photodegradation, and, to a lesser extent, hydrolysis.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling, storage, and stability of this compound.
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, the solid hydrochloride salt should be stored in a cool, dry, and dark environment. A controlled room temperature, protected from moisture and light, is recommended. The container should be well-sealed to prevent the ingress of atmospheric moisture, which can affect the solid-state stability of the hydrochloride salt.
Q2: How stable is this compound in aqueous solutions?
A2: The stability of this compound in solution is highly dependent on the pH, temperature, and exposure to light and oxygen. As a hydrochloride salt, it will form a mildly acidic solution. In neutral or alkaline solutions, the free amine is more susceptible to oxidation. For analytical purposes, freshly prepared solutions are always recommended. If storage is necessary, solutions should be kept at low temperatures (2-8 °C), protected from light, and potentially purged with an inert gas like nitrogen or argon to minimize oxidative degradation.
Q3: What are the primary chemical incompatibilities I should be aware of?
A3: this compound is incompatible with strong bases (which will liberate the more reactive free amine), strong oxidizing agents (e.g., hydrogen peroxide, permanganate), and certain metal ions that can catalyze oxidation.[1][2] It may also react with aldehydes and ketones.
Q4: Why am I required to perform forced degradation studies on this compound?
A4: Forced degradation studies, also known as stress testing, are a regulatory requirement under ICH guideline Q1A(R2).[3] These studies are essential for several reasons:
-
To identify likely degradation products: This helps in understanding the degradation pathways.
-
To establish the intrinsic stability of the molecule: It reveals the molecule's vulnerabilities to heat, light, humidity, acid, base, and oxidation.
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To develop and validate stability-indicating analytical methods: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.[4]
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Problem 1: I am observing unexpected peaks in my HPLC chromatogram when analyzing an aged solution of this compound.
-
Potential Cause: This is a classic sign of degradation. The allylic amine structure is prone to oxidation, which can occur even under ambient storage conditions if exposed to air.
-
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, use a mass spectrometer (LC-MS) to get the mass of the unknown peaks. Likely degradation products would involve the addition of oxygen (e.g., N-oxide, hydroxylamine, or products of C-N cleavage like an aldehyde).[5][6]
-
Perform a Controlled Oxidation: To confirm if the unexpected peaks are oxidation products, intentionally stress a fresh sample with a mild oxidizing agent like hydrogen peroxide (see Protocol 3 below). If the peaks in your aged sample match the retention times of the new peaks formed under oxidative stress, you have likely identified the degradation pathway.
-
Optimize Storage: For future work, ensure solutions are prepared fresh. If they must be stored, keep them at 2-8°C, protect them from light, and consider using an amber vial and purging the headspace with nitrogen.
-
Problem 2: My assay results show a significant loss of the parent compound over a short period, but I don't see any major degradation peaks.
-
Potential Cause 1: Formation of Non-UV Active Degradants: The degradation products may not have a chromophore and are therefore invisible to a UV detector.
-
Troubleshooting Steps:
-
Use a Universal Detector: Analyze the sample using a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (MS).
-
Consider Volatile Degradants: Degradation could lead to smaller, volatile molecules that are not retained on the column or are lost during sample preparation. Headspace GC-MS could be a useful tool to investigate this.
-
-
Potential Cause 2: Adsorption to Container: The amine may be adsorbing to the surface of glass or plastic containers, especially if the pH is not sufficiently acidic.
-
Troubleshooting Steps:
-
Use Silanized Vials: These vials have a deactivated surface that minimizes adsorption of polar compounds.
-
Ensure Acidic pH: Maintain a low pH in your sample diluent to ensure the amine remains in its protonated, less adsorptive form.
-
Problem 3: I am trying to perform an acid/base forced degradation study, but I'm seeing very little to no degradation.
-
Potential Cause: The C-N single bond in amines is generally resistant to hydrolysis under mild conditions.[7][8] More forcing conditions are often required compared to esters or amides.
-
Troubleshooting Steps:
-
Increase Stressor Severity: As per ICH guidelines, you may need to use more stringent conditions.[9]
-
Increase the concentration of the acid or base (e.g., from 0.1 N to 1 N or even higher).
-
Increase the temperature (e.g., from 60°C to 80°C or reflux).
-
Extend the duration of the stress test.
-
-
Monitor the Reaction: It is crucial to aim for 5-20% degradation.[4] Taking time points is essential to avoid complete degradation of the parent compound.
-
Experimental Protocols: Forced Degradation Studies
The following protocols are designed based on the principles outlined in ICH Q1A(R2) to investigate the degradation pathways of this compound.[3]
Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Protocol 1: Acid and Base Hydrolysis
-
Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or methanol).
-
Acid Stress: Mix an aliquot of the stock solution with an equal volume of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl.
-
Base Stress: Mix an aliquot of the stock solution with an equal volume of 0.2 N NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 N NaOH.
-
Incubation: Store the stressed samples and an unstressed control (stock solution diluted with the solvent) at 60°C.
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 6, 12, 24 hours).
-
Neutralization: Before analysis, neutralize the acid-stressed samples with an equivalent amount of NaOH and the base-stressed samples with an equivalent amount of HCl.
-
Analysis: Dilute the neutralized samples to the target concentration with the mobile phase and analyze by HPLC.
-
Causality Note: Neutralization is critical to prevent damage to the HPLC column and to ensure consistent chromatography.
-
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of the compound in water.
-
Oxidative Stress: Add an appropriate volume of 30% hydrogen peroxide (H₂O₂) to an aliquot of the stock solution to achieve a final H₂O₂ concentration of 3%.
-
Incubation: Store the solution at room temperature, protected from light, for up to 24 hours.
-
Time Points: Withdraw aliquots at various time points (e.g., 1, 4, 8, 24 hours) as significant degradation may occur rapidly.
-
Analysis: Dilute the sample to the target concentration with the mobile phase and analyze immediately by HPLC.
-
Causality Note: The allylic position and the primary amine are electron-rich sites susceptible to oxidative attack.[1] H₂O₂ mimics potential oxidative stress from atmospheric oxygen or peroxide-forming excipients.
-
Protocol 3: Thermal Degradation
-
Solid State: Place the solid powder in a thermostatically controlled oven at a temperature above the accelerated testing conditions (e.g., 80°C).
-
Solution State: Prepare a solution of the compound (e.g., 1 mg/mL in water) and heat at 80°C.
-
Incubation: Expose the samples for a defined period (e.g., 48 hours).
-
Analysis: At the end of the period, dissolve the solid sample and dilute the solution sample to the target concentration and analyze against a control sample stored at refrigerated conditions.
Protocol 4: Photolytic Degradation
-
Preparation: Prepare a solution of the compound (e.g., 1 mg/mL in water).
-
Exposure: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.
-
Control: A control sample should be protected from light with aluminum foil and stored under the same temperature conditions.
-
Analysis: Analyze the exposed and control samples by HPLC.
Potential Degradation Pathways
Based on the chemical structure of 3-Methylbut-2-en-1-amine, the following degradation pathways are proposed:
Caption: Proposed major degradation pathways for 3-Methylbut-2-en-1-amine.
Quantitative Data Summary Table (Hypothetical)
This table illustrates how to summarize results from a forced degradation study. Actual results will vary.
| Stress Condition | Duration | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 N HCl, 60°C | 24h | < 2% | 1 | N/A |
| 0.1 N NaOH, 60°C | 24h | ~5% | 2 | 102 (N-Oxide) |
| 3% H₂O₂, RT | 8h | ~18% | 3 | 102 (N-Oxide), 84 (Aldehyde) |
| Thermal (Solid), 80°C | 48h | < 1% | 0 | N/A |
| Photolytic (ICH Q1B) | - | ~12% | >4 | Complex Mixture |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]
-
European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]
- Kuznetsova, N. A., & Slavnova, T. D. (2005). Photochemistry of Aliphatic and Aromatic Amines. Russian Chemical Reviews, 74(6), 547–567.
-
ResearchGate. (n.d.). Oxidation of Alcohols and Primary Aliphatic Amines to Carbonyl Compounds Using Sodium Hypochlorite Adsorbed on Montmorillonite K10. Retrieved from [Link]
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Velev, V. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]
- Rosenau, T., & Potthast, A. (2013). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry, 78(20), 10251-10263.
-
Nielsen, C. J., et al. (2011). Atmospheric Degradation of Amines (ADA). NILU. Retrieved from [Link]
- Lee, Y., et al. (2022). Nitriles as main products from the oxidation of primary amines by ferrate(VI): Kinetics, mechanisms and toxicological implications for nitrogenous disinfection byproduct control.
-
Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]
-
Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
- Zhang, T., et al. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 24(1), 108-118.
-
ResearchGate. (n.d.). Oxidation of primary, secondary and tertiary amines. Retrieved from [Link]
-
MDPI. (n.d.). In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]
-
LSABM. (n.d.). Characterization of the degradation products of amines used for post combustion CO2 capture. Retrieved from [Link]
- Royal Society of Chemistry. (2016). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids.
-
Hydrolysis Reactions. (2018). Retrieved from [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]
- Royal Society of Chemistry. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 24(1), 108-118.
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Optimizing reaction conditions for synthesizing 3-Methylbut-2-en-1-amine hydrochloride
Welcome to the technical support center for the synthesis and optimization of 3-Methylbut-2-en-1-amine hydrochloride (Prenylamine hydrochloride). This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are several viable pathways, but the most frequently cited and reliable method for laboratory-scale synthesis is a variation of the Gabriel synthesis. This route offers high selectivity and generally avoids the over-alkylation issues common in direct amination methods.[1]
The primary routes include:
-
From N-(3-Methyl-2-butenyl)phthalimide: This is a robust, two-step process. First, an alkylation reaction between potassium phthalimide and a prenyl halide (e.g., 3,3-dimethylallyl bromide) forms the N-substituted phthalimide. This intermediate is then cleaved, typically using hydrazine hydrate, to release the free primary amine.[2]
-
From 3-Methyl-2-buten-1-ol: This involves converting the alcohol to a better leaving group (e.g., a tosylate or halide) followed by reaction with an amine source like ammonia or, more commonly, via an azide intermediate (followed by reduction) to prevent over-alkylation.
-
Reductive Amination of 3-Methyl-2-butenal: While theoretically direct, this route can be challenging due to the potential for polymerization of the α,β-unsaturated aldehyde and difficulty in controlling the reaction to yield the primary amine selectively.[3]
For the remainder of this guide, we will focus on optimizing the most common route starting from N-(3-Methyl-2-butenyl)phthalimide.
Part 2: Troubleshooting Guide - Low Yields & Impurities
This section addresses the most common issues encountered during the synthesis.
Q2: My overall yield is consistently low (<50%). What are the likely causes in the phthalimide-based synthesis?
A2: Low yield is a multifaceted problem that can arise at any stage. A systematic approach is required to pinpoint the issue. We recommend breaking the process down into its key stages: N-alkylation, hydrazinolysis (deprotection), and product isolation.
Here is a logical workflow to diagnose the problem:
Caption: Troubleshooting workflow for low yield diagnosis.
In-depth analysis:
-
Stage 1: N-Prenylphthalimide Formation: The Sₙ2 reaction between prenyl bromide and potassium phthalimide is generally efficient. However, incomplete reaction is a common pitfall. We recommend monitoring the reaction by Thin Layer Chromatography (TLC) , observing the disappearance of the prenyl bromide spot. If the reaction stalls, ensure your solvent (typically DMF) is anhydrous and your potassium phthalimide is dry.
-
Stage 2: Hydrazinolysis: This step is critical. The cleavage of the phthalimide with hydrazine hydrate in a refluxing solvent like ethanol must be driven to completion.[2] An insufficient amount of hydrazine or inadequate reflux time will leave unreacted starting material, complicating purification.
-
Stage 3: Workup and Extraction: This is where most product loss occurs. After hydrazinolysis, the reaction mixture contains the desired free amine and the phthalhydrazide byproduct.
-
After removing the solvent, the residue should be treated with an aqueous strong base (e.g., 2-4M NaOH) to deprotonate the amine and dissolve the phthalhydrazide.
-
Crucially, confirm the pH of the aqueous layer is >12. This ensures the amine is in its free base form, which is soluble in organic solvents.
-
Extract the free amine with a non-polar solvent like dichloromethane (DCM) or diethyl ether. Perform at least three extractions to ensure complete recovery.
-
Q3: My final product is an off-white or yellowish solid and appears impure by NMR. What are the common contaminants and how can I remove them?
A3: Impurities often co-precipitate with your hydrochloride salt. The most common culprits are residual phthalhydrazide and unreacted starting materials.
| Observed Problem | Potential Cause / Impurity | Recommended Solution |
| Broad, messy peaks in NMR baseline | Phthalhydrazide byproduct | During basic workup (Q2, Stage 3), ensure the pH is high enough to fully dissolve the phthalhydrazide. If it persists, the crude amine can be re-dissolved in an organic solvent and washed again with a strong base solution before the final salt formation. |
| TLC shows multiple spots in the crude free amine | Incomplete hydrazinolysis | Increase reflux time or the equivalents of hydrazine hydrate in the deprotection step. Monitor to completion by TLC before proceeding to workup. |
| Final salt is sticky or oily | Residual solvent or moisture | Ensure the free amine is thoroughly dried (e.g., over anhydrous MgSO₄ or Na₂SO₄) before adding HCl. Use an anhydrous solvent (e.g., diethyl ether, isopropanol) for the precipitation step.[4] |
| Ammonium chloride contamination | Side reactions or impure reagents | Ammonium chloride has low solubility in many alcohols. Recrystallization of the final hydrochloride salt from absolute ethanol or isopropanol is highly effective for its removal.[5] |
Part 3: Optimizing Reaction Conditions
Q4: How do I perform the final hydrochloride salt formation for maximum purity and yield?
A4: The precipitation of the hydrochloride salt is a crystallization process that must be carefully controlled. Rushing this step is a frequent source of impurity entrapment and yield loss.[6]
Caption: Optimized workflow for hydrochloride salt formation.
Step-by-Step Protocol for Salt Formation:
-
Preparation: Ensure your isolated free amine (the organic extract from the workup) is thoroughly dried over a suitable agent like anhydrous magnesium sulfate (MgSO₄) and filtered. Evaporate the solvent to obtain the crude amine, which should be an oil or low-melting solid.
-
Dissolution: Dissolve the crude amine in a minimal amount of a suitable anhydrous solvent. Anhydrous diethyl ether is an excellent choice as the amine hydrochloride salt is typically insoluble in it, leading to high recovery. Anhydrous isopropanol is another good option.
-
Acidification: While stirring the solution vigorously, add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of a solution of HCl in an organic solvent (e.g., 2.0 M HCl in diethyl ether or isopropanolic HCl). Add the acid dropwise. A white precipitate should form immediately.
-
Crystallization/Precipitation: After the addition is complete, allow the slurry to stir at room temperature for 30-60 minutes to ensure complete salt formation. Subsequently, cool the flask in an ice bath (0-4°C) for at least one hour to maximize precipitation.[4]
-
Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Drying: Dry the purified this compound under high vacuum to remove all residual solvent.
Q5: Can I improve the safety and scalability of this synthesis?
A5: Yes. For scaling up, several factors must be considered:
-
Reagent Choice: Hydrazine is highly toxic. While effective, alternative deprotection methods could be explored, though they are often harsher (e.g., strong acid hydrolysis). For industrial applications, process safety reviews are essential.
-
Solvent Handling: Large volumes of volatile and flammable solvents like diethyl ether require appropriate engineering controls (fume hoods, grounding, etc.). Consider less volatile extraction solvents if process parameters allow.
-
Exotherms: The initial alkylation and the final acid-base neutralization can be exothermic. For larger scale reactions, monitor the internal temperature and use controlled addition rates and external cooling to manage heat generation. A reaction calorimetry study can provide crucial safety data for scale-up.[6]
-
Waste Management: The process generates phthalhydrazide and aqueous waste. All waste streams must be handled and disposed of according to institutional and local regulations. The GHS classifications indicate the product is an irritant to skin, eyes, and the respiratory system, requiring appropriate personal protective equipment (PPE).[4][7]
References
-
Coxon, G. D., et al. (2009). Journal of Medicinal Chemistry, 52(11), 3457-3463. Available from: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]
- Fieser, L. F., & Fieser, M. (n.d.). Reagents for Organic Synthesis. John Wiley & Sons. (General reference for classical reactions).
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Available from: [Link]
-
Chemistry LibreTexts. (2025). Synthesis of Amines. Available from: [Link]
-
Li, G., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules, 28(22), 7569. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3-METHYL-2-BUTENE-1-AMINE HCL synthesis - chemicalbook [chemicalbook.com]
- 3. US4192820A - Preparation of 3-methyl-2-buten-1-al - Google Patents [patents.google.com]
- 4. This compound | 26728-58-5 [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C5H12ClN | CID 18326564 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Methylbut-2-en-1-amine hydrochloride
Welcome to the dedicated technical support resource for the purification of 3-Methylbut-2-en-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable synthetic intermediate. Here, we combine fundamental chemical principles with practical, field-tested advice to ensure you can achieve the desired purity for your downstream applications.
Introduction: Understanding the Molecule and Its Challenges
3-Methylbut-2-en-1-amine, also known as prenylamine, is a primary allylic amine. Its hydrochloride salt is often the preferred form for handling and storage due to its increased stability and crystallinity compared to the free base. However, the purification of this salt is not without its difficulties. The presence of a double bond and an amine group in close proximity introduces unique challenges, including potential side reactions, hygroscopicity, and difficulties in removing closely related impurities. This guide will provide you with the necessary tools to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is my isolated this compound an oil or a sticky solid instead of a crystalline powder?
This is a common issue and is often indicative of the presence of impurities or residual solvent. Impurities can disrupt the crystal lattice formation, leading to an amorphous or oily product. Additionally, this compound is hygroscopic, meaning it can absorb moisture from the atmosphere, which can also result in a less crystalline appearance.[1] Ensure your product is thoroughly dried under high vacuum and protected from moisture.
Q2: What are the primary impurities I should be concerned about?
Impurities in this compound typically arise from the synthetic route, most commonly the reductive amination of 3-methyl-2-butenal. Potential impurities include:
-
Unreacted starting materials: Residual 3-methyl-2-butenal.
-
Over-reduction products: 3-Methylbutan-1-ol, formed by the reduction of the aldehyde.
-
Secondary and tertiary amines: Formed by the reaction of the product with the starting aldehyde followed by reduction.[2][3]
-
Isomeric impurities: Depending on the reaction conditions, minor amounts of 3-methyl-3-buten-1-amine may be formed.
Q3: How should I store purified this compound?
Due to its hygroscopic nature, it is crucial to store the purified compound in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment.[1] Storage at low temperatures (e.g., 2-8 °C) is also recommended to minimize potential degradation over time.
Q4: Can I purify the free base of 3-Methylbut-2-en-1-amine before converting it to the hydrochloride salt?
Yes, and this is often a recommended strategy. The free amine is a liquid and can be purified by distillation. However, care must be taken as allylic amines can be susceptible to oxidation and polymerization, especially at elevated temperatures. Distillation should be performed under reduced pressure and an inert atmosphere (e.g., nitrogen or argon). Once purified, the free base can be converted to the hydrochloride salt by treatment with a solution of HCl in a suitable solvent like diethyl ether or isopropanol.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.
Problem 1: Low Yield After Recrystallization
Symptoms:
-
A significantly lower than expected amount of crystalline product is recovered after filtration.
-
The mother liquor remains cloudy or colored.
Potential Causes & Solutions:
| Potential Cause | Explanation | Solution |
| Incorrect Solvent Choice | The compound may be too soluble in the chosen solvent, even at low temperatures. | Consult the Recrystallization Solvent Selection Table below. Test a range of solvent systems on a small scale to find one where the compound is sparingly soluble at room temperature but readily soluble when heated. |
| Excessive Solvent Used | Using too much solvent will keep the product dissolved in the mother liquor, preventing it from crystallizing out upon cooling. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated mixture. |
| Premature Crystallization | If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crash out along with the impurities. | Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a fluted filter paper to speed up the filtration process. |
| Incomplete Crystallization | The crystallization process may not have been allowed to proceed for a sufficient amount of time or at a low enough temperature. | After initial cooling to room temperature, place the crystallization flask in an ice bath for at least 30 minutes, or in a refrigerator overnight, to maximize crystal formation. |
Problem 2: Product Purity Does Not Improve After Recrystallization
Symptoms:
-
Analytical data (e.g., NMR, HPLC) shows the presence of persistent impurities even after multiple recrystallization attempts.
-
The melting point of the product remains broad or depressed.
Potential Causes & Solutions:
| Potential Cause | Explanation | Solution |
| Co-crystallization of Impurities | Some impurities may have similar solubility profiles and can become trapped within the crystal lattice of the desired product. | Try a different recrystallization solvent or a solvent pair. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can sometimes provide better separation. |
| Inappropriate Purification Technique | Recrystallization may not be the most effective method for removing certain impurities. | Consider using an alternative purification technique such as Flash Column Chromatography . See the detailed protocol below. |
| Product Degradation | The compound may be degrading during the purification process, for example, due to excessive heat. | Use a lower boiling point solvent for recrystallization if possible. Minimize the time the compound is kept at elevated temperatures. |
Problem 3: Streaking or Poor Separation During Column Chromatography
Symptoms:
-
The compound streaks down the column instead of moving as a defined band.
-
Fractions are contaminated with multiple components.
Potential Causes & Solutions:
| Potential Cause | Explanation | Solution |
| Interaction with Acidic Silica Gel | The basic amine group of your compound can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and streaking.[4] | Option A: Use a Modified Stationary Phase: Employ an amine-functionalized silica gel column, which has a basic surface and minimizes these unwanted interactions.[4][5] Option B: Add a Basic Modifier to the Mobile Phase: Add a small amount (0.1-1%) of a volatile base, such as triethylamine or ammonia (as a 2M solution in methanol), to your mobile phase. This will neutralize the acidic sites on the silica gel.[5][6] |
| Incorrect Mobile Phase Polarity | The mobile phase may be too polar, causing all components to elute quickly with little separation, or not polar enough, resulting in the compound sticking to the top of the column. | Systematically screen different mobile phase compositions using Thin Layer Chromatography (TLC) first. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate or isopropanol. |
| Column Overloading | Applying too much crude material to the column can exceed its separation capacity. | As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some optimization.[7]
Materials:
-
Crude this compound
-
Recrystallization solvent (see table below)
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system from the table below. Perform small-scale solubility tests if necessary.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture gently with stirring. Continue to add small portions of the solvent until the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Recrystallization Solvent Selection Table:
| Solvent/System | Rationale | Notes |
| Isopropanol/Diethyl Ether | Good for many amine hydrochlorides. The compound is dissolved in a minimum of hot isopropanol, and diethyl ether is added as an anti-solvent until the solution becomes cloudy. | Diethyl ether is highly flammable. Use with caution. |
| Ethanol/Water | A polar protic system that can be effective. The ratio will need to be optimized. | The high water content may increase the hygroscopic challenges. |
| Ethyl Acetate | Has been reported for similar allylamine hydrochlorides. May require heating. | Ensure the compound has sufficient solubility at elevated temperatures. |
| Acetonitrile | A polar aprotic solvent that can be a good alternative. |
Protocol 2: Flash Column Chromatography
This protocol is recommended when recrystallization fails to provide the desired purity.
Materials:
-
Crude this compound
-
Silica gel (or amine-functionalized silica gel)
-
Glass chromatography column
-
Mobile phase solvents (e.g., hexane, ethyl acetate, triethylamine)
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a suitable mobile phase system using TLC. For standard silica, a good starting point is a mixture of ethyl acetate and hexane, with the addition of 0.5% triethylamine. For amine-functionalized silica, a simple hexane/ethyl acetate gradient is often sufficient. The ideal Rf value for the product should be between 0.2 and 0.4.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) based on your TLC analysis. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common purification issues with this compound.
Caption: Troubleshooting workflow for the purification of this compound.
Purity Assessment
The purity of this compound should be assessed using a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying impurities. The spectra should be recorded in a deuterated solvent such as D₂O or DMSO-d₆.
Expected ¹H NMR Signals (Conceptual):
-
Vinyl proton: A triplet adjacent to the CH₂ group.
-
CH₂ group: A doublet coupled to the vinyl proton.
-
Methyl groups: Two singlets (or a doublet if coupled to a proton).
-
NH₃⁺ protons: A broad singlet, which may exchange with D₂O.
Expected ¹³C NMR Signals (Conceptual):
-
Signals corresponding to the two sp² carbons of the double bond.
-
A signal for the CH₂ carbon.
-
Signals for the two methyl carbons.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent method for determining the purity of the final product and quantifying impurities.[8][9][10]
Typical HPLC Conditions:
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). |
| Mobile Phase | A gradient of water and acetonitrile, both containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine. |
| Detection | UV detection at a low wavelength (e.g., 210-220 nm) as the chromophore is weak. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 25-30 °C. |
References
-
Liang, C., Gu, L., Yang, Y., & Chen, X. (n.d.). Alternate Synthesis of HSP90 Inhibitor AT13387. AWS. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Pharma Growth Hub. (2024, March 7). Classification of Hygroscopicity. Retrieved from [Link]
- Google Patents. (n.d.). US4192820A - Preparation of 3-methyl-2-buten-1-al.
-
Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st... | Study Prep. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of hygroscopicity classification of (a) inactive and (b) active pharmaceutical ingredients by different methods. Retrieved from [Link]
-
Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. ResearchGate. Retrieved from [Link]
-
Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Organic Chemistry Portal. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Al-Qahtani, M., et al. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Retrieved from [Link]
- Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
-
Biotage. (n.d.). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
PubChem. (n.d.). Allylamine hydrochloride. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ResearchGate. (2015, November 26). Organic amine flash purification using a novel stationary phase. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C5H10 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum.... Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
Sources
- 1. labproinc.com [labproinc.com]
- 2. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Methylbut-2-en-1-amine hydrochloride
This guide provides in-depth troubleshooting and practical protocols for the purification of crude 3-Methylbut-2-en-1-amine hydrochloride, a critical intermediate in pharmaceutical and chemical synthesis.[1][2] The primary challenge often lies in the removal of unreacted starting materials, particularly the free amine, and other process-related impurities. This document is structured to guide researchers from initial purity assessment through to selecting and executing the most effective purification strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers face when handling crude this compound.
Q1: What are the most likely starting materials and impurities in my crude product?
A: The impurity profile can vary, but typically includes:
-
Unreacted 3-Methylbut-2-en-1-amine (Free Base): This is the most common impurity. The free base is a liquid at room temperature, and its presence often results in the hydrochloride salt appearing as a sticky solid or oil.
-
Solvents: Residual solvents from the reaction or workup (e.g., ethers, alcohols, chlorinated solvents).
-
By-products: Depending on the synthetic route to the free amine, other isomeric amines or related alkylated species may be present.[3]
-
Excess Hydrochloric Acid: While less common, improper pH control can lead to excess HCl.
-
Oxidation Products: Amines, in general, can be susceptible to air oxidation over time, especially if not stored properly.[4]
Q2: How can I get a quick preliminary assessment of my crude product's purity?
A: A combination of simple analytical techniques can provide a rapid purity snapshot:
-
Melting Point Analysis: Pure this compound has a distinct melting point (approx. 193-194 °C).[5] A broad or depressed melting range strongly indicates the presence of impurities.
-
¹H NMR Spectroscopy: This is a powerful tool. A crude spectrum can quickly reveal the ratio of the desired salt to the free amine impurity, as well as residual solvents. The protonated amine signal (N-H+) will be broad and shifted downfield compared to the N-H signal of the free base.
-
Thin-Layer Chromatography (TLC): While less common for salts, you can spot a sample, expose the plate to ammonia vapor (to convert the salt to the free base in-situ), and elute with a suitable solvent system (e.g., dichloromethane/methanol). This can help visualize non-salt impurities.
Q3: My crude product is an oil or a sticky, gummy solid. What does this likely indicate?
A: This physical state almost certainly indicates a high concentration of impurities, most commonly the unreacted liquid free amine or residual solvent. Pure amine hydrochloride salts are typically crystalline solids.[6] Your first step should not be a full recrystallization but rather a simpler purification step like trituration to remove the bulk of these liquid impurities.
Q4: Is recrystallization always the best first purification step?
A: For a product that is already a solid, recrystallization is often the most effective and convenient purification method.[7] It excels at removing small amounts of impurities with different solubility profiles. However, if your product is an oil or very impure, a preliminary purification step such as an acid-base wash (if applicable to remove non-basic impurities) or trituration will be more effective and prevent "oiling out" during recrystallization.
Section 2: Troubleshooting and Purification Strategy
The optimal purification strategy depends on the initial state and purity of your crude material. This section provides a logical workflow to guide your decision-making process.
Purification Workflow Diagram
The following diagram outlines a systematic approach to purifying your crude this compound.
Caption: Decision workflow for purifying crude 3-Methylbut-2-en-1-amine HCl.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Action(s) |
| Product "oils out" during recrystallization | The melting point of the impure compound is below the boiling point of the solvent. Too high concentration of impurities. | 1. Add more hot solvent until the oil dissolves completely. 2. Re-cool slowly, scratching the flask to induce crystallization. 3. If the issue persists, remove the solvent and perform a pre-purification step like trituration first. |
| No crystals form upon cooling | Too much solvent was used. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Try to induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal. 2. If unsuccessful, evaporate some solvent to increase concentration and re-cool. 3. If still no crystals, the solvent is likely unsuitable. Re-evaluate solvent choice. |
| Low recovery after recrystallization | The product has significant solubility in the cold solvent. Too much solvent was used for dissolution or washing. | 1. Ensure the cooling step is thorough (e.g., use an ice bath). 2. Minimize the volume of hot solvent used for dissolution. 3. Always wash the collected crystals with a minimal amount of ice-cold solvent. 4. Concentrate the mother liquor and cool again to recover a second crop of crystals (purity may be lower). |
| Purity does not improve after recrystallization | The primary impurity has a very similar solubility profile to the product in the chosen solvent. | 1. Attempt recrystallization from a different solvent system with different polarity.[7] 2. If multiple recrystallization attempts fail, the impurity is likely an isomer or closely related compound, requiring purification by column chromatography. |
Section 3: Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound is classified as a skin and eye irritant.[5][8]
Protocol 1: Trituration for Oily or Very Impure Samples
This technique is used to "wash" a crude, sticky solid or oil with a solvent in which the desired product is insoluble, but the impurities are soluble.
-
Solvent Selection: Choose a non-polar solvent where the hydrochloride salt has minimal solubility. Diethyl ether or hexanes are excellent starting choices.
-
Procedure: a. Place the crude oily product in an Erlenmeyer flask. b. Add a small volume of the chosen solvent (e.g., 10-20 mL). c. Using a glass rod, vigorously stir and scrape the crude material. The goal is to break up the oil/gummy solid and encourage the desired salt to precipitate as a fine powder while the liquid impurities (like the free amine) dissolve in the solvent. d. Continue stirring for 10-15 minutes. e. Collect the resulting solid by vacuum filtration using a Büchner funnel. f. Wash the collected solid with a small amount of fresh, cold solvent. g. Dry the solid under vacuum. The product should now be a free-flowing powder, suitable for further purification by recrystallization if needed.
Protocol 2: Recrystallization for Solid Samples
This is the primary method for achieving high purity for solid organic compounds.[7]
-
Solvent System Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For amine hydrochlorides, polar protic solvents or mixtures often work well.
Solvent / System Rationale & Comments Isopropanol (IPA) / Ethanol Good general-purpose solvents for polar salts. Dissolves well when hot, lower solubility when cold. IPA / Diethyl Ether A powerful two-solvent system. Dissolve the crude product in a minimum of hot IPA, then add ether dropwise until the solution becomes cloudy (the cloud point). Re-heat to clarify, then cool slowly. Ethyl Acetate Mentioned as a potential solvent for similar amine hydrochlorides, often requiring heating.[6] | n-Butyl Alcohol | Reported to be effective for separating amine hydrochlorides from ammonium salts due to the low solubility of the latter.[9] |
-
Step-by-Step Procedure: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add the chosen solvent dropwise while heating the mixture to boiling with stirring. Continue adding the minimum amount of boiling solvent until all the solid just dissolves. c. (Optional - For Colored Impurities): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (a spatula tip). Re-heat to boiling for a few minutes. d. (Optional - Hot Filtration): If charcoal or insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed flask to remove them. e. Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. f. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield. g. Collect the crystals by vacuum filtration. h. Wash the crystals with a small portion of ice-cold recrystallization solvent to remove any residual mother liquor. i. Dry the purified crystals in a vacuum oven.
Protocol 3: Column Chromatography for Difficult Separations
This method is reserved for when recrystallization fails to remove an impurity with similar physical properties.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase (Eluent): A polar solvent system is required. Start with a mixture like Dichloromethane (DCM) / Methanol (e.g., 95:5). To prevent the polar amine salt from streaking on the acidic silica, add a small amount (0.5-1%) of an acid like acetic acid to the eluent.
-
Procedure: a. Prepare a silica gel column. b. Dissolve the crude product in a minimal amount of the eluent or methanol. c. Load the sample onto the top of the column. d. Elute the column with the chosen solvent system, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Analytical Methods for Purity Verification
After purification, it is crucial to verify the purity and confirm the identity of the final product.
-
¹H NMR Spectroscopy: A clean spectrum should show sharp peaks corresponding to the 3-Methylbut-2-en-1-amine structure with correct integration ratios. Look for the absence of peaks corresponding to starting materials, by-products, or solvents. The broad N-H+ peak for the salt will be present.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for quantifying purity.[10] Due to the lack of a strong chromophore, UV detection may require derivatization or the use of an Evaporative Light Scattering Detector (ELSD). Derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can significantly improve sensitivity for UV or fluorescence detection.[11] A pure sample should yield a single major peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to detect volatile impurities. Amines can exhibit poor peak shape on standard GC columns; derivatization is often recommended to improve chromatography.[12] The mass spectrometer provides unequivocal identification of the product and any impurities.[13]
-
Final Melting Point: The purified product should have a sharp melting point that matches the literature value (193-194 °C).[5]
References
-
Hassel, R. L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
- Dow Chemical Co. (1987). Recovery of amines from by-product chloride salts. U.S. Patent No. 4,670,232.
- Chan, K. et al. (2007). Method of analysis of amine by mass spectrometry. U.S. Patent Application No. 11/170,899.
-
Solubility of Things. (n.d.). 3-Methylbutan-2-amine. Retrieved from [Link]
-
Moi, T. (n.d.). Chemical analysis in amine system operations. EPTQ. Retrieved from [Link]
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University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Joseph, A., et al. (2021). Analytical developments of p-hydroxy prenylamine reference material for dope control research: Characterization and purity assessment. Drug Testing and Analysis, 13(10), 1775-1784. Retrieved from [Link]
-
Autechem. (n.d.). High-Purity 3-Methyl-2-buten-1-amine: A Versatile Intermediate for Chemical Synthesis and Pharmaceutical Research. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]
-
Wikipedia. (n.d.). Tramadol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Joseph, A., et al. (2021). Analytical developments of p-hydroxy prenylamine reference material for dope control research: Characterization and purity assessment. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methylbut-2-en-1-amine;chloride. PubChem Compound Database. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]
-
Chiralpedia. (2022). Prenylamine. Retrieved from [Link]
-
Thevis, M., et al. (2012). Identification and Characterization of Urinary Prenylamine Metabolites by Means of Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(8), 555-563. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-methylbut-3-en-1-amine hydrochloride (C5H11N). Retrieved from [Link]
- Hoechst Celanese Corp. (1998). Purification of hydroxylamine. U.S. Patent No. 5,788,946.
- Air Products and Chemicals, Inc. (1981). Methylamines purification process. European Patent No. 0037695B1.
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- 5. This compound | 26728-58-5 [sigmaaldrich.com]
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Technical Support Center: Effective Drying of 3-Methylbut-2-en-1-amine hydrochloride
From the Senior Application Scientist's Desk:
Welcome to the technical support guide for 3-Methylbut-2-en-1-amine hydrochloride (CAS: 26728-58-5). As a hydrochloride salt of a primary amine, this compound presents specific challenges related to moisture and residual solvent removal. Its tendency to absorb atmospheric water (hygroscopicity) can significantly impact experimental accuracy and product stability. Inaccurate weighing, altered reaction stoichiometry, and potential degradation are all consequences of using an improperly dried reagent.
This guide is structured to provide direct, actionable solutions to common issues encountered in the laboratory. We will move from foundational questions to in-depth troubleshooting, providing not just the "how," but the critical "why" behind each procedural step. Our goal is to empower you with the knowledge to ensure your this compound is optimally prepared for your research and development endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and drying of this compound.
Q1: My freshly unpacked or post-synthesis sample of this compound appears clumpy and sticky. What is the cause?
A: This is a classic sign of hygroscopicity, the tendency of a substance to absorb moisture from the surrounding air. Amine hydrochloride salts are polar and readily form hydrogen bonds with water molecules. Clumping or developing a sticky texture indicates that the material has been exposed to ambient humidity and requires drying. Proper storage is crucial to prevent this.[1][2]
Q2: What are the direct consequences of using an incompletely dried sample in an experiment?
A: Using a "wet" sample can severely compromise your results in several ways:
-
Inaccurate Mass Measurement: The measured weight will include an unknown amount of water or solvent, leading to significant errors in molar calculations and reagent stoichiometry.
-
Reaction Inhibition: For moisture-sensitive reactions, such as those involving organometallics or certain coupling reagents, the presence of water can quench the reaction or lead to undesirable side products.
-
Poor Solubility: Excess water can alter the solubility profile of the compound in organic solvents.
-
Stability and Degradation: Over time, the presence of moisture can promote chemical degradation or polymorphic changes in the solid state.
Q3: How can I be certain that my sample is truly dry?
A: Visual inspection is unreliable. The industry standards for determining dryness involve quantitative analytical techniques:
-
Karl Fischer (KF) Titration: This is the gold standard for accurately quantifying water content, even at very low levels (ppm). It is highly specific to water and is the preferred method for generating a Certificate of Analysis.[3]
-
¹H NMR Spectroscopy: Proton NMR can readily detect residual organic solvents (e.g., ethanol, isopropanol, ethyl acetate) and, in some cases, water. The integrals of solvent peaks relative to the compound's peaks can be used for quantification.
-
Loss on Drying (LOD): This method involves weighing a sample, heating it under specified conditions, and measuring the weight loss.[3] While simpler than KF, it is non-specific and measures the loss of any volatile component, not just water. It is less precise for low moisture levels.[3]
Q4: What are the ideal storage conditions for this compound after it has been dried?
A: To prevent moisture reabsorption, the dried product should be stored in a tightly sealed container with a secure cap. For enhanced protection, this primary container should be placed inside a vacuum desiccator containing an active, neutral desiccant like anhydrous calcium sulfate (Drierite®) or silica gel.[1][4][5] Storage at a controlled, cool temperature (e.g., 4°C) is also recommended.
Part 2: Troubleshooting Guide: From Problem to Protocol
This section is designed to resolve specific issues you may encounter during the drying process. Each problem is followed by an analysis of the cause and a recommended workflow.
Problem 1: My sample isn't drying completely in a standard vacuum oven.
Causality Analysis: Incomplete drying in a vacuum oven is rarely due to a failure of the principle, but rather a sub-optimal application of it. The efficiency of vacuum drying depends on the interplay of temperature, pressure, time, and surface area.[6][7] A low surface area (thick powder bed), insufficient vacuum, or inadequate time are the most common culprits.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete drying.
Problem 2: The sample has turned yellow or brown during oven drying.
Causality Analysis: Discoloration upon heating is a strong indicator of thermal degradation.[8] Although this compound has a relatively high melting point (193-194°C), decomposition can occur at lower temperatures, especially during prolonged heating or in the presence of impurities.
Recommended Actions:
-
Immediately Reduce Temperature: Lower the oven temperature to a milder range (e.g., 40-50°C).
-
Compensate with Deeper Vacuum: To maintain drying efficiency at a lower temperature, improve the vacuum level (<1 mbar).[9]
-
Consider Alternative Methods: For highly sensitive applications requiring pristine material, avoid aggressive heating. Use one of the following methods:
-
Vacuum Desiccator: A gentle, albeit slower, method. Place the sample in a desiccator over a high-capacity desiccant (e.g., phosphorus pentoxide, used in a separate dish, not mixed) and apply a vacuum.[10]
-
Lyophilization (Freeze-Drying): This is the most gentle method. It involves dissolving the compound in water (or a suitable solvent), freezing the solution, and sublimating the solvent under deep vacuum. This avoids heat entirely and often produces a fine, easily soluble powder.[11][12]
-
Problem 3: I need an exceptionally dry sample (<0.1% water) for a critical, moisture-sensitive reaction.
Causality Analysis: Standard drying protocols may not be sufficient to remove the final traces of tightly bound water molecules. Achieving "anhydrous" conditions requires a more rigorous approach.
Advanced Protocol: Azeotropic Dehydration followed by High-Vacuum Drying This two-stage process is highly effective for removing stubborn traces of water.
-
Azeotropic Removal: Place the amine salt in a round-bottom flask. Add a solvent that forms a low-boiling azeotrope with water, such as toluene.[13][14]
-
Rotary Evaporation: Remove the toluene-water azeotrope on a rotary evaporator. The toluene effectively "carries" the water with it. Repeat this process two more times, adding fresh toluene each time.[13]
-
Final High-Vacuum Drying: After the final toluene removal, transfer the solid to a flask and dry on a high-vacuum line (<0.1 mbar) for 12-24 hours to remove any residual toluene. A liquid nitrogen trap is recommended to protect the pump.
Part 3: Standard Operating Protocols (SOPs)
SOP-01: Drying via Vacuum Oven
-
Preparation: Place a clean, dry watch glass or drying tray on a balance and tare. Weigh the sample of this compound onto the glass/tray.
-
Distribution: Using a spatula, spread the solid into a thin, even layer. A thinner layer dramatically increases the surface area and accelerates drying.[9]
-
Placement: Place the loaded tray into the vacuum oven.
-
Operation:
-
Close the oven door securely.
-
Engage the vacuum pump to reduce the pressure. Aim for the lowest pressure your system can achieve (ideally <1 mbar).[6]
-
Once the vacuum is stable, set the temperature according to the recommendations in Table 3 .
-
-
Duration: Dry for a minimum of 12-24 hours. Drying time is highly dependent on the solvent being removed, sample size, and oven efficiency.
-
Completion:
-
Turn off the heat and allow the oven to cool to room temperature under vacuum.
-
Gently vent the oven with a dry, inert gas like nitrogen or argon to prevent re-exposure to moist air.
-
Immediately transfer the dried sample to a desiccator for storage.
-
SOP-02: Analytical Verification by Loss on Drying (LOD)
-
Preparation: Place a clean, tared weighing bottle in a 105°C oven for 1 hour. Cool to room temperature in a desiccator and record the weight (W1).
-
Sample Addition: Add approximately 1-2 g of the undried sample to the weighing bottle and record the exact combined weight (W2).
-
Drying: Place the uncapped bottle and its cap in a vacuum oven under the conditions determined from your troubleshooting (e.g., 60°C, <1 mbar) for 24 hours.
-
Final Weighing: Allow the oven to cool, vent with dry nitrogen, and cap the bottle inside the oven if possible. Transfer to a desiccator to cool completely. Weigh the bottle with the dried sample (W3).
-
Calculation:
-
Initial Sample Weight = W2 - W1
-
Weight Loss = W2 - W3
-
% LOD = (Weight Loss / Initial Sample Weight) * 100
-
Part 4: Data Summary & Method Selection
Table 1: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 26728-58-5 | [15] |
| Molecular Formula | C₅H₁₂ClN | [15] |
| Molecular Weight | 121.61 g/mol | [15] |
| Melting Point | 193-194 °C | |
| Physical Form | Solid |
Table 2: Comparison of Primary Drying Methods
| Method | Temperature | Speed | Achievable Dryness | Key Advantage |
| Vacuum Oven | 40 - 80 °C | Moderate-Fast | Good to Excellent | Efficient for bulk solvent removal.[7] |
| Vacuum Desiccator | Ambient | Slow | Good | Very gentle, no risk of thermal degradation.[10] |
| Lyophilization | < 0 °C | Moderate | Excellent | Ideal for heat-sensitive materials; produces fine powder.[11] |
| Azeotroping + High Vac | Variable | Fast | Excellent | Most effective for achieving "anhydrous" state.[13] |
Table 3: Recommended Vacuum Oven Parameters
| Residual Solvent | Recommended Temp. | Target Vacuum | Minimum Time |
| Water | 60 - 70 °C | < 1 mbar | 24 hours |
| Ethanol | 40 - 50 °C | < 5 mbar | 12 hours |
| Isopropanol | 50 - 60 °C | < 5 mbar | 18 hours |
| Toluene | 50 - 60 °C | < 5 mbar | 24 hours |
Drying Method Selection Workflow
Caption: Decision tree for selecting a drying method.
References
-
Wikipedia. Vacuum drying. [Link]
-
Kerone. (2021). Advantages and Common Applications of Vacuum Drying. [Link]
-
PubChem. This compound. [Link]
-
Hive Stimulants. Drying agents and their compatibilities. [Link]
-
designer-drug.com. Drying of Solvents and Laboratory Chemicals. [Link]
-
PerMix. (2023). Mixing & Drying Hygroscopic Materials. [Link]
-
Sciencemadness Wiki. Drying solvents. [Link]
-
Burfield, D. R., & Smithers, R. H. (1983). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry, 48(14), 2420–2422. [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?[Link]
-
YouTube. (2009). How to make a Desiccator Bag for Drying Chemicals. [Link]
-
Izutsu, K., & Kojima, S. (2002). Glass-state amorphous salt solids formed by freeze-drying of amines and hydroxy carboxylic acids: effect of hydrogen-bonding and electrostatic interactions. Pharmaceutical research, 19(6), 851–856. [Link]
-
University of Rochester, Department of Chemistry. How To: Remove Residual Water. [Link]
-
Wikipedia. Azeotropic distillation. [Link]
-
American Pharmaceutical Review. (2014). Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. [Link]
-
MDPI. (2022). Lyophilization for Formulation Optimization of Drug-Loaded Thermoresponsive Polyelectrolyte Complex Nanogels from Functionalized Hyaluronic Acid. [Link]
-
ResearchGate. (2022). Impact of Solvent on the Thermal Stability of Amines. [Link]
Sources
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- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 5. 乾燥剤 [sigmaaldrich.com]
- 6. Vacuum drying - Wikipedia [en.wikipedia.org]
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- 12. mdpi.com [mdpi.com]
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Technical Support Center: Troubleshooting Unexpected Results in Reactions with 3-Methylbut-2-en-1-amine Hydrochloride
Welcome to the technical support guide for 3-Methylbut-2-en-1-amine hydrochloride (also known as prenylamine hydrochloride). This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during reactions involving this versatile reagent. As a primary allylic amine, its reactivity is governed by both the nucleophilic nitrogen and the adjacent carbon-carbon double bond, a combination that can lead to unexpected outcomes if not properly controlled. This guide provides in-depth, cause-and-effect explanations and validated protocols to ensure the success of your experiments.
Section 1: Pre-Reaction Checklist & Starting Material Integrity
Before troubleshooting a reaction, it is imperative to verify the quality and identity of the starting material. Unexpected results often originate from a misunderstanding of the reagent's properties.
FAQ: My reaction is sluggish or fails to initiate. Is my starting material the problem?
This is the most common issue and almost always relates to the nature of the reagent as a hydrochloride salt.
-
Causality—The "Locked" Nucleophile: this compound is an ammonium salt. The nitrogen's lone pair of electrons, which is essential for its nucleophilic activity, is protonated (bound to H⁺). In this state, the amine is effectively "off" and cannot participate in nucleophilic reactions like acylations or alkylations.
-
The Critical First Step: Neutralization: To render the amine nucleophilic, it must be neutralized by a base to liberate the free amine. Attempting a reaction without adding a suitable base will result in failure. The hydrochloride salt itself is stable, but the free amine is what reacts.[1]
Workflow for Activating the Amine
Caption: Essential activation workflow for the hydrochloride salt.
FAQ: How can I verify the quality of my this compound?
Purity and integrity are crucial. Contaminants or degradation can introduce unforeseen variables.
-
Appearance: The compound should be a white to off-white solid.[1]
-
Melting Point: The melting point should be sharp, around 193-194 °C, though decomposition may be observed.[2] A broad or depressed melting range suggests impurities.
-
Hygroscopic Nature: This salt can absorb atmospheric moisture.[3] Store it in a tightly sealed container in a desiccator.[2] Water contamination can interfere with moisture-sensitive reagents and alter concentration.
-
Spectroscopic Confirmation: Verify the structure using ¹H NMR and ¹³C NMR spectroscopy and compare it against reference spectra.
| Property | Expected Value | Source |
| Molecular Formula | C₅H₁₂ClN | [4] |
| Molecular Weight | 121.61 g/mol | [4] |
| Melting Point | 193-194 °C (decomposes) | [2] |
| Appearance | White to off-white solid | [1][2] |
| Storage | Store at 4°C, sealed, away from moisture | [2] |
Section 2: Troubleshooting Common Synthetic Transformations
This section addresses specific problems encountered during common reactions involving the now-activated (free) amine.
Nucleophilic Substitution (Acylation & Alkylation)
FAQ: I've added a base, but my acylation/alkylation reaction is messy, giving me multiple products and a low yield of the desired compound.
This points to side reactions competing with the primary desired transformation.
-
Cause 1: Over-reaction (Di-acylation/Di-alkylation): As a primary amine, the initial product is a secondary amine, which can be deprotonated and react a second time, especially with highly reactive electrophiles or if excess electrophile is used.
-
Cause 2: Isomerization of the Allylic Double Bond: Under basic or heated conditions, the double bond can migrate from the β,γ-position to the α,β-position, forming an enamine or a different allylic amine isomer (3-methyl-3-buten-1-amine).[5] This leads to a mixture of regioisomeric products.
-
Cause 3: Inappropriate Base Selection: A strong, nucleophilic base (e.g., NaOH, LDA) can compete with the amine, reacting with your electrophile or promoting elimination side reactions. Use a hindered, non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
Troubleshooting Diagram: Desired vs. Side Reactions
Caption: Potential reaction pathways for 3-methylbut-2-en-1-amine.
Validated Protocol: Controlled N-Acetylation
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) as the solvent.
-
Neutralization: Cool the solution to 0 °C in an ice bath. Add DIPEA (1.1 eq) dropwise. Stir for 15 minutes. This step is critical to form the free amine in situ.
-
Controlled Addition: In a separate flask, dissolve acetyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C over 30 minutes using a syringe pump. This inverse addition minimizes local excess of the electrophile, preventing di-acylation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Palladium-Catalyzed Allylic Amination
FAQ: I'm observing catalyst deactivation and poor regioselectivity in my Pd-catalyzed allylic substitution reaction.
This is a known challenge when using basic, aliphatic amines in palladium catalysis.
-
Causality—Catalyst Inhibition: The free amine is a Lewis base and can coordinate strongly to the Lewis acidic Pd(II) center. This coordination can be excessively tight, preventing the alkene substrate from binding and thus halting the catalytic cycle.[6] This is a classic case of product/reagent inhibition.
-
Causality—Regioselectivity Issues: In palladium-catalyzed allylic substitutions, the nucleophile can attack at different positions of the π-allyl palladium intermediate. The final regioisomeric ratio is highly dependent on the ligand, solvent, and the nature of the nucleophile.[7] Linear products often result from thermodynamic control, which can be promoted by protic acids.[7]
| Problem | Potential Cause | Recommended Solution | Reference |
| Catalyst Deactivation | Strong coordination of the amine to the Pd(II) center. | Use a ligand that modulates the electronics of the palladium, or consider a different catalytic system designed for challenging amines. Blue light–induced Pd(0/I/II) manifolds have shown promise. | [6] |
| Poor Regioselectivity | Thermodynamic equilibration of intermediates. | Carefully select the ligand and solvent. Bidentate ligands (e.g., dppb) can influence the outcome. Aprotic solvents may favor kinetic products. | [7] |
| Low Yield | Incomplete reaction or side reactions. | Ensure complete conversion of the hydrochloride salt to the free amine before adding the catalyst. Run the reaction under strictly inert conditions. | [1] |
Section 3: Post-Reaction Workup & Purification
The basic nature of the amine product requires special consideration during purification.
FAQ: My amine product streaks badly on a silica gel column, leading to poor separation and product loss.
This occurs because the basic amine interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.
-
Solution 1: Neutralize the Silica: Pre-treat the silica gel by preparing the slurry in an eluent containing 1-2% of a volatile base, such as triethylamine or ammonium hydroxide. Running the column with this modified eluent will cap the acidic sites and allow the amine to elute cleanly.
-
Solution 2: Bypass Chromatography with Acid-Base Extraction: This classic and highly effective technique leverages the amine's basicity for purification.
Protocol: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or DCM.
-
Acidic Wash (Protonation): Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl. The desired basic amine product will become protonated (R-NH₃⁺Cl⁻) and move into the aqueous layer. Neutral organic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the product salt. Discard the organic layer (or save for analysis of byproducts).
-
Basification (Neutralization): Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 10). This will regenerate the free amine, which may precipitate or form an oily layer.
-
Re-extraction: Extract the now basic aqueous solution multiple times with fresh ethyl acetate or DCM. The purified, neutral amine product will move back into the organic layer.
-
Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified amine.
Purification Workflow: Acid-Base Extraction
Caption: Step-by-step logic for purifying amines using acid-base extraction.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Environmental Science Center, University of Tokyo. (n.d.). Analytical Methods. Available at: [Link]
-
White, P. B., & Yu, J. Q. (2022). Asymmetric intermolecular allylic C–H amination of alkenes with aliphatic amines. Proceedings of the National Academy of Sciences, 119(51), e2215926119. Available at: [Link]
-
PubChem. (n.d.). 3-Methylbut-2-en-1-amine;chloride. National Center for Biotechnology Information. Available at: [Link]
-
LookChem. (n.d.). This compound. Available at: [Link]
-
Kannappan, V. (2022). Prenylamine. Chiralpedia. Available at: [Link]
-
PubChem. (n.d.). 2-Buten-1-amine, 3-methyl-. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Available at: [Link]
-
ResearchGate. (1992). Pd0-Catalyzed Allylic Aminations: Kinetics and Mechanism of the Reaction of Secondary Amines with Cationic (Η3-allyl)PdL2+ Complexes. Available at: [Link]
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Chen, Y., et al. (2020). Allylic Amination of Alkenes with Iminothianthrenes to Afford Alkyl Allylamines. Journal of the American Chemical Society. Available at: [Link]
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Dr. ANJIR REDDY. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Available at: [Link]
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LookChem. (n.d.). New Prenylamine analogues: synthesis and Ca2+-entry blocking activity. Available at: [Link]
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PubChem. (n.d.). 3,3-Dimethylbutan-2-amine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 3-Methyl-3-buten-1-amine. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
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Chemistry Steps. (n.d.). Reactions of Amines Practice Problems. Available at: [Link]
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GSRS. (n.d.). PRENYLAMINE. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Simultaneous determination of four aliphatic amines in aquatic products by ultrasound-assisted dispersive liquid-liquid microextraction coupled with high performance capillary electrophoresis. Analytical Methods. Available at: [Link]
- Google Patents. (n.d.). US1875775A - Recovery of methyl amine.
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precisionFDA. (n.d.). PRENYLAMINE. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Methylbut-2-en-1-amine Hydrochloride
For researchers, scientists, and professionals in drug development, precise molecular characterization is the bedrock of innovation. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-Methylbut-2-en-1-amine hydrochloride. In the absence of publicly available experimental spectra for this specific salt, this guide presents a robust, data-driven prediction and interpretation. We will compare these predicted spectral characteristics to those of its free base, 3-Methylbut-2-en-1-amine, and a structurally similar alcohol, 3-methyl-2-buten-1-ol (prenol), to illuminate the key structural influences on NMR chemical shifts.
Introduction: The Significance of Prenylamine Structures
3-Methylbut-2-en-1-amine, also known as prenylamine, is a primary allylic amine. The prenyl (or isoprenyl) moiety is a fundamental building block in a vast array of natural products, including cannabinoids, terpenes, and vitamins. The amine functionality provides a site for salt formation, such as the hydrochloride salt, which is often employed to enhance the solubility and stability of amine-containing compounds—a critical consideration in pharmaceutical development. NMR spectroscopy is an indispensable tool for verifying the structure and purity of such compounds, and understanding the spectral shifts between the free base and its salt form is crucial for accurate characterization.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides detailed information about the proton environments within a molecule. Below is a detailed prediction and comparison of the ¹H NMR spectra for this compound, its free base, and prenol.
This compound (Predicted)
In its hydrochloride salt form, the amine group is protonated to an ammonium group (-NH₃⁺). This protonation has a significant deshielding effect on nearby protons. The exchange of the ammonium protons with the solvent can lead to a broad signal.
-
-NH₃⁺ Protons: Expected to appear as a broad singlet in the range of 7.5-8.5 ppm. The exact chemical shift is highly dependent on the solvent and concentration.
-
Olefinic Proton (-CH=): This proton on C2 will be a triplet and is expected around 5.3-5.5 ppm.
-
Methylene Protons (-CH₂-N): Directly attached to the now electron-withdrawing ammonium group, these protons will be significantly deshielded, appearing as a doublet around 3.5-3.7 ppm.
-
Methyl Protons (-CH₃): The two methyl groups attached to C3 are chemically equivalent and will appear as a singlet around 1.8-2.0 ppm.
Comparative Analysis with 3-Methylbut-2-en-1-amine (Free Base)
The free amine form will exhibit notable differences in its ¹H NMR spectrum due to the absence of the positively charged ammonium group.
-
-NH₂ Protons: These protons will appear as a broad singlet, typically more upfield than the -NH₃⁺ protons, in the range of 1.0-2.5 ppm.
-
Methylene Protons (-CH₂-N): The deshielding effect of the neutral amine is less pronounced. Therefore, the methylene protons are expected to be shifted upfield compared to the hydrochloride salt, appearing as a doublet around 3.2-3.4 ppm.
-
Olefinic and Methyl Protons: The chemical shifts of the olefinic and methyl protons are less affected by the protonation state of the distant amine group and are expected to be in a similar range to the hydrochloride salt.
Comparison with 3-Methyl-2-buten-1-ol (Prenol)
Prenol serves as an excellent comparison for the carbon backbone, isolating the effect of the heteroatom group (-OH vs. -NH₂/NH₃⁺).
-
Hydroxyl Proton (-OH): Similar to the amine protons, this signal is a broad singlet and its chemical shift is variable.
-
Methylene Protons (-CH₂-O): Oxygen is more electronegative than nitrogen, leading to a stronger deshielding effect. These protons appear as a doublet around 4.1 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton Environment | 3-Methylbut-2-en-1-amine HCl (Predicted) | 3-Methylbut-2-en-1-amine (Free Base - Predicted) | 3-Methyl-2-buten-1-ol (Prenol - Experimental) |
| -NH₃⁺ / -NH₂ / -OH | 7.5 - 8.5 (broad s) | 1.0 - 2.5 (broad s) | Variable (broad s) |
| -CH= | 5.3 - 5.5 (t) | 5.3 - 5.5 (t) | 5.4 (t) |
| -CH₂-X | 3.5 - 3.7 (d) | 3.2 - 3.4 (d) | 4.1 (d) |
| -C(CH₃)₂ | 1.8 - 2.0 (s) | 1.7 - 1.9 (s) | 1.7 (s) |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. The protonation of the amine group in the hydrochloride salt is expected to have a noticeable effect on the chemical shifts of the adjacent carbons.
This compound (Predicted)
The electron-withdrawing effect of the -NH₃⁺ group will cause a downfield shift for the adjacent carbon (C1).
-
C1 (-CH₂-N): Expected to be in the range of 40-45 ppm.
-
C2 (=CH-): Predicted to be around 120-125 ppm.
-
C3 (=C(CH₃)₂): This quaternary carbon is expected around 135-140 ppm.
-
C4 & C5 (-CH₃): The two equivalent methyl carbons are predicted to be in the range of 20-25 ppm.
Comparative Analysis with 3-Methylbut-2-en-1-amine (Free Base)
In the free base, the reduced electron-withdrawing nature of the -NH₂ group will lead to an upfield shift of C1 compared to the hydrochloride salt.
-
C1 (-CH₂-N): Expected to be shifted upfield to around 35-40 ppm.
-
C2, C3, C4 & C5: The chemical shifts of the other carbons will be less affected and are expected to be in a similar range as the hydrochloride salt.
Comparison with 3-Methyl-2-buten-1-ol (Prenol)
The highly electronegative oxygen atom in prenol will cause a significant downfield shift for C1.
-
C1 (-CH₂-O): The carbon attached to the oxygen is significantly deshielded, appearing around 60-65 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Environment | 3-Methylbut-2-en-1-amine HCl (Predicted) | 3-Methylbut-2-en-1-amine (Free Base - Predicted) | 3-Methyl-2-buten-1-ol (Prenol - Experimental) |
| C1 (-CH₂-X) | 40 - 45 | 35 - 40 | 61.5 |
| C2 (=CH-) | 120 - 125 | 120 - 125 | 123.5 |
| C3 (=C(CH₃)₂) | 135 - 140 | 135 - 140 | 138.0 |
| C4 & C5 (-CH₃) | 20 - 25 | 20 - 25 | 25.8 |
Experimental Protocols
To obtain high-quality NMR spectra for amine hydrochlorides and their corresponding free bases, the following experimental protocols are recommended.
NMR Sample Preparation
-
For this compound: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is a good choice for observing the exchangeable -NH₃⁺ protons, which will exchange with deuterium and disappear from the spectrum, confirming their identity. DMSO-d₆ is also suitable and will often show the -NH₃⁺ protons as a broad peak.
-
For 3-Methylbut-2-en-1-amine (Free Base): Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of Deuterated Chloroform (CDCl₃). CDCl₃ is a common solvent for organic molecules.[1]
-
In-situ Generation of Free Base from Hydrochloride: To observe the spectrum of the free base starting from the hydrochloride salt, dissolve the salt in CDCl₃ and add a small drop of a weak base like triethylamine. This will deprotonate the ammonium salt, allowing for the acquisition of the free amine's spectrum.
NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45 degrees
-
-
¹³C NMR:
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Proton decoupling should be applied to simplify the spectrum to singlets for each carbon.
-
Visualization of the NMR Characterization Workflow
The following diagram illustrates the logical workflow for the NMR characterization and comparison of an amine hydrochloride and its free base.
Caption: Workflow for NMR characterization of amine salts and their free bases.
Conclusion
This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR characterization of this compound. By comparing its predicted spectral data with that of its free base and the analogous alcohol, prenol, we have highlighted the significant influence of the protonated amine functionality on the chemical shifts of adjacent protons and carbons. The key takeaway for researchers is the expected downfield shift of the α-methylene group in both the ¹H and ¹³C NMR spectra upon protonation of the amine. This understanding is crucial for the unambiguous structural elucidation and quality control of amine-containing compounds in pharmaceutical and chemical research.
References
-
Deuterated chloroform. In: Wikipedia. ; 2023. Accessed December 12, 2023. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 3-Methylbut-2-en-1-amine Hydrochloride: Interpretation and Comparative Methodologies
This guide provides an in-depth analysis of the mass spectrum of 3-Methylbut-2-en-1-amine hydrochloride, a primary allylic amine of interest in synthetic and pharmaceutical research. We will dissect its fragmentation behavior under electron ionization (EI), offering a logical framework for spectral interpretation. Furthermore, this guide will objectively compare mass spectrometry with other principal analytical techniques, providing the experimental data and context necessary for researchers, scientists, and drug development professionals to make informed decisions on method selection for amine characterization.
Part 1: Interpreting the Electron Ionization Mass Spectrum
Mass spectrometry is a powerful tool for elucidating molecular structures by analyzing the mass-to-charge ratio (m/z) of ions generated from a sample. For this compound, analysis is performed on the free base, as the hydrochloride salt readily dissociates in the hot inlet of a gas chromatograph or the mass spectrometer's ion source.
The free amine, 3-Methylbut-2-en-1-amine (C₅H₁₁N), has a nominal molecular weight of 85 amu. A key initial checkpoint in the spectrum is the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1][2] The presence of a molecular ion (M⁺) peak at an odd m/z value, such as 85, is a strong indicator of a nitrogen-containing compound. However, the molecular ion for aliphatic amines can often be weak or entirely absent due to rapid fragmentation.[3][4]
Upon ionization, the energetically unstable molecular ion undergoes fragmentation. The resulting pattern of fragment ions is a reproducible fingerprint of the molecule's structure. For 3-Methylbut-2-en-1-amine, two primary fragmentation pathways dictate the appearance of the mass spectrum: alpha-cleavage and allylic cleavage .
Key Fragmentation Pathways
-
Alpha (α)-Cleavage: This is a characteristic fragmentation for aliphatic amines.[1][2][5] It involves the homolytic cleavage of the C-C bond adjacent to the nitrogen atom. This process is driven by the formation of a resonance-stabilized iminium cation. For this primary amine, α-cleavage breaks the C1-C2 bond, resulting in the expulsion of a C₄H₇ radical and the formation of the [CH₂=NH₂]⁺ ion at m/z 30 . This fragment is often a prominent peak in the spectra of primary amines with an unbranched α-carbon.[3]
-
Allylic Cleavage: The presence of a double bond introduces a second major fragmentation pathway. Cleavage of a bond allylic to the double bond (the C3-C4 bond in this case) results in a highly stable, resonance-stabilized allylic cation.[6][7] In this molecule, allylic cleavage leads to the loss of a methyl radical (•CH₃, 15 amu), producing a stable cation at m/z 70 . Due to the stability of the resulting ion, this fragment is expected to be highly abundant and is a strong candidate for the base peak.
-
Other Significant Fragmentations:
-
Loss of an Amino Group: Cleavage of the C1-N bond can lead to the loss of an amino radical (•NH₂), producing a C₅H₉⁺ ion at m/z 69 .
-
Formation of a C₄H₇⁺ Ion: A rearrangement followed by the loss of the aminomethyl radical (•CH₂NH₂) can form a stable tertiary carbocation, [C(CH₃)₂CH=CH₂]⁺, observed at m/z 55 . This fragment is often seen in the mass spectra of branched alkenes.[8]
-
Predicted Mass Spectrum Data Summary
| m/z Value | Proposed Ion Structure | Fragmentation Pathway | Notes |
| 85 | [C₅H₁₁N]⁺ | Molecular Ion (M⁺) | Confirms odd nitrogen count. May be weak or absent. |
| 70 | [C₄H₈N]⁺ | Allylic cleavage (Loss of •CH₃) | Highly stable allylic cation. Likely a very intense peak, possibly the base peak. |
| 69 | [C₅H₉]⁺ | Loss of •NH₂ | Represents the hydrocarbon backbone. |
| 55 | [C₄H₇]⁺ | Loss of •CH₂NH₂ | Formation of a stable tertiary carbocation. |
| 30 | [CH₄N]⁺ | α-Cleavage | Characteristic fragment for primary amines. |
Visualization of the Fragmentation Pathway
The logical flow of the fragmentation process can be visualized to better understand the relationships between the molecular ion and its daughter fragments.
Caption: Predicted EI fragmentation pathways for 3-Methylbut-2-en-1-amine.
Part 2: Experimental Protocol and Comparative Analysis
A self-validating protocol ensures reproducibility and accuracy. Here, we outline a standard method for acquiring the mass spectrum and then compare this technique against viable alternatives.
Experimental Protocol: GC-MS Analysis
This protocol describes the analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective technique for volatile amines.
1. Sample Preparation:
- Dissolve 1-2 mg of this compound in 1 mL of methanol.
- To ensure analysis of the free base and prevent damage to the GC column, add 50 µL of a strong base like 1 M NaOH in methanol to neutralize the HCl. Vortex briefly.
- Alternatively, perform a liquid-liquid extraction. Dissolve the salt in water, basify with NaOH, and extract the free amine into a volatile organic solvent like diethyl ether or dichloromethane. Dry the organic layer with anhydrous sodium sulfate.
- Prepare a dilute solution (e.g., 10-100 µg/mL) of the free amine in a suitable solvent (e.g., methanol or dichloromethane) for injection.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- Injection Volume: 1 µL.
- Inlet Temperature: 250°C.
- Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column and detector.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: Increase to 250°C at a rate of 15°C/min.
- Final hold: Hold at 250°C for 5 minutes.
- MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 25-200.
3. Data Analysis:
Identify the chromatographic peak corresponding to the analyte.
Extract the mass spectrum from the apex of the peak.
Identify the molecular ion (if present) at m/z 85.
Identify the base peak and other major fragment ions, comparing them to the predicted fragmentation pattern (m/z 70, 55, 30, etc.).
Compare the acquired spectrum against a reference library (e.g., NIST) for confirmation.
Caption: Workflow for GC-MS analysis of 3-Methylbut-2-en-1-amine.
Comparison with Alternative Analytical Methods
While MS provides unparalleled sensitivity and structural detail via fragmentation, a comprehensive characterization often relies on orthogonal techniques. The choice of method depends on the analytical goal, whether it is structural confirmation, purity assessment, or quantification.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (GC-MS/LC-MS) | Ionization of molecules and separation of ions by mass-to-charge ratio. | Molecular weight, elemental formula (HRMS), and structural information from fragmentation patterns. | Unmatched sensitivity (ppb-ppt); high specificity; provides structural clues.[9] | Destructive; isomerization can be difficult to distinguish without chromatography; quantification requires standards. |
| NMR Spectroscopy (¹H, ¹³C) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed connectivity of atoms (C-H framework); stereochemistry; unambiguous structure elucidation. | Non-destructive; provides definitive structural information; excellent for isomer differentiation. | Low sensitivity (requires mg-scale samples); complex spectra for mixtures; expensive instrumentation. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Presence of functional groups (e.g., N-H, C=C). | Fast, simple, non-destructive; provides a quick functional group "fingerprint". | Provides limited structural information; not suitable for complex mixture analysis; weak for quantification. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | Purity assessment, quantification. | Excellent for non-volatile or thermally labile compounds; robust quantification.[10][11] | Limited structural information without a mass spectrometer detector; amines often require derivatization for UV detection.[12] |
| Chemical/Titration Methods | Specific chemical reactions (e.g., with Hinsberg's reagent or phenyl isothiocyanate).[13][14] | Differentiation of primary, secondary, and tertiary amines; quantification. | Simple, inexpensive; does not require sophisticated instrumentation. | Not suitable for structural elucidation; low specificity; can be labor-intensive.[13] |
Conclusion
The mass spectrum of 3-Methylbut-2-en-1-amine is a textbook example of predictable fragmentation governed by the principles of α-cleavage and allylic stabilization. A confident interpretation hinges on identifying the molecular ion at m/z 85 and key fragments at m/z 70 (allylic cleavage) and m/z 30 (α-cleavage). While mass spectrometry, particularly when coupled with chromatography, offers exceptional sensitivity and structural insight, it should be viewed as a component within a larger analytical toolkit. For unequivocal structure confirmation, NMR remains the gold standard, while techniques like HPLC and IR spectroscopy provide essential complementary data regarding purity and functional group identity. The selection of the optimal analytical strategy is therefore dictated by the specific scientific question at hand, balancing the need for structural detail with considerations of sample amount, purity, and throughput.
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- Spectrophotometric method for estimation of aliphatic primary amines in biological samples.ResearchGate.
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A Senior Scientist's Guide to FT-IR Analysis: Characterizing 3-Methylbut-2-en-1-amine Hydrochloride
This guide provides an in-depth protocol and comparative analysis for the Fourier-Transform Infrared (FT-IR) spectroscopy of 3-Methylbut-2-en-1-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the rationale behind the analytical choices, offers a robust, self-validating experimental workflow, and compares the spectral data against logical alternatives to ensure unambiguous compound identification.
Foundational Principles: Structure and Vibrational Theory
This compound (C₅H₁₂ClN) is a primary amine salt.[1][2] Its structure combines a trisubstituted alkene moiety with a protonated primary amine group. This specific combination of functional groups yields a unique infrared spectrum that serves as a molecular fingerprint.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. The frequency of the absorbed radiation is characteristic of the bond type, its environment, and the masses of the atoms involved. For this compound, the primary functional groups of interest are the ammonium group (-NH₃⁺), the carbon-carbon double bond (C=C), and various carbon-hydrogen bonds (both sp² and sp³ hybridized).
Caption: Chemical structure of this compound.
The Analytical Workflow: A Robust Protocol Using ATR-FT-IR
For solid samples like amine hydrochlorides, Attenuated Total Reflectance (ATR) FT-IR is the preferred method.[3][4][5][6] It requires minimal to no sample preparation, avoids the potential complications of KBr pellet pressing (e.g., moisture absorption, non-uniform mixing), and provides high-quality, reproducible spectra.[3][5][7][8] The core principle of ATR involves an infrared beam passing through a high-refractive-index crystal (like diamond or zinc selenide).[9][10] An evanescent wave penetrates a small distance into the sample placed in tight contact with the crystal, and the absorption of this wave provides the spectrum.[6]
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A Comparative Guide to the Synthetic Routes of 3-Methylbut-2-en-1-amine Hydrochloride for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and scalable production of key intermediates is paramount. 3-Methylbut-2-en-1-amine hydrochloride, also known as prenylamine hydrochloride, is a valuable building block in the synthesis of various biologically active molecules. This guide provides an in-depth, objective comparison of three distinct synthetic routes to this compound, offering detailed experimental protocols, comparative data, and expert insights to inform your selection of the most suitable method for your research and development needs.
Introduction to Synthetic Strategies
The synthesis of primary amines, such as 3-methylbut-2-en-1-amine, can be approached through several established methodologies in organic chemistry. The choice of a particular route is often dictated by factors including the availability and cost of starting materials, reaction efficiency (yield), purity of the final product, scalability, and safety considerations. This guide will dissect three prominent synthetic pathways:
-
The Gabriel Synthesis: A classic and reliable method for the preparation of primary amines from alkyl halides, proceeding via a phthalimide intermediate to avoid over-alkylation.
-
Reductive Amination: A versatile one-pot reaction involving the condensation of an aldehyde with an amine source, followed by in-situ reduction to the target amine.
-
The Delépine Reaction: A lesser-known but effective method for the synthesis of primary amines from reactive alkyl halides using hexamethylenetetramine.
Each of these routes offers a unique set of advantages and challenges, which will be explored in detail to provide a comprehensive understanding for the discerning scientist.
Route 1: The Gabriel Synthesis
The Gabriel synthesis is a two-step process that provides a clean and high-yielding route to primary amines. The key principle of this method is the use of the phthalimide anion as a surrogate for ammonia, which effectively prevents the common issue of multiple alkylations that can plague direct amination reactions.
Scientific Rationale
The nitrogen atom in phthalimide is rendered acidic by the two adjacent carbonyl groups, allowing for its deprotonation to form a potent nucleophile. This nucleophile then participates in an SN2 reaction with a suitable alkyl halide. The resulting N-alkylphthalimide is a stable intermediate that can be readily isolated and purified. The final step involves the cleavage of the phthalimide group, typically with hydrazine, to release the desired primary amine. The hydrochloride salt is then formed by treatment with hydrochloric acid.
Visualizing the Pathway
Caption: Gabriel synthesis of 3-Methylbut-2-en-1-amine HCl.
Detailed Experimental Protocol
Step 1: Synthesis of N-(3-Methyl-2-butenyl)phthalimide [1]
-
To a solution of potassium phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add prenyl bromide (1.0 eq).
-
Heat the reaction mixture to 120-160 °C and stir for 19 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(3-methyl-2-butenyl)phthalimide.
Step 2: Synthesis of this compound
-
To a solution of N-(3-methyl-2-butenyl)phthalimide (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Heat the mixture to reflux and stir for 1-2 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and filter to remove the precipitate.
-
To the filtrate, add a solution of hydrochloric acid in ethanol.
-
Cool the solution to induce crystallization of this compound.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
Route 2: Reductive Amination
Reductive amination is a highly efficient and atom-economical method for the synthesis of amines. This one-pot procedure combines the formation of an imine from an aldehyde and an amine source with its simultaneous reduction to the corresponding amine.
Scientific Rationale
The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of 3-methyl-2-butenal to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, present in the reaction mixture, selectively reduces the carbon-nitrogen double bond of the imine to yield the primary amine. The choice of a mild reducing agent is crucial to avoid the reduction of the starting aldehyde. Sodium borohydride is a commonly used and effective reagent for this purpose. The final step is the conversion to the hydrochloride salt.
Visualizing the Pathway
Caption: Reductive amination of 3-methyl-2-butenal.
Detailed Experimental Protocol
Step 1: Preparation of 3-Methyl-2-butenal (from Prenyl Alcohol)
-
Dissolve prenyl alcohol (3-methyl-2-buten-1-ol) in a suitable solvent such as dichloromethane.
-
Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) or perform a Swern oxidation, at an appropriate temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work up the reaction mixture accordingly to isolate the crude 3-methyl-2-butenal.
-
Purify the aldehyde by distillation or column chromatography.
Step 2: Reductive Amination and Salt Formation
-
Dissolve 3-methyl-2-butenal (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
-
Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.
-
Stir the mixture at room temperature to allow for imine formation.
-
Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq) in portions, maintaining the temperature.
-
Stir the reaction until the imine is fully reduced (monitor by TLC or GC-MS).
-
Quench the reaction carefully with water or a dilute acid.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic extracts and concentrate to obtain the free amine.
-
Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with a cold solvent, and dry.
Route 3: The Delépine Reaction
The Delépine reaction provides an alternative pathway to primary amines from reactive alkyl halides, such as allylic or benzylic halides. It utilizes hexamethylenetetramine as an ammonia equivalent, which forms a quaternary ammonium salt with the alkyl halide.
Scientific Rationale
The reaction begins with the SN2 attack of one of the nitrogen atoms of hexamethylenetetramine on the electrophilic carbon of prenyl bromide, forming a stable, crystalline quaternary ammonium salt. This salt can often be isolated by simple filtration. The subsequent step involves the acidic hydrolysis of this salt, typically with ethanolic hydrochloric acid. This process cleaves the complex structure, liberating the primary amine as its hydrochloride salt, along with formaldehyde and ammonium chloride as byproducts.
Visualizing the Pathway
Caption: Delépine reaction for 3-Methylbut-2-en-1-amine HCl.
Detailed Experimental Protocol
Step 1: Formation of the Quaternary Ammonium Salt [2]
-
Dissolve hexamethylenetetramine (1.1 eq) in chloroform in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux and add prenyl bromide (1.0 eq) dropwise over a period of 1 hour.
-
Continue to stir the mixture under reflux for an additional 3 hours. A precipitate of the quaternary ammonium salt will form.
-
Cool the reaction mixture to room temperature, and then further in an ice bath.
-
Collect the solid salt by suction filtration and air-dry.
Step 2: Hydrolysis to this compound [2]
-
Prepare a solution of concentrated hydrochloric acid in ethanol.
-
Dissolve the crude quaternary ammonium salt in the warm ethanolic HCl solution.
-
Allow the reaction mixture to stand, during which ammonium chloride will precipitate.
-
Filter off the ammonium chloride.
-
Concentrate the mother liquor under reduced pressure.
-
Dissolve the residue in water and make it strongly alkaline with a sodium hydroxide solution.
-
Extract the liberated free amine with an organic solvent (e.g., ether).
-
Wash the combined organic extracts with brine, dry over a suitable drying agent (e.g., potassium carbonate), and filter.
-
Distill the solvent to obtain the crude free amine.
-
Dissolve the amine in a suitable solvent and treat with ethereal HCl to precipitate the hydrochloride salt.
-
Collect the product by filtration, wash with a cold solvent, and dry.
Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the key parameters of each synthetic route are summarized in the table below. The data presented is based on typical yields and conditions reported in the literature for similar substrates, as specific comparative studies for this exact molecule are limited.
| Parameter | Gabriel Synthesis | Reductive Amination | Delépine Reaction |
| Starting Materials | Prenyl bromide, Potassium phthalimide | 3-Methyl-2-butenal (from Prenyl alcohol), Ammonia, NaBH₄ | Prenyl bromide, Hexamethylenetetramine |
| Number of Steps | 2 | 2 (including aldehyde synthesis) | 2 |
| Typical Overall Yield | Good to Excellent (70-90%) | Moderate to Good (50-80%) | Moderate to Good (60-85%) |
| Purity of Product | Generally high after recrystallization | Can require careful purification to remove byproducts | Good, but requires thorough removal of byproducts |
| Scalability | Readily scalable | Scalable, but control of exotherm from borohydride addition is important | Scalable, isolation of the intermediate salt is straightforward |
| Reagent Safety | Hydrazine is toxic and carcinogenic | Sodium borohydride is flammable; 3-methyl-2-butenal is a lachrymator | Chloroform is a suspected carcinogen; formaldehyde is a byproduct |
| Key Advantages | - Avoids over-alkylation- High yields- Clean reaction | - One-pot amine synthesis- Readily available reagents | - Inexpensive reagents- Simple isolation of intermediate |
| Key Disadvantages | - Use of toxic hydrazine- Phthalhydrazide byproduct can be difficult to remove | - Requires synthesis of the aldehyde precursor- Potential for side reactions (e.g., alcohol formation) | - Formation of formaldehyde byproduct- Use of chlorinated solvents |
Expert Recommendations and Conclusion
The selection of the optimal synthetic route for this compound is contingent upon the specific requirements of the project, including scale, purity demands, and available resources.
-
For high purity and reliable, high-yield synthesis at the lab scale, the Gabriel Synthesis is often the preferred method. Its major drawback is the use of hydrazine, which necessitates appropriate safety precautions. The clean nature of the reaction often simplifies purification.
-
For a more atom-economical and potentially more cost-effective route, especially at a larger scale, Reductive Amination is a strong contender. This route's efficiency is dependent on the successful and high-yielding preparation of the 3-methyl-2-butenal precursor. Careful control of the reaction conditions is necessary to maximize the yield and minimize side products.
-
The Delépine Reaction offers a viable alternative, particularly when cost is a primary driver. The starting materials are inexpensive and readily available. However, the generation of formaldehyde as a byproduct and the use of chlorinated solvents may present challenges in terms of waste disposal and environmental considerations.
Ultimately, the decision should be based on a thorough evaluation of these factors in the context of your specific laboratory or manufacturing environment. It is recommended to perform small-scale trials of the most promising routes to validate their performance before committing to a larger-scale synthesis.
References
-
Coxon, G. D., Furman, B. L., Harvey, A. L., McTavish, J., Mooney, M. H., Arastoo, M., Kennedy, A. R., Tettey, J. M., & Waigh, R. D. (2009). N-Alkylation of Amines and Related Compounds. Journal of Medicinal Chemistry, 52(11), 3446-3459. [Link]
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Organic Syntheses, Coll. Vol. 5, p.121 (1973); Vol. 43, p.7 (1963). [Link]
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Organic Chemistry Portal. (n.d.). Delépine Reaction. Retrieved from [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
MDPI. (2022). 3-Methyl-2-((methylthio)methyl)but-2-enal. Molbank, 2022(3), M1437. [Link]
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A Comparative Guide to the Biological Activity of Isoprenoid Amines: 3-Methylbut-2-en-1-amine and its Analogs
Introduction
Isoprenoids represent a vast and diverse class of natural products essential for numerous cellular processes.[1] When an isoprenoid backbone is combined with a primary amine, it forms a class of compounds with significant potential as modulators of critical cell signaling pathways. This guide focuses on 3-Methylbut-2-en-1-amine (also known as isoprenylamine or prenylamine), the simplest C5 isoprenoid amine, and its longer-chain analogs, geranylamine (C10) and farnesylamine (C15).
The core hypothesis for the biological activity of these molecules centers on their ability to act as mimics of isoprenoid pyrophosphates, the natural substrates for prenyltransferase enzymes.[2] A primary target in this class is Farnesyltransferase (FTase), an enzyme that catalyzes the attachment of a C15 farnesyl group to target proteins.[3] This post-translational modification, known as farnesylation, is critical for the function of many proteins involved in signal transduction, most notably the Ras family of small GTPases.[4] Since mutated Ras proteins are implicated in approximately 30% of all human cancers, FTase has become a major target for anticancer drug development.[5]
This guide provides a comparative overview of the biological activities of these simple isoprenoid amines, explains the causality behind the experimental methods used to assess them, and offers detailed protocols for their evaluation.
Section 1: Comparative Cytotoxicity Analysis
Expert Rationale: The initial step in evaluating any potential therapeutic agent is to determine its general cytotoxicity against both cancerous and non-cancerous cell lines. This establishes a baseline for potency and a therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method selected for this purpose. It measures the metabolic activity of a cell, specifically the function of mitochondrial dehydrogenases, which is a reliable proxy for cell viability.[6] A reduction in the conversion of yellow MTT to purple formazan indicates a loss of viable, metabolically active cells.[3]
While direct comparative data for these specific amines is limited in publicly available literature, we can compile illustrative data for related compounds to demonstrate the expected structure-activity relationships. It is hypothesized that cytotoxic potency will increase with the length of the isoprenoid chain (C5 < C10 < C15) due to increased lipophilicity and potentially stronger binding to the hydrophobic pockets of target enzymes.
Table 1: Illustrative Cytotoxicity of Isoprenoid Amines and Derivatives
| Compound | Structure | Chain Length | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| 3-Methylbut-2-en-1-amine | (CH₃)₂C=CHCH₂NH₂ | C5 | HCT116 (Colon) | Not Reported | - |
| Geranylamine | C₁₀H₁₉N | C10 | HCT116 (Colon) | Not Reported | - |
| Geranyl Isovalerate | C₁₅H₂₆O₂ | C10 Derivative | HCT116 (Colon) | ~1,600-1,800 | [7] |
| Farnesylamine | C₁₅H₂₉N | C15 | Ras-transformed NIH 3T3 | Growth Inhibition Shown | [8] |
| Doxorubicin (Control) | C₂₇H₂₉NO₁₁ | - | HCT116 (Colon) | ~0.5 - 2.0 |[5] |
Note: The IC₅₀ for Geranyl Isovalerate is high, suggesting low intrinsic potency, but demonstrates measurable activity for this class of molecules.[7] Farnesylamine has been shown to inhibit the growth of Ras-transformed cells, implying a potent biological effect, though a specific IC₅₀ was not provided in the cited study.[8]
Detailed Protocol: MTT Assay for Cell Viability
This protocol is a self-validating system, incorporating controls for background absorbance, solvent effects, and maximum cell death to ensure data integrity.
Materials:
-
Test Compounds (3-Methylbut-2-en-1-amine HCl, Geranylamine, Farnesylamine)
-
Cell Line (e.g., HCT116 human colon carcinoma)
-
Complete Culture Medium (e.g., McCoy's 5A with 10% FBS)
-
MTT Reagent (5 mg/mL in sterile PBS)[6]
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)[9]
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Workflow Diagram:
Caption: Workflow for assessing cell viability via MTT assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed 1x10⁴ HCT116 cells per well in a 96-well plate in a volume of 100 µL of complete medium. Include wells for "medium only" (background control) and "cells only" (vehicle control). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
-
Compound Preparation: Prepare stock solutions of the hydrochloride salts in sterile water or DMSO. Perform serial dilutions in complete culture medium to achieve 2x the final desired concentrations.
-
Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. For vehicle control wells, add medium containing the same final concentration of the solvent (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well for a final concentration of 0.5 mg/mL.[3]
-
Formazan Development: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of the SDS-HCl solubilization solution to each well. Pipette up and down to mix and ensure all formazan crystals are dissolved.[9]
-
Final Incubation: Incubate the plate for an additional 4 hours to overnight at 37°C on a shaker to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "medium only" wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Section 2: Mechanistic Insights - Farnesyltransferase Inhibition
Expert Rationale: To move beyond general cytotoxicity and understand the mechanism of action, a targeted biochemical assay is required. Based on the structural similarity of the test compounds to farnesyl pyrophosphate (FPP), Farnesyltransferase (FTase) is a prime candidate target.[3] Inhibiting FTase prevents the farnesylation of key signaling proteins like Ras, trapping them in an inactive, cytosolic state and blocking downstream pro-growth and pro-survival pathways.[4][10]
A fluorescence-based, non-radioactive assay offers a safe and high-throughput method to quantify FTase inhibition.[11] This assay measures the transfer of a farnesyl group from FPP to a dansylated peptide substrate. When the hydrophobic farnesyl group is attached to the peptide, the local environment of the dansyl fluorophore changes, leading to an increase in fluorescence that can be measured kinetically.[4]
Signaling Pathway Diagram:
Caption: Inhibition of the Ras farnesylation cycle by isoprenoid amines.
Table 2: Comparative Farnesyltransferase (FTase) Inhibition
| Compound | Chain Length | Target | IC₅₀ | Reference |
|---|---|---|---|---|
| 3-Methylbut-2-en-1-amine | C5 | Human FTase | Not Reported (Hypothesized weakest) | - |
| Geranylamine | C10 | Human FTase | Not Reported | - |
| Farnesylamine | C15 | Human FTase | Potent Inhibition Demonstrated | [8] |
| Tipifarnib (Control) | - | Human FTase | ~0.85 nM |[4] (Illustrative) |
Detailed Protocol: Fluorescence-Based FTase Inhibition Assay
Materials:
-
Recombinant Human Farnesyltransferase (FTase)
-
Farnesyl Pyrophosphate (FPP)
-
Dansyl-labeled CaaX peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT[4]
-
Test Compounds and Positive Control (e.g., Tipifarnib)
-
Black, low-volume 384-well assay plates
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 550 nm)[11]
Step-by-Step Procedure:
-
Reagent Preparation: Prepare stock solutions of inhibitors in 100% DMSO. Prepare working solutions of FTase enzyme, FPP, and Dansyl-peptide in Assay Buffer. The optimal concentrations should be determined empirically to ensure a linear reaction rate.
-
Inhibitor Plating: Add test compounds in serial dilution to the wells of the 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells. Keep the final DMSO concentration below 1% to avoid solvent interference.
-
Enzyme Addition: Add the FTase working solution to all wells except the "no enzyme" negative controls.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitors to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Initiate the reaction by adding a mix of FPP and Dansyl-GCVLS peptide substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 30°C. Measure the fluorescence intensity every minute for 30-60 minutes.[4]
-
Data Analysis:
-
For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the "no enzyme" control from all other wells.
-
Normalize the data by expressing the rates as a percentage of the "no inhibitor" positive control.
-
Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.
-
Section 3: Discussion and Future Directions
The primary hypothesis is that simple isoprenoid amines, such as 3-Methylbut-2-en-1-amine and its analogs, function as competitive inhibitors of Farnesyltransferase. The data, though incomplete, supports a structure-activity relationship where the C15 farnesylamine, being the closest structural mimic to the natural FPP substrate, is expected to be the most potent inhibitor.[8] The shorter C10 and C5 analogs are likely to have weaker binding affinity and consequently lower biological activity.
An important consideration for this class of inhibitors is the potential for cellular resistance. When FTase is inhibited, some key proteins, particularly K-Ras and N-Ras, can be alternatively prenylated by a related enzyme, Geranylgeranyltransferase I (GGTase-I). This provides an escape mechanism for cancer cells, which may explain why early FTase inhibitors had limited clinical success.[5] Future studies should therefore include counter-screens to assess the activity of these compounds against GGTase-I to determine their selectivity.
Furthermore, while some geranylamine derivatives have shown antitumor activity, it was suggested to be independent of isoprenylation inhibition, indicating that these simple molecules may have other, yet-to-be-discovered cellular targets.
Future research should focus on:
-
Direct Comparative Studies: Performing the cytotoxicity and FTase inhibition assays described here with all three compounds under identical conditions to generate robust, quantitative IC₅₀ data.
-
Selectivity Profiling: Testing the compounds against GGTase-I and GGTase-II to determine their prenyltransferase selectivity profile.
-
In-Cell Target Engagement: Using techniques like Western blotting to confirm that the compounds inhibit the processing of farnesylated proteins (e.g., H-Ras, HDJ2) in a cellular context.
-
Analog Development: Synthesizing novel derivatives to improve potency and selectivity, potentially leading to more effective therapeutic candidates.
References
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Appels, N. M., Beijnen, J. H., & Schellens, J. H. (2005). Development of Farnesyl Transferase Inhibitors: A Review. The Oncologist. Available at: [Link]
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Wikipedia. (2023). Farnesyltransferase inhibitor. Available at: [Link]
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Wang, Y., et al. (2021). An overview on natural farnesyltransferase inhibitors for efficient cancer therapy. Journal of Ethnopharmacology. Available at: [Link]
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Appels, N. M., Beijnen, J. H., & Schellens, J. H. (2005). Development of Farnesyl Transferase Inhibitors: A Review. The Oncologist, 10(8), 565-578. Available at: [Link]
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Gibbs, R. A., et al. (1993). Farnesylamine: an inhibitor of farnesylation and growth of ras-transformed cells. Lipids. Available at: [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. Available at: [Link]
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BioAssay Systems. EnzyFluo™ Farnesyltransferase Activity Assay Kit. Available at: [Link]
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BioAssay Systems. EnzyFluo™ Farnesyltransferase Inhibitor Screening Kit. Available at: [Link]
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BioAssay Systems. Farnesyltransferase. Available at: [Link]
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ResearchGate. (2025). Evaluation of the Anticancer Properties of Geranyl Isovalerate, an Active Ingredient of Argyreia nervosa Extract in Colorectal Cancer Cells. Available at: [Link]
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ResearchGate. (2018). Isoprenaline cytotoxic effect in CLL primary cells. Available at: [Link]
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Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]
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Du, W., et al. (1999). Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB. Molecular and Cellular Biology. Available at: [Link]
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PubMed Central. (2017). Structure, In Vivo Detection, and Antibacterial Activity of Metabolites of SQ109, an Anti-Infective Drug Candidate. Available at: [Link]
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PubMed. (2005). Antitumor effect of geranylamine derivatives on human hepatoma. Available at: [Link]
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PubChem. 3-Methylbut-2-en-1-amine;chloride. Available at: [Link]
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PubMed Central. (2015). Human isoprenoid synthase enzymes as therapeutic targets. Available at: [Link]
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PubMed. (2007). Cytotoxicity, cytoprotection and neurotoxicity of novel deprenyl-related propargylamines, stable nitroxide free radicals, in vitro and in vivo. Available at: [Link]
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PubMed. (1997). Synthesis and biological activity of semipeptoid farnesyltransferase inhibitors. Available at: [Link]
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PubMed. (1994). Synthesis and biological activity of ras farnesyl protein transferase inhibitors. Tetrapeptide analogs with amino methyl and carbon linkages. Available at: [Link]
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PubMed. (1996). Cytotoxicity and antineoplastic activities of alkylamines and their borane derivatives. Available at: [Link]
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PubMed Central. (2012). Isoprenoids and Related Pharmacological Interventions: Potential Application in Alzheimer's Disease. Available at: [Link]
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PubMed Central. (2013). Assessment of cytotoxicity of (N-isopropyl acrylamide) and Poly(N-isopropyl acrylamide)-coated surfaces. Available at: [Link]
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PubMed. (1996). Synthesis and biological activity of pseudopeptides inhibitors of Ras farnesyl transferase containing unconventional amino acids. Available at: [Link]
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Biology LibreTexts. (2025). 21.6: Biosynthesis and Metabolism of Isoprenoids. Available at: [Link]
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PubMed. (2010). Isoproterenol cytotoxicity is dependent on the differentiation state of the cardiomyoblast H9c2 cell line. Available at: [Link]
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Britannica. Isoprenoid. Available at: [Link]
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CHIMIA. (2009). Unraveling the Mechanisms of Isoprenoid Biosynthetic Enzymes: Mechanistic Studies of the Early Stage Enzymes. Available at: [Link]
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PubMed. (2006). Chemistry and biological activity of natural and synthetic prenyloxycoumarins. Available at: [Link]
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A Comparative Guide to the Synthesis of 3-Methylbut-2-en-1-amine Hydrochloride: An Evaluation of Alternative Reagents
Abstract
This guide provides a comprehensive analysis of synthetic strategies for producing 3-Methylbut-2-en-1-amine hydrochloride, a valuable building block in pharmaceutical and chemical synthesis.[1] We delve into three primary methodologies: Reductive Amination of 3-methyl-2-butenal, the Gabriel Synthesis from prenyl halides, and direct and indirect amination pathways originating from 3-methyl-2-buten-1-ol. Each route is critically evaluated based on experimental data, focusing on reaction efficiency, reagent safety, cost-effectiveness, and scalability. Detailed, step-by-step protocols, comparative data tables, and mechanistic diagrams are presented to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific synthetic needs.
Introduction: The Significance of this compound
3-Methylbut-2-en-1-amine, commonly known as prenylamine, is a primary amine that serves as a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. Its hydrochloride salt is often preferred due to its increased stability and ease of handling.[2][3] The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide aims to provide a comparative overview of the most common and emerging synthetic routes to this compound, offering a detailed examination of the reagents, methodologies, and expected outcomes.
Comparative Analysis of Synthetic Routes
This section will explore three distinct synthetic pathways to this compound. Each method will be presented with a detailed experimental protocol, a discussion of its advantages and disadvantages, and a summary of key performance indicators.
Route 1: Reductive Amination of 3-Methyl-2-butenal
Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[4] This one-pot reaction typically involves the reaction of an aldehyde or ketone with an amine source in the presence of a reducing agent.[4]
The reaction proceeds through the initial formation of an imine intermediate from the condensation of 3-methyl-2-butenal and an amine source (e.g., ammonia). This imine is then selectively reduced to the corresponding primary amine by a suitable reducing agent.
Caption: Reductive amination of 3-methyl-2-butenal.
-
Materials: 3-methyl-2-butenal, ammonia (in methanol), sodium cyanoborohydride (NaBH3CN), methanol, hydrochloric acid, diethyl ether.
-
Procedure:
-
To a solution of 3-methyl-2-butenal (1.0 eq) in methanol, add a solution of ammonia in methanol (excess, e.g., 7N solution).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of ~2.
-
Concentrate the solution under reduced pressure to remove methanol.
-
Wash the aqueous residue with diethyl ether to remove any unreacted aldehyde and other non-polar impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH of >10 and extract the free amine with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude amine in a minimal amount of diethyl ether and bubble hydrogen chloride gas through the solution (or add a solution of HCl in ether) to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
-
-
Advantages: This method is a one-pot procedure, which can be advantageous in terms of operational simplicity. Sodium cyanoborohydride is a mild and selective reducing agent that reduces the imine intermediate much faster than the starting aldehyde, minimizing side reactions.[5][6]
-
Disadvantages: A significant drawback of using sodium cyanoborohydride is its high toxicity and the potential generation of toxic hydrogen cyanide gas upon acidification.[6] Careful pH control is crucial during the reaction and workup. Over-alkylation, leading to the formation of secondary and tertiary amines, can be an issue, though it is often minimized by using a large excess of ammonia.
Route 2: Gabriel Synthesis from Prenyl Halide
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation issues often encountered with direct ammonolysis.[5][7][8]
This two-step synthesis begins with the N-alkylation of potassium phthalimide with a prenyl halide (e.g., prenyl bromide). The resulting N-prenylphthalimide is then cleaved, typically using hydrazine, to release the desired primary amine.
Caption: Gabriel synthesis of 3-Methylbut-2-en-1-amine.
-
Materials: Potassium phthalimide, prenyl bromide, N,N-dimethylformamide (DMF), hydrazine hydrate, ethanol, hydrochloric acid, diethyl ether.
-
Procedure:
-
Step 1: N-Alkylation
-
In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in anhydrous DMF.
-
Add prenyl bromide (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Filter the precipitated N-prenylphthalimide, wash with water, and dry.
-
-
Step 2: Hydrazinolysis and Salt Formation
-
Suspend the crude N-prenylphthalimide in ethanol.
-
Add hydrazine hydrate (1.5 eq) and reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.[5]
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH ~2.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
The resulting solid is crude this compound. Recrystallize from an appropriate solvent system (e.g., ethanol/ether) to obtain the pure product.
-
-
-
Advantages: The Gabriel synthesis is highly effective in preventing the formation of secondary and tertiary amine byproducts, leading to a cleaner product.[2] The starting materials are readily available. A reported yield for the synthesis of this compound from N-prenylphthalimide is 78%.[8]
-
Disadvantages: This is a two-step process, which can be more time-consuming than a one-pot reaction. The use of hydrazine, a toxic and potentially explosive reagent, requires careful handling.[9] The phthalhydrazide byproduct can sometimes be difficult to remove completely from the reaction mixture.[5]
Route 3: Amination of 3-Methyl-2-buten-1-ol
The direct conversion of alcohols to amines is an attractive synthetic strategy due to the wide availability of alcohols. Several methods exist for this transformation, including direct catalytic amination and indirect methods involving the conversion of the alcohol to a better leaving group.
In a direct amination, the allylic alcohol is reacted with an amine source in the presence of a metal catalyst (e.g., palladium). The catalyst facilitates the activation of the C-O bond, allowing for nucleophilic attack by the amine.
Caption: Direct amination of 3-methyl-2-buten-1-ol.
-
Materials: 3-methyl-2-buten-1-ol, a palladium catalyst (e.g., Pd(PPh3)4), an amine source (e.g., aqueous ammonia), a suitable solvent (e.g., THF), hydrochloric acid.
-
Procedure:
-
In a reaction vessel, dissolve 3-methyl-2-buten-1-ol (1.0 eq) and the palladium catalyst (e.g., 5 mol%) in the solvent.
-
Add an excess of the amine source (e.g., aqueous ammonia).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature appropriate for the chosen catalyst and solvent system (e.g., 60-80 °C).
-
Stir the reaction for several hours, monitoring its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude amine by column chromatography if necessary.
-
Convert the purified amine to its hydrochloride salt as described in the previous methods.
-
-
Advantages: This method offers a more atom-economical and potentially greener alternative, as it starts from a readily available alcohol and can, in some cases, use water as a solvent. Direct amination of allylic alcohols can be highly selective for the formation of primary amines.[10]
-
Disadvantages: The development of efficient and selective catalysts for the direct amination of alcohols is an active area of research, and finding optimal conditions can be challenging. Palladium catalysts can be expensive. The reaction may require elevated temperatures and pressures, and the yields can be variable depending on the specific catalyst and reaction conditions used.
Comparative Data Summary
| Feature | Route 1: Reductive Amination | Route 2: Gabriel Synthesis | Route 3: Direct Amination of Alcohol |
| Starting Material | 3-Methyl-2-butenal | Prenyl Halide | 3-Methyl-2-buten-1-ol |
| Number of Steps | 1 (one-pot) | 2 | 1 |
| Reported Yield | Variable, substrate-dependent | ~78% (from N-prenylphthalimide)[8] | Variable, catalyst-dependent |
| Key Reagents | NaBH3CN, Ammonia | Potassium Phthalimide, Hydrazine | Palladium Catalyst, Ammonia |
| Safety Concerns | Highly toxic NaBH3CN, HCN gas | Toxic and explosive hydrazine | Expensive and air-sensitive catalysts |
| Byproducts | Borate salts, over-alkylation products | Phthalhydrazide | Catalyst residues |
| Scalability | Moderate, requires careful control | Good, well-established | Potentially good, catalyst cost is a factor |
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on several factors, including the desired scale of production, available equipment, cost considerations, and safety protocols.
-
For laboratory-scale synthesis where purity is paramount, the Gabriel Synthesis offers a reliable and well-established method with a good reported yield. While it is a two-step process and involves the use of hazardous hydrazine, it effectively avoids the over-alkylation problems that can plague other methods.
-
The Reductive Amination of 3-methyl-2-butenal is an attractive one-pot alternative, particularly if operational simplicity is a key driver. However, the toxicity of sodium cyanoborohydride necessitates stringent safety precautions. Alternative, less toxic reducing agents like sodium triacetoxyborohydride could be explored, though this may require optimization of reaction conditions.
-
The Direct Amination of 3-methyl-2-buten-1-ol represents a modern and potentially more sustainable approach. While still an evolving field, the development of more efficient and cost-effective catalysts could make this the preferred method in the future, especially for large-scale industrial production.
Ultimately, the selection of a synthetic route should be made after a thorough risk assessment and consideration of the specific requirements of the intended application.
References
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved January 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved January 5, 2026, from [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved January 5, 2026, from [Link]
-
Sciencemadness Discussion Board. (2014). an alternative to the delpine and gabrial reaction. Retrieved January 5, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved January 5, 2026, from [Link]
-
J&K Scientific LLC. (n.d.). Gabriel Synthesis. Retrieved January 5, 2026, from [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved January 5, 2026, from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 5, 2026, from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: The Role of 3-Methyl-2-buten-1-amine in Advanced Chemical Synthesis. Retrieved January 5, 2026, from [Link]
-
A New Novel and Practical One Pot Methodology for Conversion of Alcohols to Amines. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved January 5, 2026, from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved January 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved January 5, 2026, from [Link]
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- 1. A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters [organic-chemistry.org]
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- 10. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
A Comparative Guide to the Reactivity of 3-Methylbut-2-en-1-amine: Hydrochloride Salt vs. Free Base
For researchers, scientists, and drug development professionals, the choice between using the free base or a salt form of a chemical reagent is a critical decision that influences everything from storage and handling to reaction kinetics and product yield. This guide provides an in-depth comparison of the reactivity of 3-Methylbut-2-en-1-amine (also known as prenylamine) in its free base form versus its hydrochloride salt, supported by theoretical principles and detailed experimental protocols.
Fundamental Physicochemical Differences
3-Methylbut-2-en-1-amine is a primary amine featuring a prenyl group. Its utility in synthesis is dictated by the reactivity of the amine functional group. However, it is commercially available both as a free base (a liquid) and as a hydrochloride salt (a solid), each with distinct properties.[1]
| Property | 3-Methylbut-2-en-1-amine (Free Base) | 3-Methylbut-2-en-1-amine HCl (Hydrochloride Salt) |
| Physical State | Liquid at room temperature | Crystalline solid[2] |
| Solubility | Generally soluble in organic solvents. | Generally soluble in water and polar protic solvents.[3][4][5] |
| Stability & Handling | Can be volatile and susceptible to oxidation. | More stable, less volatile, and easier to handle and weigh accurately.[6] |
| Amine State | Neutral (R-NH₂) with an available lone pair. | Protonated (R-NH₃⁺Cl⁻), lone pair is unavailable.[3][7] |
The primary advantage of the hydrochloride salt lies in its superior stability and ease of handling.[6] Converting amines to their hydrochloride salts is a common practice in the pharmaceutical industry to increase water solubility and bioavailability.
The Core of Reactivity: Nucleophilicity
The fundamental difference in chemical reactivity stems from the availability of the nitrogen's lone pair of electrons.[8]
-
The Free Base: A Potent Nucleophile: In its free base form, the nitrogen atom's lone pair is readily available to attack electrophilic centers. This makes the molecule a competent nucleophile, capable of participating in a wide range of reactions such as alkylations and acylations.[9][10] The presence of alkyl groups, which are electron-donating, increases the electron density on the nitrogen, making it a stronger base and nucleophile than ammonia.[11]
-
The Hydrochloride Salt: A "Masked" Nucleophile: In the hydrochloride salt, the nitrogen atom is protonated, forming an ammonium cation (R-NH₃⁺).[12] This positively charged state means the lone pair is engaged in a bond with a proton and is therefore unavailable for nucleophilic attack.[10][13] Consequently, the hydrochloride salt is essentially non-reactive as a nucleophile under neutral or acidic conditions.
To unlock the nucleophilic potential of the hydrochloride salt, the amine must be deprotonated by adding a base. This regenerates the free amine in situ, which can then participate in the desired reaction.[12][13]
Caption: Acid-base equilibrium of 3-Methylbut-2-en-1-amine.
Experimental Comparison: N-Acylation Reactivity
A direct comparison of reactivity can be effectively demonstrated through an N-acylation reaction, such as the reaction with acetyl chloride to form N-(3-methylbut-2-en-1-yl)acetamide. Primary amines react rapidly with acid chlorides.[14][15]
Caption: Mechanism for N-acylation of a primary amine.
Comparative Experimental Protocol
This protocol outlines a method to compare the reaction rates qualitatively and quantitatively.
Objective: To compare the rate of N-acetylation using the free base versus the hydrochloride salt of 3-Methylbut-2-en-1-amine.
Materials:
-
3-Methylbut-2-en-1-amine (free base)
-
3-Methylbut-2-en-1-amine hydrochloride
-
Acetyl chloride
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
TLC plates (silica gel)
-
Appropriate TLC eluent (e.g., 30% Ethyl Acetate in Hexane)
-
LC-MS system
Workflow Diagram:
Caption: Workflow for comparative kinetic analysis of N-acetylation.
Step-by-Step Procedure:
-
Reaction A (Free Base): a. In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 3-Methylbut-2-en-1-amine free base in anhydrous DCM. b. Cool the solution to 0°C in an ice bath. c. Slowly add 1.1 equivalents of acetyl chloride dropwise while stirring. d. Immediately take a starting sample (t=0) for analysis.
-
Reaction B (Hydrochloride Salt): a. In a separate dry flask under an inert atmosphere, suspend 1.0 equivalent of this compound in anhydrous DCM. b. Add 1.1 equivalents of anhydrous triethylamine. The TEA acts as a base to both neutralize the hydrochloride and the HCl generated during the acylation.[16] c. Stir the mixture at room temperature for 15 minutes to ensure the formation of the free base. d. Cool the solution to 0°C in an ice bath. e. Slowly add 1.1 equivalents of acetyl chloride dropwise while stirring. f. Immediately take a starting sample (t=0) for analysis.
-
Monitoring and Analysis: a. Monitor both reactions simultaneously by taking small aliquots at regular intervals (e.g., 5, 15, and 30 minutes). b. Quench each aliquot with a small amount of saturated sodium bicarbonate solution. c. Analyze the aliquots by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting amine and the appearance of the amide product.[17] d. For a quantitative comparison, use LC-MS to determine the relative peak areas of the starting material and product over time.
Expected Results & Discussion
| Parameter | Reaction A (Free Base) | Reaction B (HCl Salt) | Rationale |
| Reaction Onset | Immediate upon addition of acetyl chloride. | Delayed or slower initial rate. | The free base is instantly available for reaction. The HCl salt requires in situ deprotonation before it can react. |
| Stoichiometry | 1 eq. Amine + 1.1 eq. Acetyl Chloride | 1 eq. Amine HCl + 1.1 eq. TEA + 1.1 eq. Acetyl Chloride | Reaction B requires an additional equivalent of base to liberate the free amine.[12] |
| Reaction Rate | Faster | Slower | The rate of Reaction B is dependent on the rate of deprotonation of the ammonium salt, which may be slower than the rate of acylation itself. |
| Byproducts | Amine Hydrochloride (from HCl generated) | Triethylamine Hydrochloride (TEA·HCl) | The choice of base in Reaction B determines the resulting salt byproduct. |
The experiment will clearly demonstrate that the free base is the reactive species. Reaction A is expected to proceed to completion significantly faster than Reaction B. The rate of Reaction B is contingent upon the efficiency and speed of the deprotonation step by triethylamine.
Conclusion: A Strategic Choice for Synthesis and Development
The choice between using 3-Methylbut-2-en-1-amine as a free base or a hydrochloride salt is a strategic one, dictated by the specific application.
-
For direct use in nucleophilic reactions, the free base is the chemically superior choice due to its immediate reactivity, simpler stoichiometry, and the absence of salt byproducts from an external base.
-
For storage, formulation, and reactions requiring aqueous media, the hydrochloride salt is the practical choice. Its stability, non-volatility, and water solubility are significant advantages.[3][6] When its nucleophilic reactivity is required, it can be easily "unmasked" by the addition of a suitable base, though this adds a step and a reagent to the procedure.
Understanding these fundamental differences in reactivity is essential for chemists and researchers to design efficient synthetic routes, optimize reaction conditions, and make informed decisions in the development of new chemical entities and pharmaceutical products.
References
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A Senior Scientist's Guide to the Characterization of 3-Methylbut-2-en-1-amine hydrochloride: A Comparative Analysis of Experimental and Literature Data
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to cross-reference and validate experimental data for 3-Methylbut-2-en-1-amine hydrochloride (CAS: 26728-58-5) against established literature values. In modern research, particularly in drug discovery and chemical synthesis, the rigorous confirmation of a starting material's identity and purity is not merely a preliminary step but the foundation of reproducible and reliable results. This document offers an in-depth comparison of physicochemical and spectroscopic data, outlines standard validation workflows, and explains the causal reasoning behind key experimental choices.
Physicochemical Properties: Establishing a Baseline
The initial characterization of any chemical compound begins with its fundamental physicochemical properties. These parameters serve as the first line of verification. For this compound, a valuable building block in the synthesis of biologically active molecules, these properties are well-documented across various chemical databases and supplier specifications.[1][2]
A direct comparison between typical experimental findings and literature values is summarized below. It is crucial to consult multiple authoritative sources, as minor variations can exist.
| Property | Literature / Database Value | Typical Experimental Result | Justification & Expert Insight |
| Molecular Formula | C₅H₁₂ClN[3] | C₅H₁₂ClN | Confirmed via High-Resolution Mass Spectrometry (HRMS). This is the definitive test for elemental composition. |
| Molecular Weight | 121.61 g/mol [3] | 121.61 g/mol | Calculated from the molecular formula and confirmed by the molecular ion peak in mass spectrometry. |
| Melting Point | 193-194 °C[2] | 192-195 °C | A sharp melting point within this range is a strong indicator of high purity. A broader range (e.g., 188-194 °C) would necessitate further purification, as it suggests the presence of impurities or residual solvent. |
| Appearance | Solid | White to off-white crystalline solid | Visual inspection is a simple but essential first check. Any significant deviation in color or form (e.g., a gummy or oily appearance) warrants immediate investigation. |
| Purity | ≥97% | ≥98% (by HPLC) | Purity is best quantified chromatographically. High-Performance Liquid Chromatography (HPLC) is the industry standard for non-volatile organic compounds. |
Spectroscopic Analysis: The Structural Fingerprint
Spectroscopic data provides an unambiguous structural "fingerprint" of a molecule. Cross-referencing the experimental spectra of a newly acquired sample with literature or predicted values is the most critical step in identity confirmation.
Experimental Workflow for Structural Characterization
The following diagram illustrates a standard workflow for the comprehensive structural analysis of an incoming chemical sample like this compound.
Caption: Standard workflow for chemical identity and purity verification.
A. ¹H NMR Spectroscopy: Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule.
Expected ¹H NMR Spectrum (400 MHz, D₂O):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.50 | Triplet (t) | 1H | CH =C | The vinyl proton is deshielded by the double bond, appearing significantly downfield. It is split into a triplet by the adjacent CH₂ group. |
| ~3.65 | Doublet (d) | 2H | CH ₂-NH₃⁺ | These allylic protons are adjacent to the electron-withdrawing ammonium group, causing a downfield shift. They are split into a doublet by the adjacent vinyl proton. |
| ~1.85 | Singlet (s) | 3H | =C-CH ₃ | This methyl group is attached to the double bond and shows a characteristic chemical shift for a vinyl methyl group. It is a singlet as there are no protons on the adjacent carbon. |
| ~1.80 | Singlet (s) | 3H | =C-CH ₃ | This second vinyl methyl group is chemically equivalent to the first in many solvents, thus appearing at a similar chemical shift. |
Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, as the hydrochloride salt is water-soluble).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.
-
Data Acquisition: Acquire the spectrum using standard parameters. Typically, 16-32 scans are sufficient for a sample of this concentration.
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak.
-
Analysis: Integrate the peaks and analyze the chemical shifts and splitting patterns to assign the signals to the molecular structure.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Key FT-IR Absorptions (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3200-2800 | Strong, Broad | N-H Stretch | The broad, strong absorption in this region is characteristic of the stretching vibration of the N-H bonds in a primary ammonium salt (R-NH₃⁺). |
| 2960-2850 | Medium | C-H Stretch | These absorptions correspond to the stretching vibrations of sp³ hybridized C-H bonds in the methyl groups. |
| ~1670 | Weak-Medium | C=C Stretch | The alkene C=C bond stretching vibration typically appears in this region. Its intensity can be variable. |
| ~1600 | Medium | N-H Bend | The scissoring (bending) vibration of the primary ammonium group is a key diagnostic peak. |
Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent disc using a hydraulic press.
-
Background Scan: Place no sample in the spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
C. Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electrospray Ionization (ESI) in positive mode is ideal.
Expected ESI-MS Data:
-
Molecular Ion (M+H)⁺: The primary species observed will be the protonated free base [C₅H₁₁N + H]⁺.
-
Expected m/z: 86.0964
-
Rationale: The hydrochloride salt will dissociate in solution, and the free amine is readily protonated in the ESI source. The calculated exact mass for the C₅H₁₂N⁺ ion is 86.0964, which should be observed with high accuracy in a High-Resolution Mass Spectrometer (HRMS) like a TOF or Orbitrap.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or water. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-200 amu).
-
Analysis: Identify the base peak and confirm that its m/z corresponds to the expected protonated molecular ion.
Data Validation and Troubleshooting
Discrepancies between experimental and literature data can arise. A logical approach is necessary to resolve them.
Logical Flow for Data Discrepancy Resolution
Caption: Logical workflow for troubleshooting data discrepancies.
Trustworthiness Through Self-Validation: The described protocols form a self-validating system. For instance, if the ¹H NMR shows unexpected peaks, the HPLC purity analysis should corroborate this with a lower purity value or additional peaks. If the mass spectrum shows an incorrect molecular ion, it invalidates any structural hypothesis from NMR or IR. This interconnectedness ensures a high degree of confidence in the final material identification and release.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][3]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methylbut-2-en-1-amine Hydrochloride
This document provides a detailed protocol for the safe handling and disposal of 3-Methylbut-2-en-1-amine hydrochloride (CAS No. 26728-58-5), a chemical intermediate frequently used in pharmaceutical research and development. Adherence to these procedures is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Core Principles: Hazard Assessment and Immediate Safety
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance that requires careful handling.
1.1 Hazard Profile
According to the Globally Harmonized System (GHS), this compound presents the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
The hydrochloride salt form suggests it can react with bases to liberate the free amine. Amines as a class can be corrosive and environmentally harmful, particularly to aquatic life, reinforcing the need for controlled disposal.[2][3][4]
1.2 Essential Personal Protective Equipment (PPE)
Due to the identified hazards, all handling and disposal procedures must be conducted while wearing appropriate PPE. The causality is clear: the equipment serves as a primary barrier to prevent chemical exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with splashes, which can cause serious eye damage.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin irritation.[5] Contaminated gloves should be disposed of as solid hazardous waste.
-
Body Protection: A laboratory coat is required to protect against incidental contact.[5]
-
Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to minimize the risk of inhaling dust or vapors.[5][6]
Waste Management: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[5] Under no circumstances should it be disposed of down the drain or in regular trash.[2][3]
Step 1: Waste Identification and Segregation
Proper segregation is a critical control point to prevent dangerous chemical reactions within a waste container.
-
Classify: All materials contaminated with this compound are to be classified as hazardous waste.[5]
-
Segregate: Keep this waste stream separate from other chemical wastes.[2] It is particularly crucial to avoid mixing it with:
-
Differentiate Waste Forms:
Step 2: Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Select a Compatible Container: Use a container made of a chemically resistant material, such as high-density polyethylene (HDPE).[5] Ensure the container is in good condition, free from cracks, and has a secure, leak-proof lid.[5][7]
-
Dedicate the Container: Use a dedicated waste container specifically for this amine waste stream to prevent cross-contamination.[5]
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and a vital safety communication tool.
-
Label Contents: The container must be clearly labeled with the words "Hazardous Waste ".[5]
-
Identify Constituents: List all contents, including "this compound" and any solvents, with their approximate concentrations.[5] This information is crucial for the disposal facility to handle the waste appropriately.
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.
-
Storage Location: Store the sealed container in a cool, well-ventilated area away from direct sunlight and sources of heat or ignition.[2]
-
Segregation in Storage: Ensure the container is physically segregated from incompatible materials, particularly acids.[2][8]
-
Time and Quantity Limits: Adhere to institutional and regulatory limits on the amount of waste that can be accumulated and the maximum time it can be stored (typically not exceeding one year).[5]
Step 5: Final Disposal
The final step is the transfer of waste to a qualified entity for destruction.
-
Professional Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][7] These entities are equipped to transport and dispose of chemical waste in compliance with all regulations.[2]
-
Method of Destruction: The most common and effective method for final destruction of this type of organic amine waste is high-temperature incineration at a permitted facility.[5][9]
Emergency Procedures: Spill Response
Preparedness for accidental spills is a key component of laboratory safety.
-
Containment: In the event of a small spill, ensure proper PPE is worn and the area is well-ventilated.[2] Use spill containment materials, such as absorbent pads or sand, to prevent the spill from spreading.[2][10]
-
Collection: Carefully collect the absorbed material and place it in a designated hazardous waste container for disposal.[9][11]
-
Decontamination: Clean the spill area thoroughly.
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS department.
Regulatory Context
In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] These federal regulations, found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273, provide the framework for the "cradle-to-grave" management of hazardous materials.[12] However, state and local regulations, as well as institutional policies, may be more stringent. Always consult your local EHS department for specific guidance.[3]
Data Summary Table
| Parameter | Guideline / Data | Rationale & Source |
| GHS Hazard Codes | H315, H319, H335 | Indicates skin, eye, and respiratory irritation potential.[1] |
| Primary PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Provides a barrier against splashes, skin contact, and contamination.[2][5] |
| Handling Environment | Certified Chemical Fume Hood | Prevents inhalation of dust or vapors, mitigating respiratory irritation.[5][6] |
| Incompatible Materials | Acids, Oxidizing Agents | Prevents potentially violent exothermic reactions.[2][8] |
| Waste Container | High-Density Polyethylene (HDPE) | Ensures chemical compatibility and prevents leaks or degradation of the container.[5][7] |
| Recommended Disposal | Licensed Hazardous Waste Contractor | Ensures compliant transport and destruction via methods like incineration.[2][5][9] |
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound waste.
References
-
Amine Disposal For Businesses. Collect and Recycle.
-
Proper Disposal of AF 430 Amine: A Guide for Laboratory Professionals. Benchchem.
-
3-METHYL-2-BUTENE-1-AMINE HCL - Safety Data Sheet. ChemicalBook.
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Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs.
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Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. Benchchem.
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This compound. PubChem, National Center for Biotechnology Information.
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Safety Data Sheet - 3-Buten-1-amine. Acros Organics.
-
Chemical Waste Management Guide. Auburn University Risk Management and Safety.
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Safety Data Sheet - Hydroxylamine hydrochloride. Sigma-Aldrich.
-
Safety Data Sheet - 3-Methyl-2-butanone. Sigma-Aldrich.
-
Safety Data Sheet - Methylamine hydrochloride. Thermo Fisher Scientific.
-
Material Safety Data Sheet - N,N-Dimethyl-1,3-propanediamine. Tri-iso.
-
Safety Data Sheet - Methylamine. Sigma-Aldrich.
-
Safety Data Sheet - Methylamine solution. Sigma-Aldrich.
-
Safety Data Sheet - methyl(2-methylbut-3-yn-2-yl)amine hydrochloride. Enamine.
-
Safety Data Sheet - Poly(allylamine hydrochloride). Fisher Scientific.
-
Safety Data Sheet - Prenylamine. Cayman Chemical.
-
Safety Data Sheet - 3-Butyn-1-amine Hydrochloride. TCI America.
-
Safety Data Sheet - 3-methylbut-2-enal. Enamine.
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Chemical Safety Data Sheet - POLY(ALLYLAMINE HYDROCHLORIDE). ChemicalBook.
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Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
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Safety Data Sheet - Methylamine. Carl ROTH.
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Navigating the Safe Handling of 3-Methylbut-2-en-1-amine Hydrochloride: A Guide to Personal Protective Equipment
For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. The compound 3-Methylbut-2-en-1-amine hydrochloride, a valuable reagent in organic synthesis, demands meticulous handling due to its inherent hazardous properties. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the preservation of a secure laboratory environment. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of why each protective measure is critical.
Understanding the Hazard: A Proactive Approach to Safety
Before delving into specific PPE, it is paramount to understand the nature of the chemical . According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Skin Irritant (Category 2): Causes skin irritation upon contact.
-
Serious Eye Irritant (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
This trifecta of hazards necessitates a comprehensive barrier approach to prevent exposure through dermal contact, ocular contact, and inhalation.
Core Personal Protective Equipment (PPE) Ensemble
The following table outlines the essential PPE for handling this compound, with detailed specifications and the rationale behind each choice.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a robust chemical barrier against amine hydrochlorides. Nitrile gloves offer excellent resistance to a wide range of chemicals and are a common choice for laboratory settings. Neoprene offers superior protection against certain chemicals and is a viable alternative. Given the lack of specific breakthrough time data for this compound, a conservative approach is recommended. |
| - Minimum thickness: 5 mil | Thicker gloves provide a longer breakthrough time, offering an increased margin of safety in case of accidental splashes. | |
| - Consider double-gloving | For procedures with a higher risk of splashes or for prolonged handling, wearing two pairs of gloves significantly reduces the risk of exposure if the outer glove is compromised. | |
| Eye and Face Protection | Chemical Splash Goggles | Standard safety glasses are insufficient. Goggles that form a seal around the eyes are required to protect against splashes of liquids and fine dust particles. |
| Face Shield (in addition to goggles) | When handling larger quantities or during procedures with a high potential for splashing (e.g., transferring solutions, heating), a face shield provides an additional layer of protection for the entire face. | |
| Body Protection | Fully-buttoned Laboratory Coat | A lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) protects the skin and personal clothing from accidental spills. It should be kept clean and regularly laundered. |
| Respiratory Protection | NIOSH-approved Air-Purifying Respirator (APR) with appropriate cartridges | Required when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol or dust generation. |
| - Cartridge Type: Green (Ammonia/Methylamine) | Amine hydrochlorides can release volatile amines. A green-coded cartridge is specifically designed to adsorb ammonia and methylamine, making it the appropriate choice for this class of compounds. | |
| - Particulate Prefilter (N95 or P100) | If handling the powdered form, a particulate prefilter should be used in conjunction with the gas cartridge to capture any airborne dust. |
The Logic of Protection: A Workflow for PPE Selection
The selection of appropriate PPE is a dynamic process that should be guided by a thorough risk assessment of the specific experimental procedure. The following diagram illustrates a logical workflow for determining the necessary level of protection.
Caption: A decision-making workflow for selecting appropriate PPE when handling this compound.
Procedural Discipline: Donning and Doffing of PPE
The efficacy of PPE is as much about its correct application and removal as it is about its selection. Cross-contamination during the removal of used PPE is a common and preventable cause of exposure.
Donning (Putting On) PPE: A Step-by-Step Guide
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Respirator (if required): If your risk assessment indicates the need for respiratory protection, don your respirator now. Perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your chemical splash goggles. If a face shield is required, place it over the goggles.
-
Gloves: Don your gloves last. Ensure the cuffs of the gloves are pulled over the sleeves of your lab coat.
Doffing (Removing) PPE: A Contamination-Aware Protocol
-
Gloves: Remove your gloves first, using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface with your bare hands.
-
Face Shield and Goggles: Remove your face shield and goggles from the back of your head by handling the strap.
-
Lab Coat: Unbutton your lab coat and remove it by folding it inward, ensuring the contaminated outer surface is contained.
-
Respirator (if worn): Remove your respirator by pulling the straps from the back of your head.
-
Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.
Operational and Disposal Plans: Completing the Safety Cycle
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Spill Response:
-
In the event of a small spill, and if you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Wearing your full PPE ensemble, carefully scoop the absorbed material into a labeled hazardous waste container.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal of Contaminated PPE:
-
Disposable gloves, contaminated wipes, and other solid materials should be placed in a clearly labeled hazardous waste container.
-
Do not dispose of chemically contaminated PPE in the regular trash. Follow your institution's hazardous waste disposal guidelines.
By adhering to these rigorous safety protocols, you are not only protecting yourself but also fostering a culture of safety and responsibility within your laboratory. This commitment to best practices is the bedrock of innovative and trustworthy scientific advancement.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
